2-(1H-indol-5-yl)benzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-9,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGXRKSYWVXMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399743 | |
| Record name | 2-(1H-indol-5-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-17-3 | |
| Record name | 2-(1H-Indol-5-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-indol-5-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(1H-indol-5-yl)benzoic acid" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-(1H-indol-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a molecule of interest in medicinal chemistry and drug development. The primary focus is on the strategic application of the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of the key aryl-aryl bond. We will delve into the mechanistic underpinnings, the rationale behind the selection of starting materials, catalysts, and protecting groups, and provide detailed, field-proven experimental protocols. Additionally, an alternative approach via the Fischer indole synthesis is discussed, along with a comparative analysis of the two methodologies. This guide is intended to equip researchers with the necessary knowledge to efficiently synthesize and explore the potential of this important indole-containing scaffold.
Introduction and Strategic Overview
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a fertile ground for drug discovery. The target molecule, this compound, combines the indole moiety with a benzoic acid group, suggesting potential applications as a modulator of protein-protein interactions, an enzyme inhibitor, or a precursor for more complex molecular architectures.
The synthesis of this biaryl compound necessitates the formation of a carbon-carbon bond between the 5-position of the indole ring and the 2-position of the benzoic acid ring. Two primary retrosynthetic disconnections are considered:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling of an organoboron compound with an organohalide is the preferred method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of starting materials.
-
Fischer Indole Synthesis: A classical approach to indole ring formation. While powerful, its application for this specific target is more challenging due to the potential complexity and availability of the required precursors.
This guide will first detail the Suzuki-Miyaura approach, followed by a discussion of the Fischer indole synthesis as a potential alternative.
The Suzuki-Miyaura Coupling Pathway: A Preferred Strategy
The Suzuki-Miyaura coupling stands out for its reliability and versatility in constructing the C-C bond between the indole and benzoic acid rings. The general transformation is depicted below:
Caption: General strategies for Suzuki-Miyaura coupling.
Two viable strategies emerge from this approach:
-
Strategy A: Coupling of a 5-haloindole with a 2-boronylbenzoic acid derivative.
-
Strategy B: Coupling of a 5-boronylindole with a 2-halobenzoic acid derivative.
Strategy B is often preferred due to the commercial availability and stability of (1H-indol-5-yl)boronic acid and various 2-halobenzoic acid esters.
Mechanistic Considerations and the Role of Protecting Groups
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.
A critical consideration when working with indoles is the acidic N-H proton. In the presence of the base required for the coupling reaction, this proton can be deprotonated, which can lead to side reactions or catalyst inhibition.[1][2] Therefore, protection of the indole nitrogen is highly recommended to ensure a clean and efficient reaction. Common protecting groups for indoles include tert-butoxycarbonyl (Boc) and [2-(trimethylsilyl)ethoxy]methyl (SEM).[2][3]
Similarly, the carboxylic acid functionality can interfere with the reaction. It is typically protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted reactivity and improve solubility in organic solvents.[4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Recommended Synthetic Protocol (Strategy B)
This protocol outlines the synthesis of this compound starting from (1H-indol-5-yl)boronic acid and methyl 2-bromobenzoate.
Step 1: Protection of the Indole Nitrogen
The indole N-H is first protected to prevent side reactions during the Suzuki coupling. The Boc group is chosen for its ease of installation and subsequent removal under acidic conditions.
-
Reactants: (1H-indol-5-yl)boronic acid, Di-tert-butyl dicarbonate (Boc)₂O, 4-(Dimethylamino)pyridine (DMAP), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve (1H-indol-5-yl)boronic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) to the solution.
-
Add (Boc)₂O (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-Boc-(1H-indol-5-yl)boronic acid.
-
Step 2: Suzuki-Miyaura Cross-Coupling
The protected indoleboronic acid is then coupled with methyl 2-bromobenzoate.
-
Reactants: N-Boc-(1H-indol-5-yl)boronic acid, Methyl 2-bromobenzoate, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.
-
Procedure:
-
To a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) in a reaction vessel, add N-Boc-(1H-indol-5-yl)boronic acid (1.0 eq), methyl 2-bromobenzoate (1.2 eq), and K₂CO₃ (2.5 eq).
-
Add Pd(dppf)Cl₂ (0.03 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography (hexane/ethyl acetate) to afford methyl 2-(N-Boc-1H-indol-5-yl)benzoate.
-
Step 3: Deprotection
The final step involves the removal of both the Boc and methyl ester protecting groups. This can be achieved in a single step using basic hydrolysis followed by acidification, or in a two-step sequence. A two-step deprotection is often preferred for cleaner conversion.
-
Reactants: Methyl 2-(N-Boc-1H-indol-5-yl)benzoate, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).
-
Procedure (Two-Step):
-
Boc Deprotection: Dissolve the protected intermediate in DCM and add TFA (5-10 eq) at 0 °C. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield methyl 2-(1H-indol-5-yl)benzoate.
-
Ester Hydrolysis: Dissolve the resulting ester in a mixture of THF and water. Add LiOH (2-3 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Data Summary for Suzuki-Miyaura Coupling
| Step | Key Reagents | Solvent(s) | Typical Temp. | Typical Time | Typical Yield |
| 1. N-Protection | (Boc)₂O, DMAP | THF | Room Temp. | 2-4 h | >90% |
| 2. Coupling | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/Water | 80-90 °C | 4-8 h | 70-85% |
| 3. Deprotection | TFA, LiOH | DCM, THF/Water | 0 °C to RT | 2-4 h (total) | >85% |
The Fischer Indole Synthesis: An Alternative Pathway
The Fischer indole synthesis is a powerful method for constructing the indole ring from an arylhydrazine and a carbonyl compound.[6][7][8] For the synthesis of this compound, a plausible, though potentially lengthy, route would involve the reaction of a (4-carboxymethylphenyl)hydrazine with a suitable carbonyl compound that allows for the introduction of the benzoic acid moiety.
A hypothetical pathway could involve the reaction of (4-hydrazinophenyl)acetic acid with 2-formylbenzoic acid.
Caption: Hypothetical Fischer Indole Synthesis Pathway.
Challenges and Considerations
While theoretically possible, this approach presents several challenges:
-
Starting Material Availability: (4-Hydrazinophenyl)acetic acid is not as readily available as the starting materials for the Suzuki coupling and may need to be synthesized from 4-aminophenylacetic acid.
-
Reaction Conditions: The Fischer indole synthesis often requires harsh acidic conditions and high temperatures, which could lead to side reactions such as decarboxylation of the benzoic acid moiety.
-
Regioselectivity: The cyclization of the hydrazone intermediate must proceed in the desired manner to yield the 5-substituted indole.
-
Complexity: The overall synthesis may involve more steps and be lower yielding compared to the Suzuki-Miyaura approach.
Due to these factors, the Fischer indole synthesis is generally considered a less practical approach for this specific target molecule compared to the Suzuki-Miyaura coupling.
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction represents a highly efficient, reliable, and scalable pathway. The judicious use of protecting groups for both the indole nitrogen and the carboxylic acid is paramount to achieving high yields and purity. While the Fischer indole synthesis provides a classic alternative for indole ring formation, its application to this particular target is likely to be more arduous. The protocols and strategic insights provided in this guide are intended to empower researchers in their efforts to synthesize and explore the therapeutic potential of this and related indole-containing compounds.
References
-
Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link]
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Protecting groups for carboxylic acids. Oxford Learning Link. [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Indolylboronic Acids: Preparation and Applications. PMC. [Link]
-
Protecting Groups for Carboxylic acid. YouTube. [Link]
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Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate. [Link]
-
Fischer indolisation of N -(α-ketoacyl)anthranilic acids into 2-(indol-2-carboxamido)benzoic acids and their cyclodehydration into quinolino[2,3-b]indoles. RSC Publishing. [Link]
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Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Western Kentucky University. [Link]
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Fischer indole synthesis. Wikipedia. [Link]
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Fischer Indole Synthesis. Cambridge University Press. [Link]
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(1H-Indol-5-yl)boronic acid. Lead Sciences. [Link]
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Suzuki reaction with different boronic acids a. ResearchGate. [Link]
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Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
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Carboxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
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An In-depth Technical Guide to 2-(1H-indol-5-yl)benzoic acid: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(1H-indol-5-yl)benzoic acid (CAS No. 886363-17-3), a molecule of significant interest in medicinal chemistry. The indole and benzoic acid moieties are well-established pharmacophores, and their combination in this structural arrangement presents a promising scaffold for the development of novel therapeutic agents. This document will cover the known physicochemical properties, discuss potential synthetic routes based on established organic chemistry principles, and explore the putative biological activities and mechanisms of action by drawing parallels with structurally related compounds. Due to the limited availability of specific experimental data for this particular isomer in the public domain, this guide will also highlight areas where further research is critically needed to fully elucidate its therapeutic potential.
Introduction: The Scientific Rationale
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Similarly, the benzoic acid functional group is a key feature in many pharmaceuticals, often contributing to receptor binding and influencing pharmacokinetic properties. The strategic combination of these two pharmacophores in this compound suggests a molecule with the potential for unique biological interactions and a favorable drug-like profile. This guide aims to consolidate the available information and provide a forward-looking perspective on the research and development of this compound.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its fundamental properties can be established.
| Property | Value | Source |
| CAS Number | 886363-17-3 | [1] |
| Molecular Formula | C₁₅H₁₁NO₂ | [1] |
| Molecular Weight | 237.25 g/mol | Inferred from formula |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | Not available | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF (Predicted) | |
| pKa | ~4-5 (Predicted for carboxylic acid) |
Synthesis and Characterization
Proposed Synthetic Strategy: Suzuki Coupling
A plausible and efficient route for the synthesis of this compound is the Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry for its tolerance of a broad range of functional groups and its generally high yields.
Conceptual Experimental Protocol: Suzuki Coupling
-
Preparation of Starting Materials:
-
5-Bromo-1H-indole: This can be synthesized from 1H-indole via electrophilic bromination. The indole should be protected at the N1 position (e.g., with a Boc or SEM group) to ensure regioselectivity at the C5 position.
-
(2-Carboxyphenyl)boronic acid: This is a commercially available reagent.
-
-
Cross-Coupling Reaction:
-
In a reaction vessel, combine the protected 5-bromo-1H-indole (1 equivalent), (2-carboxyphenyl)boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (typically 80-100 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the protected this compound.
-
-
Deprotection:
-
Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc deprotection) to yield the final product, this compound.
-
Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the chemical structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring and the benzoic acid moiety. The indole NH proton would likely appear as a broad singlet at a high chemical shift (>10 ppm). The aromatic protons would resonate in the range of 7-8.5 ppm, with coupling patterns indicative of their substitution. The carboxylic acid proton would also be a broad singlet, typically downfield (>12 ppm).[2][3]
-
¹³C NMR: The carbon NMR spectrum would display signals for the 15 carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (~170 ppm). The aromatic and indole carbons would appear in the region of 110-140 ppm.[2][3]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group would be observed around 1700 cm⁻¹. The N-H stretching of the indole would appear as a sharp peak around 3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.[4][5]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 237.25. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and fragmentation of the indole ring.[6][7]
Potential Biological Activity and Therapeutic Targets
The biological activity of this compound has not been explicitly reported. However, based on the activities of structurally similar molecules, several potential therapeutic applications can be postulated.
Anti-inflammatory and Analgesic Potential
Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The indole moiety is also found in several non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, it is plausible that this compound could exhibit anti-inflammatory and analgesic effects.[5][8]
Enzyme Inhibition
Indole-based compounds have been identified as inhibitors of various enzymes. For instance, derivatives of indole-benzoic acid have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes.[9] Additionally, some indole derivatives have shown inhibitory activity against xanthine oxidase, an enzyme implicated in gout.[10]
Caption: Postulated biological targets and pathways for this compound.
Safety and Toxicology
No specific safety and toxicity data for this compound are available. However, general safety precautions for benzoic acid and its derivatives should be followed. These compounds can cause skin and eye irritation.[4][6][11][12][13] Inhalation of dust should be avoided, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound.[6][11][12]
Future Directions and Conclusion
This compound represents a molecule with significant untapped potential in drug discovery. The lack of comprehensive experimental data underscores the need for further research to unlock its therapeutic promise. Key areas for future investigation include:
-
Development of a robust and scalable synthetic route.
-
Thorough physicochemical characterization, including determination of melting point, solubility, and pKa.
-
Complete spectroscopic analysis (NMR, IR, MS) to confirm its structure and serve as a reference for future studies.
-
In vitro and in vivo screening to evaluate its biological activity against a panel of relevant targets, particularly those involved in inflammation and pain.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
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National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET. Retrieved from [Link]
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ResearchGate. (n.d.). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Retrieved from [Link]
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Metasci. (n.d.). Safety Data Sheet Benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). Dihydro-1h-pyrrolo[1,2-a]indol-1-yl carboxylic acid derivatives which act as s1p1 agonists - Patent US-2010292233-A1. Retrieved from [Link]
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Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-[(1-Methoxy-2-Methylindolizin-3-Yl)carbonyl]benzoic Acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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Google Patents. (n.d.). US7419991B2 - 3-[5-(2-fluoro-phenyl)-[11][14]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Retrieved from
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MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(1h-indol-2-yl)benzoic acid (C15H11NO2). Retrieved from [Link]
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MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
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PubMed. (2024, May 5). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]
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Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of Benzoic Acid in Drink Using ID-LC/MS. Retrieved from [Link]
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CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]
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Spectroscopic Characterization of 2-(1H-indol-5-yl)benzoic Acid: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-(1H-indol-5-yl)benzoic acid. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and instructive resource for researchers, scientists, and drug development professionals. It details the theoretical underpinnings and expected spectral data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed, field-proven methodologies for the acquisition of high-quality spectroscopic data for this class of compounds.
Introduction
This compound is a bifunctional organic molecule that incorporates both an indole and a benzoic acid moiety. The indole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. The benzoic acid group provides a handle for salt formation, esterification, or amidation, and its acidic nature can be crucial for pharmacokinetic properties. The specific linkage between the 5-position of the indole and the 2-position of the benzoic acid creates a unique steric and electronic environment, making a thorough spectroscopic characterization essential for unequivocal structure confirmation and purity assessment.
While extensive literature exists for various substituted indoles and benzoic acids, specific experimental data for this compound is not readily found in the public domain. This guide, therefore, bridges this gap by providing a robust, theory-backed prediction of its spectroscopic signatures, grounded in the analysis of structurally related analogues.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of 1H-indole, 5-substituted indoles (e.g., 5-bromoindole), and ortho-substituted benzoic acids (e.g., o-toluic acid).[1][2][3][4][5][6][7][8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we predict the following key features in its ¹H and ¹³C NMR spectra.
The predicted ¹H NMR spectrum (in a solvent like DMSO-d₆) would exhibit distinct signals for the indole ring protons, the benzoic acid ring protons, the indole N-H proton, and the carboxylic acid O-H proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Justification |
| Indole N-H | ~11.0 - 11.5 | Broad singlet (br s) | - | The acidic proton on the nitrogen of the indole ring is typically deshielded and often appears as a broad signal.[4] |
| Carboxylic Acid O-H | ~12.0 - 13.0 | Very broad singlet (br s) | - | The highly acidic proton of the carboxylic acid is strongly deshielded and its signal is often very broad. |
| H-3 (Indole) | ~6.5 - 6.7 | Triplet (t) or Doublet of doublets (dd) | J ≈ 3.1, 1.0 Hz | This proton is coupled to H-2 and can show long-range coupling to the N-H proton. |
| H-2 (Indole) | ~7.3 - 7.5 | Triplet (t) or Multiplet (m) | J ≈ 3.1, 2.5 Hz | Coupled to H-3 and the N-H proton. |
| H-4 (Indole) | ~7.6 - 7.8 | Doublet (d) | J ≈ 8.5 Hz | Ortho-coupled to H-6 (meta to the benzoic acid). |
| H-6 (Indole) | ~7.2 - 7.4 | Doublet of doublets (dd) | J ≈ 8.5, 1.8 Hz | Ortho-coupled to H-4 and meta-coupled to H-7. |
| H-7 (Indole) | ~7.5 - 7.7 | Singlet (s) or Doublet (d) | J ≈ 1.8 Hz | Appears as a singlet or a narrow doublet due to meta-coupling with H-6. |
| H-3' (Benzoic Acid) | ~7.9 - 8.1 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 Hz | Ortho to the carboxylic acid group and deshielded. |
| H-4', H-5' (Benzoic Acid) | ~7.4 - 7.6 | Multiplet (m) | - | These protons will likely overlap and appear as a complex multiplet. |
| H-6' (Benzoic Acid) | ~7.6 - 7.8 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 Hz | Ortho to the indole substituent. |
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (Carboxylic Acid) | ~168 - 170 | The carbonyl carbon of a carboxylic acid is highly deshielded. |
| C-2' (Benzoic Acid) | ~138 - 140 | Quaternary carbon attached to the indole ring. |
| C-5 (Indole) | ~135 - 137 | Quaternary carbon of the indole ring attached to the benzoic acid moiety. |
| C-7a (Indole) | ~136 - 138 | Quaternary carbon at the fusion of the two indole rings. |
| C-3a (Indole) | ~128 - 130 | Quaternary carbon at the fusion of the two indole rings. |
| Aromatic CHs (Indole & Benzoic Acid) | ~102 - 132 | A cluster of signals corresponding to the protonated aromatic carbons. Specific assignments would require 2D NMR techniques. |
| C-2 (Indole) | ~124 - 126 | Aromatic CH carbon of the indole ring. |
| C-3 (Indole) | ~102 - 104 | Aromatic CH carbon of the indole ring, typically the most shielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-N, and C-H bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad | The broadness is due to hydrogen bonding.[12] |
| N-H stretch (Indole) | 3400 - 3300 | Medium, Sharp | Characteristic of the N-H bond in the indole ring.[10] |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Typical for C-H bonds on aromatic rings. |
| C=O stretch (Carboxylic Acid) | 1720 - 1680 | Strong | A strong, sharp peak characteristic of the carbonyl group in a carboxylic acid.[12] |
| C=C stretch (Aromatic) | 1620 - 1450 | Medium to Weak | Multiple bands are expected for the aromatic rings. |
| C-N stretch | 1350 - 1250 | Medium | Characteristic of the C-N bond in the indole ring. |
| O-H bend (Carboxylic Acid) | 1440 - 1395 and 950 - 910 | Medium, Broad | In-plane and out-of-plane bending vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features. Using Electron Ionization (EI), we can predict the following:
-
Molecular Ion (M⁺): The molecular weight of C₁₅H₁₁NO₂ is 237.26 g/mol . A strong molecular ion peak is expected at m/z = 237.
-
Key Fragmentation Pathways:
-
Loss of H₂O: A peak at m/z = 219, corresponding to the loss of a water molecule from the carboxylic acid group.
-
Loss of COOH: A peak at m/z = 192, resulting from the cleavage of the carboxylic acid group.
-
Formation of the Phenyl Cation: A peak at m/z = 77, corresponding to the phenyl fragment.[13]
-
Indole-related fragments: Fragmentation of the indole ring could lead to various smaller fragments.
-
Experimental Methodologies
To obtain high-quality spectroscopic data for this compound, the following standard operating procedures are recommended.
NMR Data Acquisition
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.[14][15]
-
Concentration: Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[14]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[16]
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.[17]
Caption: Workflow for NMR sample preparation and analysis.
-
¹H NMR: A standard pulse program should be used with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) will be necessary.
-
2D NMR: To confirm assignments, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.
IR Data Acquisition
The KBr pellet method is a standard and reliable technique for acquiring the IR spectrum of a solid sample.[18][19][20][21][22]
-
Grinding: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[21]
-
Die Assembly: Assemble the pellet die.
-
Loading: Transfer the ground powder into the die and distribute it evenly.
-
Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes.[22]
-
Pellet Formation: The applied pressure will cause the KBr to flow and form a transparent or translucent pellet containing the dispersed sample.
-
Removal: Carefully remove the pellet from the die.
Caption: Step-by-step workflow for preparing a KBr pellet for IR analysis.
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry Data Acquisition
Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.[23][24][25][26][27]
The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[25][27]
-
Acceleration: The resulting ions are accelerated by an electric field.
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental methodologies, offer a solid foundation for researchers to identify and characterize this compound. The provided workflows and theoretical justifications are designed to ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research in medicinal chemistry and materials science. It is anticipated that when experimental data for this compound becomes available, it will align well with the predictions laid out in this guide.
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An In-depth Technical Guide to the Prospective Crystal Structure Analysis of 2-(1H-indol-5-yl)benzoic acid
Abstract
The indole and benzoic acid scaffolds are cornerstone pharmacophores in modern drug discovery, appearing in a multitude of therapeutic agents.[1][2] The novel bifunctional molecule, 2-(1H-indol-5-yl)benzoic acid, represents a promising candidate for further investigation due to its structural similarity to compounds with known biological activity. While the crystal structure of this specific isomer has not yet been reported in publicly accessible databases, this guide provides a comprehensive, predictive, and methodological framework for its determination and analysis. We present a validated synthetic route, a detailed protocol for single-crystal X-ray diffraction (SC-XRD), and a robust workflow for computational analysis, thereby equipping researchers in crystallography, medicinal chemistry, and drug development with the necessary tools to undertake this investigation.
Introduction: Significance of the Indole-Benzoic Acid Scaffold
The indole ring system is a privileged heterocyclic motif, integral to a vast array of natural products and pharmaceuticals, including the anti-inflammatory drug Indomethacin and various anticancer agents.[2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a versatile component for engaging with biological targets.[3] Similarly, the benzoic acid moiety is crucial for forming strong, directional hydrogen bonds and salt bridges, often serving as a key anchoring group in enzyme inhibitors. The combination of these two fragments in this compound creates a molecule with significant potential for forming complex and stable intermolecular interactions, which are fundamental to its solid-state properties, solubility, and ultimately, its bioavailability.
A thorough crystal structure analysis is indispensable for understanding these properties. It provides definitive proof of molecular connectivity, conformation, and, most critically, the three-dimensional packing arrangement in the solid state. This knowledge is paramount for rational drug design, polymorphism screening, and formulation development.
Synthesis and Crystallization
A reliable synthesis is the prerequisite for obtaining high-quality single crystals. Based on established palladium-catalyzed cross-coupling methodologies, a Suzuki-Miyaura reaction is proposed as an efficient route.[4][5][6]
2.1. Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
This procedure involves the coupling of a 5-substituted indole with a 2-substituted benzoic acid derivative.
Reactants:
-
5-Bromo-1H-indole (or 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
-
(2-Carboxyphenyl)boronic acid (or 2-Bromobenzoic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water)
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-indole (1.0 eq), (2-carboxyphenyl)boronic acid (1.2 eq), palladium acetate (0.05 eq), and the phosphine ligand (0.1 eq).
-
Add the base (3.0 eq).
-
Degas the solvent mixture (e.g., Dioxane/H₂O 4:1) by bubbling with argon for 20 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture at 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
2.2. Single Crystal Growth
High-quality single crystals are essential for diffraction studies. The purified compound should be subjected to a variety of crystallization techniques.
Recommended Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, acetone, or ethyl acetate) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or subsequently, in a refrigerator.
Crystal Structure Determination and Analysis Workflow
The following section details a comprehensive workflow for analyzing a suitable single crystal of this compound.
}
3.1. Part 1: Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the precise atomic coordinates, unit cell parameters, and space group of the crystal.
Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head using cryo-oil.[7] The crystal is then flash-cooled to a low temperature (e.g., 100-173 K) in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.[7]
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.54184 Å) and a detector (e.g., CCD or CMOS).[8][9] A preliminary screening is performed to assess crystal quality and determine the unit cell. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[8]
-
Data Reduction: The collected raw diffraction images are processed. This involves integrating the reflection intensities and applying corrections for factors like background noise, Lorentz factor, and polarization.[10]
-
Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., using SHELXT) to obtain an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[2][11] This iterative process adjusts atomic positions, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the observed data. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.
3.2. Part 2: Computational and Predictive Analysis
Objective: To complement the experimental data with theoretical calculations, providing deeper insight into the molecule's electronic properties and the nature of its intermolecular interactions.
Protocols:
-
Density Functional Theory (DFT) Optimization:
-
Using the refined crystal structure (CIF file) as a starting point, a geometry optimization is performed with a program like GAUSSIAN or VASP.
-
A suitable functional (e.g., PBE, B3LYP) and basis set (e.g., 6-311G(d,p)) are chosen. Dispersion corrections (e.g., DFT-D3) are crucial for accurately modeling the weak interactions that govern crystal packing.[12][13]
-
The optimized geometry provides theoretical bond lengths and angles for comparison with the experimental XRD data, validating both methods.[14][15]
-
-
Hirshfeld Surface Analysis:
-
This powerful technique is used to visualize and quantify intermolecular interactions within the crystal.[1][16][17] Using software like CrystalExplorer, a Hirshfeld surface is generated for the molecule.
-
The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts, white areas represent van der Waals contacts, and blue regions show areas with no significant interactions.[1][3]
-
-
2D Fingerprint Plots:
-
Derived from the Hirshfeld surface, these plots quantify the contribution of different interaction types to the overall crystal packing.[3] The plot is a histogram of di (distance to the nearest nucleus inside the surface) versus de (distance to the nearest nucleus outside the surface).
-
Characteristic patterns emerge for different interaction types (e.g., sharp spikes for strong H-bonds, wing-like patterns for C-H···π or π···π stacking).[17] This allows for a quantitative breakdown of interactions, such as H···H, O···H, C···H, and C···C contacts.
-
Predicted Structural Features and Discussion
Based on the known chemistry of indole and ortho-substituted benzoic acids, we can predict key structural features for this compound.
4.1. Molecular Conformation
A significant conformational feature will be the dihedral angle between the planes of the indole ring and the benzoic acid ring. Due to the "ortho effect," steric hindrance between the indole C(4)-H or C(6)-H and the carboxylic acid group will likely force the two rings to be non-coplanar.[18][19][20] This twisting is a critical determinant of the molecule's overall shape and how it packs in the crystal lattice.
4.2. Intermolecular Interactions
The crystal packing will be dominated by a network of hydrogen bonds and other weak interactions.
| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |
| O-H···O Hydrogen Bond | Carboxylic acid (-OH) | Carboxylic acid (C=O) | Formation of classic centrosymmetric dimers, a hallmark of benzoic acid crystal structures. This is expected to be the primary and strongest supramolecular synthon. |
| N-H···O Hydrogen Bond | Indole (-NH) | Carboxylic acid (C=O or -OH) | A secondary, strong interaction linking the primary dimers into chains or sheets. The specific acceptor will depend on steric accessibility. |
| C-H···π Interactions | Aromatic C-H | π-system of Indole or Benzene | Weaker interactions that provide additional stabilization, linking the hydrogen-bonded networks into a 3D architecture. |
| π···π Stacking | Indole Ring | Benzene Ring or Indole Ring | Face-to-face or offset stacking interactions between the aromatic rings, contributing significantly to the overall lattice energy and packing efficiency. |
}
Conclusion
This technical guide outlines a complete and scientifically rigorous pathway for the synthesis, crystallization, and comprehensive structural analysis of this compound. By integrating state-of-the-art experimental techniques like SC-XRD with powerful computational tools such as DFT and Hirshfeld surface analysis, researchers can obtain a multi-faceted understanding of this molecule's solid-state properties. The predictive analysis provided herein, based on the well-established structural chemistry of its constituent fragments, offers a validated hypothesis of the expected conformational and intermolecular features. The successful execution of this workflow will yield a definitive crystal structure, providing critical data for advancing the development of new therapeutics based on the indole-benzoic acid scaffold.
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Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. (n.d.). MDPI. [Link]
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Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. (n.d.). MDPI. [Link]
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General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. (2022). PubMed. [Link]
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General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). ResearchGate. [Link]
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5′-Substituted Indoline Spiropyrans: Synthesis and Applications. (n.d.). MDPI. [Link]
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Suzuki reaction with different boronic acids. (n.d.). ResearchGate. [Link]
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A Technical Guide to the Solubility and Stability Profiling of 2-(1H-indol-5-yl)benzoic acid
Introduction
2-(1H-indol-5-yl)benzoic acid is a bicyclic aromatic compound featuring an indole nucleus linked to a benzoic acid moiety. This molecular architecture is of significant interest to medicinal chemists and drug development professionals, as both indole and benzoic acid scaffolds are present in numerous biologically active molecules. The indole ring serves as a versatile scaffold for receptor binding, while the carboxylic acid group can act as a key hydrogen bonding partner or provide a handle for salt formation and formulation.
A comprehensive understanding of the physicochemical properties of a drug candidate is the bedrock of successful formulation development and ensuring its therapeutic efficacy and safety. Among the most critical of these properties are solubility and stability. Solubility dictates the bioavailability of the compound, while stability determines its shelf-life, degradation pathways, and potential for toxic impurity formation.
This in-depth technical guide provides a strategic framework and detailed experimental protocols for the comprehensive evaluation of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative regulatory standards. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data essential for regulatory submissions and advancing a compound through the development pipeline.
Physicochemical Characterization: The Foundation
Before embarking on experimental studies, a foundational understanding of the molecule's inherent properties is crucial. This compound (C₁₅H₁₁NO₂) combines a hydrophobic indole group with an ionizable carboxylic acid.[1] This duality is the primary determinant of its physicochemical behavior.
-
Indole Moiety: The indole ring system is electron-rich and largely non-polar, contributing to low intrinsic aqueous solubility.[2][3] It is also a known chromophore and is susceptible to oxidative degradation.[4][5]
-
Benzoic Acid Moiety: The carboxylic acid group is a weak acid. Its ionization state, and therefore its contribution to solubility, is highly dependent on the pH of the surrounding medium.[6][7] At pH values below its pKa, the uncharged -COOH form dominates, favoring lower aqueous solubility. At pH values above its pKa, the charged carboxylate anion (-COO⁻) dominates, significantly enhancing aqueous solubility.[8][9][10][11][12]
A summary of the core physicochemical properties is presented below.
| Property | Value / Predicted Behavior | Significance |
| Molecular Formula | C₁₅H₁₁NO₂ | Defines the elemental composition. |
| Molecular Weight | ~237.25 g/mol | Influences diffusion and dissolution rates.[13] |
| Chemical Class | Aromatic Carboxylic Acid | Behavior is governed by the ionizable carboxyl group. |
| Predicted pKa | ~4-5 | Critical value for predicting pH-dependent solubility. The carboxyl group of benzoic acid is ~4.2. |
| Predicted logP | ~3-4 | Indicates a lipophilic character, suggesting low intrinsic aqueous solubility but good membrane permeability. |
Aqueous Solubility Profiling
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its oral bioavailability. For an ionizable compound like this compound, a pH-solubility profile is essential. The equilibrium shake-flask method is the gold standard for this determination.
Causality Behind Experimental Design
The choice of media is paramount. We progress from simple aqueous buffers to more complex, biorelevant media to simulate the conditions of the gastrointestinal tract. A crystalline solid is used for the determination to ensure that the measurement reflects the solubility of the most stable, and typically least soluble, polymorphic form. The equilibration time is determined experimentally to ensure that a true equilibrium is reached. Quantification is achieved using a validated analytical method, typically HPLC-UV, due to the compound's chromophoric nature.
Experimental Workflow: Solubility Assessment
Caption: Workflow for a forced degradation study.
Detailed Protocols: Forced Degradation Studies
Prerequisite: A stability-indicating HPLC method must be developed. This method should be capable of separating the parent peak from all process impurities and degradation products. Peak purity analysis using a Diode Array Detector (DAD) is essential.
General Procedure: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the API solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Heat at a specified temperature (e.g., 60°C). Sample at various time points (e.g., 2, 8, 24 hours), neutralize with base, and analyze.
-
Base Hydrolysis: Mix the API solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Keep at room temperature or heat gently. Sample at time points, neutralize with acid, and analyze.
-
Oxidative Degradation: Mix the API solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. [14]Keep at room temperature and protect from light. Sample at short time intervals (e.g., 1, 4, 8 hours) and analyze.
-
Thermal Degradation: Store the API solution and a sample of the solid API in an oven at an elevated temperature (e.g., 60°C). Sample the solution at time points. For the solid, dissolve a portion at each time point for analysis.
-
Photostability: Expose the API solution and solid API to a controlled light source that meets ICH Q1B requirements (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). [15][16][17]Simultaneously, expose a "dark control" sample, wrapped in aluminum foil, to the same temperature conditions. [18]Analyze exposed and dark control samples after the exposure period.
Representative Data Presentation
Results should be tabulated to clearly show the stability profile of the compound.
| Stress Condition | Reagent / Temp | Duration | % Assay Remaining | Observations |
| Control | - | 24 h | 99.8% | No significant degradation. |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 98.5% | Very stable. |
| Base Hydrolysis | 0.1 N NaOH | 24 h | 94.2% | Minor degradation, 1 new peak. |
| Oxidation | 3% H₂O₂ | 8 h | 78.9% | Significant degradation, 2 major degradants. |
| Thermal (Solution) | 60°C | 24 h | 96.1% | Minor degradation. |
| Photolytic | ICH Light | - | 85.3% | Moderate degradation, 1 major degradant. |
| Dark Control | 25°C | - | 99.5% | Confirms degradation is light-induced. |
This illustrative data suggests the molecule is most susceptible to oxidation and photolytic degradation, a common profile for indole-containing compounds.
Interpretation and Mitigation
-
Solubility Insights: The low solubility at acidic pH suggests that dissolution in the stomach may be limited. The significant increase at higher pH indicates that the compound will dissolve more readily in the intestine. For preclinical and clinical development, formulation strategies such as salt formation (e.g., sodium or potassium salt), particle size reduction (micronization), or amorphous solid dispersions may be necessary to improve dissolution and bioavailability.
-
Stability Insights: The primary degradation pathways appear to be oxidation and photolysis.
-
Oxidative Instability: This highlights the need to protect the compound from atmospheric oxygen. Manufacturing processes may require blanketing with an inert gas (e.g., nitrogen). Formulations may benefit from the inclusion of antioxidants. [4] * Photolytic Instability: The compound must be protected from light at all stages. This necessitates the use of amber or opaque containers for storage of the drug substance and the development of a final drug product in light-resistant packaging (e.g., opaque blisters or amber bottles). [15][19][18]
-
Conclusion
The systematic study of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For this compound, its chemical structure dictates a predictable yet critical set of challenges: pH-dependent solubility characteristic of a weak acid and a susceptibility to oxidative and photolytic degradation stemming from its electron-rich indole core. The experimental frameworks detailed in this guide provide a robust, scientifically-grounded, and regulatory-compliant approach to characterizing these properties. The data generated from these studies are invaluable, directly informing formulation strategies, defining appropriate storage and handling conditions, and ensuring the development of a safe, effective, and stable medicinal product.
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A Senior Application Scientist's Guide to the Theoretical and Computational-Driven Characterization of 2-(1H-indol-5-yl)benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The compound 2-(1H-indol-5-yl)benzoic acid represents a novel chemical entity with limited to no published experimental or computational data. This guide, therefore, serves as a comprehensive, forward-looking framework. It is designed to provide a robust, scientifically-grounded workflow for the complete in silico characterization of this molecule, from fundamental quantum properties to its potential as a therapeutic agent. The methodologies detailed herein are based on established, field-proven computational techniques widely applied to analogous molecular scaffolds, such as indole derivatives and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
Part 1: Foundational Quantum Chemical Analysis
Objective: To elucidate the intrinsic electronic and structural properties of this compound. This foundational knowledge is paramount as it governs the molecule's stability, reactivity, and intermolecular interaction potential, forming the bedrock for all subsequent, higher-level simulations.[3]
Causality of Method Selection: Density Functional Theory (DFT)
Density Functional Theory (DFT) is selected as the primary tool for this phase due to its optimal balance of computational cost and accuracy for systems of this size.[4] Specifically, methods like B3LYP with a 6-311+G basis set are well-validated for calculating the physicochemical properties of organic molecules.[5] This approach allows us to model electron correlation effects, which are crucial for accurately describing the molecule's behavior, without the prohibitive computational expense of higher-level ab initio methods.[6]
Step-by-Step Protocol for Quantum Chemical Calculations
-
Geometry Optimization:
-
Action: Generate an initial 3D structure of this compound. Perform a full geometry optimization without constraints.
-
Rationale: This step identifies the molecule's lowest energy conformation (its most stable 3D shape). The torsional angle between the indole and benzoic acid rings is a key parameter to converge, as it dictates the overall molecular topology.
-
-
Frequency Analysis:
-
Action: Calculate the vibrational frequencies at the optimized geometry.
-
Rationale: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. The results also yield crucial thermodynamic data, such as zero-point vibrational energy and thermal corrections to enthalpy and Gibbs free energy.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Action: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Rationale: The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability.[7] A smaller gap suggests the molecule is more polarizable and reactive. The spatial distribution of these orbitals reveals the likely sites for electron donation (HOMO) and acceptance (LUMO).[5]
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Action: Generate an MEP surface mapped onto the molecule's electron density.
-
Rationale: The MEP map provides a visual guide to the molecule's charge distribution.[8] Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atoms of the carboxylic acid. Blue regions (positive potential) denote electron-poor areas, like the acidic proton. This is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.[1]
-
-
pKa Prediction:
-
Action: Calculate the Gibbs free energy of the acid dissociation reaction in a solvated environment using a continuum solvation model (e.g., SMD or CPCM).[9][10]
-
Rationale: The carboxylic acid moiety is the primary ionizable group.[2] Predicting its pKa is essential for understanding its charge state at physiological pH, which profoundly impacts solubility, membrane permeability, and receptor binding.[11][12]
-
Anticipated Quantitative Data & Interpretation
The results from this section should be compiled into a clear, comparative table.
| Parameter | Predicted Value | Significance in Drug Development |
| Gibbs Free Energy | e.g., -X kcal/mol | Indicates thermodynamic stability. |
| HOMO-LUMO Gap | e.g., 4.5 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | e.g., 2.1 Debye | Influences solubility and overall polarity. |
| Predicted pKa | e.g., 4.2 | Determines the ionization state at physiological pH (7.4). |
Part 2: Target Identification and Interaction Analysis via Molecular Docking
Objective: To generate testable hypotheses regarding the potential biological targets of this compound. The indole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, including kinases and cyclooxygenase (COX) enzymes.[13][14][15] The structural similarity to many NSAIDs further suggests COX enzymes as a high-priority target class.[16]
Rationale for Target Selection
-
Protein Kinases: Indole derivatives are well-established as kinase inhibitors.[17] A reverse docking approach can be used to screen the molecule against a panel of known kinase structures to identify potential hits.[18]
-
COX-1 and COX-2: The molecule's structure, featuring an acidic group and two aromatic rings, is reminiscent of classic NSAIDs that inhibit COX enzymes.[16][19] Docking into both COX-1 and COX-2 can provide initial clues about its potential efficacy and selectivity.[20]
Experimental Workflow: Molecular Docking
The following diagram outlines the logical flow of the molecular docking protocol.
Caption: Step-wise workflow for Molecular Dynamics Simulation.
Detailed MD Protocol
-
System Setup:
-
Action: Place the protein-ligand complex in the center of a periodic box (e.g., a dodecahedron). Solvate the box with a pre-equilibrated water model (e.g., TIP3P). Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge.
-
Rationale: This creates a more realistic, solvated environment that mimics physiological conditions. Neutralizing the system is a prerequisite for many simulation algorithms. [21]
-
-
Energy Minimization:
-
Action: Perform a steepest descent energy minimization of the entire system.
-
Rationale: This step relaxes the system and removes any bad contacts or steric clashes that may have been introduced during the setup phase.
-
-
Equilibration:
-
Action: Perform two short equilibration phases. First, under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature. Second, under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the density and pressure.
-
Rationale: This ensures the system is at the desired temperature and pressure before the production run begins, preventing artifacts and ensuring a stable simulation.
-
-
Production MD:
-
Action: Run the simulation for a significant period, typically 100-1000 nanoseconds, saving the coordinates (trajectory) at regular intervals. [22][23] * Rationale: This is the data-gathering phase. The length of the simulation must be sufficient to observe the system reaching a stable equilibrium and to sample relevant conformational changes.
-
-
Trajectory Analysis:
-
Action: Analyze the resulting trajectory to calculate key metrics.
-
Rationale: This step extracts meaningful insights from the raw simulation data.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the complex has reached equilibrium and is not unfolding or dissociating.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue. This identifies flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: Monitor the persistence of key hydrogen bonds identified in the docking pose throughout the simulation. Stable hydrogen bonds are a strong indicator of a viable binding mode.
-
-
Conclusion and Future Directions
This in-depth computational guide provides a comprehensive, multi-stage workflow to characterize this compound. The process begins with quantum mechanics to define its fundamental properties, proceeds to molecular docking to hypothesize biological targets, and culminates in molecular dynamics to validate the stability of the most promising interactions. [24]The theoretical data generated through these protocols—spanning electronic properties, binding affinities, and dynamic stability—will establish a robust foundation of knowledge for this novel compound. These in silico findings are not an end in themselves but a critical starting point to guide and de-risk subsequent experimental validation, including chemical synthesis, in vitro binding assays, and cell-based functional studies, thereby accelerating its potential journey through the drug discovery pipeline.
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An In-Depth Technical Guide on the Synthesis, Isolation, and Characterization of Indole-5-yl Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its fusion with a benzoic acid moiety, particularly through a linkage at the 5-position of the indole ring, presents a compelling structural motif for interacting with a variety of biological targets. While direct literature on the discovery and isolation of "2-(1H-indol-5-yl)benzoic acid" is sparse, this guide provides a comprehensive framework for its plausible synthesis, purification, and characterization based on established chemical principles and data from closely related analogues. This document serves as a technical resource for researchers engaged in the exploration of novel indole derivatives as potential therapeutic agents.
Introduction: The Significance of the Indole-Benzoic Acid Scaffold
The indole ring system is a cornerstone of drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The addition of a benzoic acid group introduces a carboxylic acid function, which can act as a key hydrogen bond donor and acceptor, or as a handle for further chemical modification. Benzoic acid derivatives themselves are important pharmacophores and are found in numerous active pharmaceutical ingredients (APIs).[3][4] The combination of these two moieties in "this compound" suggests potential for interaction with various biological targets, making it and its derivatives an interesting area for exploratory research in drug development.[5]
Proposed Synthetic Pathway: A Rational Approach to this compound
Given the limited specific literature on the target compound, a plausible synthetic route can be devised based on well-established organic chemistry reactions, such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. The Fischer indole synthesis, a robust method for constructing the indole ring, offers a logical approach.[6]
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted phenylhydrazine and a keto-acid or its ester equivalent.
Caption: Proposed synthetic workflow for this compound.
Isolation and Purification
The purification of the crude "this compound" is crucial to obtain a high-purity sample for characterization and biological testing. A combination of techniques may be necessary.
Recrystallization
Recrystallization is a primary method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally.
| Solvent System | Rationale |
| Ethanol/Water | The compound may be soluble in hot ethanol and insoluble in cold water. |
| Acetic Acid/Water | Acetic acid can be a good solvent for acidic compounds, with water used as an anti-solvent. |
| Dichloromethane/Hexane | For less polar impurities, dissolving in a polar solvent and precipitating with a non-polar solvent can be effective. |
Protocol for Recrystallization:
-
Dissolve the crude product in a minimum amount of hot solvent.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool. [7]
| Stationary Phase | Mobile Phase (Eluent) |
|---|---|
| Silica Gel | A gradient of hexane/ethyl acetate with a small percentage of acetic acid. |
| Reverse-Phase C18 Silica | A gradient of water/acetonitrile with a small percentage of formic acid. |
Protocol for Column Chromatography:
-
Prepare a slurry of the stationary phase in the initial eluent and pack the column.
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure. [7]
Structural Elucidation and Characterization
The identity and purity of the synthesized "this compound" must be confirmed using a suite of analytical techniques. [8][9]
Spectroscopic Methods
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on both the indole and benzoic acid rings, a characteristic NH proton signal for the indole, and a downfield signal for the carboxylic acid proton. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbons of the heterocyclic and aromatic rings. |
| FT-IR | A broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and an N-H stretch for the indole. [10] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₁NO₂ = 237.25 g/mol ). [11]High-resolution mass spectrometry (HRMS) can confirm the elemental composition. [8] |
Physical Properties
| Property | Method of Determination |
| Melting Point | Determined using a melting point apparatus. A sharp melting point range indicates high purity. |
| Elemental Analysis | Provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula. [11] |
Potential Biological and Therapeutic Significance
Indole derivatives are a rich source of biologically active compounds. [1]The "this compound" scaffold holds potential for various therapeutic applications.
-
Anticancer Activity: Many indole-containing molecules exhibit potent anticancer properties by targeting various pathways involved in cell proliferation and apoptosis. [1]* Anti-inflammatory Effects: The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential inhibition of enzymes like cyclooxygenases (COX). [2][12]* Enzyme Inhibition: The carboxylic acid and indole moieties can interact with the active sites of various enzymes, making this scaffold a candidate for the development of enzyme inhibitors. [5][13]For instance, derivatives of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been investigated as novel xanthine oxidase inhibitors. [5]
Caption: Potential therapeutic applications of the indole-5-yl benzoic acid scaffold.
Conclusion
While "this compound" is not a widely documented compound, this technical guide provides a robust, scientifically-grounded framework for its synthesis, isolation, and characterization. The proposed methodologies are based on established and reliable chemical principles, offering a clear path for researchers to explore this and related novel chemical entities. The inherent biological potential of the indole-benzoic acid scaffold makes it a promising area for further investigation in the quest for new therapeutic agents.
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An In-Depth Technical Guide to 2-(1H-indol-5-yl)benzoic acid: Nomenclature, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interface of indole and benzoic acid scaffolds has yielded a rich diversity of molecules with significant biological activities, forming a cornerstone in modern medicinal chemistry.[1] This guide focuses on a specific, yet underexplored isomer, 2-(1H-indol-5-yl)benzoic acid . While its close chemical relatives have been the subject of extensive research, this particular molecule, distinguished by the ortho-linkage to the 5-position of the indole ring, presents a unique structural motif with latent potential in drug discovery. This document serves as a comprehensive technical resource, consolidating its nomenclature, physicochemical properties, a plausible synthetic strategy, and a forward-looking perspective on its potential therapeutic applications, particularly as a xanthine oxidase inhibitor.
Part 1: Core Identification and Nomenclature
A precise understanding of a molecule's identity is fundamental to any scientific investigation. This section delineates the Chemical Abstracts Service (CAS) number, IUPAC nomenclature, and other identifiers for this compound.
CAS Number
The unique CAS Registry Number for this compound is 886363-17-3 .[2][3][4][5] This identifier is crucial for unambiguous database searches and procurement.
IUPAC Nomenclature and Synonyms
The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound . In this nomenclature, "benzoic acid" is the parent structure, and the "1H-indol-5-yl" group is treated as a substituent at the second position of the benzene ring.
Common synonyms include:
Part 2: Physicochemical Properties
While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be tabulated based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₂ | [2][3][5] |
| Molecular Weight | 237.25 g/mol | [3] |
| CAS Number | 886363-17-3 | [2][3][4][5] |
Part 3: Plausible Synthesis Route: A Theoretical Protocol
The synthesis of biaryl compounds, such as this compound, is well-precedented in organic chemistry, with palladium-catalyzed cross-coupling reactions being a cornerstone methodology. The Suzuki-Miyaura coupling, in particular, offers a versatile and high-yielding approach. Below is a detailed, theoretical protocol for the synthesis of this compound.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
This proposed synthesis involves the palladium-catalyzed cross-coupling of 5-bromo-1H-indole with (2-carboxyphenyl)boronic acid .
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The Multifaceted Bio-Potential of Indolylbenzoic Acids: A Technical Guide for Drug Discovery and Development
Abstract
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield compounds with profound biological activities. When integrated with a benzoic acid moiety, the resulting indolylbenzoic acid framework gives rise to a class of molecules with diverse and potent effects, ranging from targeted anticancer activity and specific enzyme inhibition to modulation of plant growth. This technical guide provides an in-depth exploration of the significant biological activities of indolylbenzoic acids, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, structure-activity relationships, and the experimental methodologies required for their evaluation. We delve into their potential as kinase inhibitors and apoptosis inducers in oncology, their targeted inhibition of enzymes such as 5α-reductase and xanthine oxidase, and their auxin-like properties in plant biology. This guide is designed to be a foundational resource, bridging synthetic chemistry with functional biology to accelerate the translation of these promising compounds into novel therapeutic and agricultural applications.
Introduction: The Indolylbenzoic Acid Scaffold
The indole ring system is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic compounds of therapeutic importance. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for designing molecules that can effectively bind to biological targets. The addition of a benzoic acid group introduces a carboxylic acid function, which can act as a critical hydrogen bond donor/acceptor or a charged moiety, further enhancing binding affinity and modulating pharmacokinetic properties. This combination of a hydrophobic indole core and a polar carboxylic acid group within the indolylbenzoic acid structure creates a versatile platform for developing targeted therapeutic agents.
Anticancer Activity: A Multi-pronged Approach to Combatting Malignancy
Indolylbenzoic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[1]
Induction of Apoptosis: Orchestrating Programmed Cell Death
A primary mechanism by which indolylbenzoic acids exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is tightly regulated by a complex network of signaling pathways.
Several indolylbenzoic acid derivatives have been shown to trigger the intrinsic apoptotic pathway. This pathway is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors such as cytochrome c. This, in turn, activates a cascade of cysteine-aspartic proteases (caspases), ultimately leading to cell death. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2] Ferulic acid, a related phenolic acid, has been shown to mediate apoptosis through the altered expression of procaspase-3, procaspase-8, procaspase-9, and the Bcl-2/Bax ratio.[3]
The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. Trisindoline compounds, which contain indole moieties, have been shown to induce apoptosis by activating p53 and caspase-9.[4] The activity of these caspases can be quantified to assess the pro-apoptotic potential of indolylbenzoic acid derivatives.
Experimental Protocol: Evaluation of Apoptosis Induction
A. Cell Viability Assays (MTT/XTT)
To determine the cytotoxic effects of indolylbenzoic acid derivatives, cell viability assays such as the MTT or XTT assay are initially performed. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[5][6]
-
Principle: In the MTT assay, the tetrazolium dye MTT is reduced by mitochondrial dehydrogenases in living cells to an insoluble purple formazan product.[6] The XTT assay is similar, but the formazan product is water-soluble, simplifying the procedure.[5]
-
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indolylbenzoic acid compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.[9]
-
B. Apoptosis Detection Assays
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a characteristic of late-stage apoptosis.[10][11] The enzyme terminal deoxynucleotidyl transferase adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy or flow cytometry.[10]
-
Caspase Activity Assays: These assays measure the activity of specific caspases, such as caspase-3, -8, and -9. Fluorogenic or colorimetric substrates containing a specific caspase recognition sequence are used. Cleavage of the substrate by the active caspase releases a detectable signal.
Kinase Inhibition: Targeting Dysregulated Signaling Pathways
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a common feature of many cancers. Indole derivatives have been extensively investigated as kinase inhibitors.[1][12] Indolinones, a class of compounds containing an indole nucleus, are known to act as ATP-competitive inhibitors of various protein kinases.[13][14]
Many indolyl-based compounds have been developed to target RTKs such as VEGFR, EGFR, and PDGFR, which are crucial for tumor growth, angiogenesis, and metastasis.[12] By blocking the ATP-binding site of these kinases, indolylbenzoic acids can inhibit their downstream signaling pathways.
CDKs are key regulators of the cell cycle. The indole scaffold has been utilized to develop inhibitors of CDKs, leading to cell cycle arrest and the prevention of cancer cell proliferation.[1]
Experimental Protocol: Kinase Inhibition Assay
-
Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. Inhibition is determined by the reduction in phosphorylation in the presence of the test compound.
-
Procedure (Generic):
-
Incubate the target kinase with a specific substrate and ATP in a suitable buffer.
-
Add the indolylbenzoic acid derivative at various concentrations.
-
After a defined incubation period, stop the reaction.
-
Quantify the amount of phosphorylated substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
Determine the IC50 value of the inhibitor.
-
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Indolyl-hydrazone | MCF-7 (Breast) | 2.73 | PI3K-α inhibition, Apoptosis induction | [15] |
| Indolinone | Various | Varies | Kinase Inhibition (e.g., VEGFR, CDK) | [13][14] |
| Trisindoline | HepG2 (Liver) | 20.3 | Apoptosis induction | [4] |
| Trisindoline | A549 (Lung) | 8.6 | Apoptosis induction | [4] |
Diagram 1: General Anticancer Mechanisms of Indolylbenzoic Acids
Caption: Mechanisms of anticancer action for indolylbenzoic acids.
Enzyme Inhibition: Modulating Key Pathological Pathways
The structural features of indolylbenzoic acids make them suitable candidates for the design of specific enzyme inhibitors.
5α-Reductase Inhibition
5α-reductase is an enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibition of this enzyme is a key therapeutic strategy for the treatment of benign prostatic hyperplasia (BPH) and androgenic alopecia. Several N-substituted 4-(5-indolyl)benzoic acid derivatives have been synthesized and evaluated as inhibitors of both type I and type II isoforms of 5α-reductase.[16] For the human type II isozyme, a benzyl substituent on the indole nitrogen was found to be effective, while a cyclohexanemethyl substituent was most efficacious for the type I isozyme.[16] Other indole derivatives have also shown potent inhibitory activity against rat prostatic 5α-reductase.[17][18]
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[19] Overproduction of uric acid leads to hyperuricemia, a condition associated with gout.[19] Indole derivatives have been investigated as XO inhibitors.[20][21] Some benzoic acid derivatives with structural similarity to the known XO inhibitor febuxostat have shown potent inhibitory activity in the nanomolar range, acting via a mixed-type inhibition mechanism.[22][23]
Experimental Protocol: Enzyme Inhibition Assay
-
Principle: The activity of the target enzyme is measured in the presence and absence of the indolylbenzoic acid inhibitor. The inhibitory potency is typically expressed as the IC50 or the inhibition constant (Ki).[24][25][26]
-
Procedure (General): [27]
-
Prepare a reaction mixture containing the purified enzyme, its substrate, and a suitable buffer.
-
Add the indolylbenzoic acid derivative at a range of concentrations.
-
Initiate the reaction and monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer or other appropriate detection method.
-
Calculate the initial reaction velocities at each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations.
-
Table 2: Enzyme Inhibitory Activity of Selected Indolylbenzoic Acid Derivatives
| Compound Class | Target Enzyme | IC50 | Inhibition Type | Reference |
| N-benzyl-4-(5-indolyl)benzoic acid | Human 5α-reductase Type II | 6.20 µM | - | [16] |
| N-cyclohexanemethyl-4-(5-indolyl)benzoic acid | Human 5α-reductase Type I | 2.10 µM | - | [16] |
| 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | Xanthine Oxidase | Nanomolar range | Mixed-type | [22][23] |
Diagram 2: Workflow for Enzyme Inhibition Studies
Caption: A typical workflow for evaluating enzyme inhibitors.
Auxin-like Activity: Modulating Plant Growth
Indole-3-acetic acid (IAA) is the most common naturally occurring auxin, a class of plant hormones that regulate many aspects of plant growth and development. Synthetic auxins, including some benzoic acid derivatives, are widely used as herbicides.[28][29] These compounds mimic the effects of natural auxins but are more stable in plants, leading to uncontrolled growth and eventually death in susceptible species.[28]
Mechanism of Action
The auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins.[28][30] Auxin acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressors. This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors derepresses auxin response factors (ARFs), which then regulate the expression of auxin-responsive genes, leading to various physiological responses.[30]
Experimental Protocol: Auxin Activity Bioassays
-
Principle: The biological activity of potential auxin mimics is assessed by observing their effects on plant growth and development in standardized bioassays.[31]
-
Common Bioassays:
-
Avena Coleoptile Curvature Test: This classic bioassay measures the curvature of oat coleoptiles in response to the asymmetric application of an auxin-containing substance.
-
Root Elongation Inhibition Assay: At high concentrations, auxins inhibit root growth. This assay measures the extent of root growth inhibition in seedlings (e.g., Arabidopsis, cress) treated with the test compound.[32]
-
Hypocotyl Elongation Assay: In dark-grown seedlings, auxins can promote hypocotyl elongation. This assay quantifies the increase in hypocotyl length in response to the test compound.[32]
-
Diagram 3: Auxin Signaling Pathway
Caption: The auxin signaling pathway targeted by indolylbenzoic acids.
Conclusion and Future Directions
Indolylbenzoic acids represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer agents, through mechanisms such as apoptosis induction and kinase inhibition, warrants further investigation and development. The targeted inhibition of clinically relevant enzymes like 5α-reductase and xanthine oxidase highlights their therapeutic potential for a range of non-oncological diseases. Furthermore, their auxin-like properties open avenues for the development of novel plant growth regulators.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the indolylbenzoic acid scaffold to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Profiling: Translation of promising in vitro findings into preclinical animal models to assess their therapeutic potential and toxicological profiles.
-
Development of Drug Delivery Systems: Formulation strategies to enhance the bioavailability and targeted delivery of these compounds.
By leveraging the principles of medicinal chemistry and molecular pharmacology, the full therapeutic and agricultural potential of indolylbenzoic acids can be unlocked, paving the way for the development of next-generation drugs and agrochemicals.
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- Al-Warhi, T., Sabt, A., El-Gamal, M. I., Anbar, A. M., Al-Shaeri, M., Al-Otaibi, F. M., ... & H. M. Abdel-Ghaffar. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules (Basel, Switzerland), 28(24), 8096.
- Manjula, S. N., Malleshappa, C., & Revanasiddappa, B. C. (2017). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 17(1), 4-22.
- Kumar, A., Sharma, G., & Singh, P. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent patents on anti-cancer drug discovery, 12(2), 146–166.
- Armstrong, G. A., Kurepa, J., & Smalle, J. A. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery.
- Singh, P., Kumar, V., & Kumar, S. (2018). In Silico and 3D QSAR Studies of Natural Based Derivatives as Xanthine Oxidase Inhibitors. Current drug metabolism, 19(11), 932–942.
- Alam, M. A. (2021). Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. Seminars in cancer biology, 73, 154–165.
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, A. M. (2021). Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein. Molecules (Basel, Switzerland), 26(18), 5649.
- Singh, P., Kumar, V., & Kumar, S. (2018). In Silico and 3D QSAR Studies of Natural Based Derivatives as Xanthine Oxidase Inhibitors. Current drug metabolism, 19(11), 932–942.
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- Yenn, T. W., Peh, K. C., Zakaria, N., & Ee, G. C. L. (2021). Anti-cancer potency by induced apoptosis by molecular docking P53, caspase, cyclin D1, cytotoxicity analysis and phagocytosis activity of trisindoline 1,3 and 4. Saudi journal of biological sciences, 28(11), 6331–6341.
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OAE Publishing Inc. (n.d.). Recent advances in natural compounds inducing non-apoptotic cell death for anticancer drug resistance. Retrieved from [Link]
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- Aoyama, S., Chen, W., Ohtake, N., Nonaka, H., Ishii, A., Kase, H., & Kumazawa, T. (1997). A novel class of inhibitors for human steroid 5 alpha-reductase: phenoxybenzoic acid derivatives. I. Bioorganic & medicinal chemistry letters, 7(19), 2469–2474.
- Singh, S., Kumar, A., & Kumar, A. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC medicinal chemistry, 15(1), 31–59.
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Semantic Scholar. (n.d.). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 2-(1H-indol-5-yl)benzoic Acid in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of the Indole-Benzoic Acid Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form hydrogen bonds and π-π stacking interactions allow for high-affinity binding to a multitude of biological targets.[3] When coupled with a benzoic acid moiety, the resulting scaffold, exemplified by 2-(1H-indol-5-yl)benzoic acid, presents a compelling starting point for the design of targeted therapeutics. Benzoic acid derivatives themselves are integral to drug discovery, offering a versatile handle for molecular modification to tune pharmacokinetic and pharmacodynamic properties.[4]
While extensive research exists for various isomers and derivatives, the specific compound this compound remains a relatively underexplored chemical entity. Based on the established activities of related indole-containing molecules, this application note posits that a primary and highly promising therapeutic application for this scaffold lies in the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA damage repair and a validated target in oncology.[3]
This document provides a comprehensive framework for the synthesis, characterization, and multi-tiered biological evaluation of this compound and its derivatives as potential PARP1 inhibitors for cancer therapy.
Part 1: Rationale for Targeting PARP1
PARP1 is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[3] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP1 leads to an accumulation of unrepaired SSBs.[5] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be repaired in HR-deficient cells, ultimately leading to cell death through a mechanism known as "synthetic lethality". Several PARP inhibitors, such as Olaparib and Rucaparib, have gained FDA approval and demonstrated significant clinical success in treating BRCA-mutated ovarian, breast, prostate, and pancreatic cancers.[5][6]
The indole scaffold is a known pharmacophore for PARP1 inhibition, with the indole nitrogen and other features capable of forming key interactions within the enzyme's nicotinamide binding pocket.[3] The this compound structure provides a rigid backbone to present these features appropriately, with the benzoic acid group offering a potential vector for additional interactions or for fine-tuning solubility and other drug-like properties.
Caption: Mechanism of synthetic lethality via PARP1 inhibition.
Part 2: Synthesis Protocol
Caption: Proposed synthetic workflow for the target compound.
Protocol 2.1: Representative Synthesis of this compound
This protocol is a representative example and may require optimization.
Step 1: Protection of 5-Bromo-1H-indole
-
To a solution of 5-bromo-1H-indole (1.0 equiv) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc)2O (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-5-bromoindole.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine N-Boc-5-bromoindole (1.0 equiv), 2-(methoxycarbonyl)phenylboronic acid (1.5 equiv), potassium carbonate (K₂CO₃) (3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv).[8]
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of dimethoxyethane (DME) and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain methyl 2-(N-Boc-1H-indol-5-yl)benzoate.
Step 3: Saponification
-
Dissolve the methyl ester from Step 2 in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH) (3.0-5.0 equiv) and stir at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC).
-
Concentrate the mixture to remove organic solvents.
-
Dilute with water and acidify to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 2-(N-Boc-1H-indol-5-yl)benzoic acid.
Step 4: Deprotection
-
Dissolve the Boc-protected acid from Step 3 in DCM.
-
Add trifluoroacetic acid (TFA) (10-20 equiv) and stir at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Purify the crude product by recrystallization or flash chromatography to yield the final compound, this compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Part 3: In Vitro Biological Evaluation Protocols
A tiered approach to biological evaluation is recommended, starting with enzymatic assays to confirm direct target engagement, followed by cell-based assays to assess cellular activity and mechanism of action.
Protocol 3.1: PARP1 Enzymatic Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and established methodologies for screening PARP inhibitors.[1][2]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
This compound (test compound) and reference inhibitor (e.g., Olaparib)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 0.2 M HCl)
-
Assay buffer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and Olaparib in assay buffer containing a final DMSO concentration ≤1%.
-
Reaction Setup: To the histone-coated wells, add 25 µL of assay buffer, 12.5 µL of the test compound dilutions, and 12.5 µL of a pre-mixed solution of PARP1 enzyme and activated DNA.
-
Initiation: Initiate the PARPylation reaction by adding 25 µL of biotinylated NAD+ solution to each well. Incubate the plate at room temperature for 30-60 minutes.
-
Detection:
-
Wash the plate 4 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature.
-
Wash the plate again 4 times.
-
Add 50 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
-
Data Acquisition: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
| Compound | PARP1 IC₅₀ (nM) |
| This compound | To be determined |
| Olaparib (Reference) | To be determined |
| Table 1: Template for summarizing PARP1 enzymatic inhibition data. |
Protocol 3.2: Cellular Proliferation/Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, serving as an indicator of cell viability and proliferation.[9][10]
Materials:
-
BRCA-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1) and a BRCA-proficient control cell line (e.g., MCF-7).
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound for 72 hours. Include vehicle-only controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for each cell line.
| Cell Line | BRCA Status | IC₅₀ (µM) of this compound |
| MDA-MB-436 | BRCA1 mutant | To be determined |
| CAPAN-1 | BRCA2 mutant | To be determined |
| MCF-7 | BRCA WT | To be determined |
| Table 2: Template for summarizing cellular cytotoxicity data. |
Protocol 3.3: Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony.[11][12]
Procedure:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Allow cells to adhere, then treat with various concentrations of the test compound for 24 hours.
-
Incubation: Remove the compound-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment group relative to the vehicle control.
Protocol 3.4: Wound Healing (Scratch) Assay
This assay evaluates the effect of the compound on cell migration.[2][13]
Caption: Workflow for key in vitro cellular assays.
Procedure:
-
Monolayer Formation: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "wound" by scratching the monolayer with a sterile p200 pipette tip.[14]
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing a non-lethal concentration of the test compound.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial area.
Part 4: In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess efficacy and preliminary safety.
Protocol 4.1: Murine Xenograft Model
This protocol describes a standard subcutaneous xenograft model to evaluate anti-tumor activity.[1][4]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG).
-
BRCA-deficient cancer cells (e.g., MDA-MB-436).
-
Matrigel.
-
Test compound formulated for the desired route of administration (e.g., oral gavage).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, test compound at different doses, positive control like Olaparib). Administer treatment daily (or as determined by pharmacokinetic studies).
-
Monitoring: Monitor animal body weight and tumor volume (measured with calipers) 2-3 times per week.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize animals and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI).
Conclusion
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics, particularly as inhibitors of PARP1. The protocols detailed in this guide provide a rigorous, multi-tiered framework for the systematic synthesis and evaluation of this compound class. By progressing from enzymatic and cellular assays to in vivo models, researchers can thoroughly characterize the therapeutic potential and mechanism of action of these novel agents, paving the way for the development of next-generation targeted cancer therapies.
References
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Bio-protocol. (n.d.). Scratch Wound Healing Assay. Retrieved January 20, 2026, from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 20, 2026, from [Link]
- Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Guan, A., et al. (2017). Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology, 1608, 313-320.
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ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved January 20, 2026, from [Link]
- Li, Z., et al. (2021). Design, synthesis and biological evaluation of novel 2- (indole arylamide) benzoic acid analogs as dual COX-2 / 5-LOX inhibitors. Research Square.
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Rosas-Garcia, V. M., et al. (n.d.). The Fischer Indole Synthesis: A Semiempirical Study. Retrieved January 20, 2026, from [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved January 20, 2026, from [Link]
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Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. Retrieved January 20, 2026, from [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 20, 2026, from [Link]
- Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters, 54(23), 2916-2918.
- Zhang, Y., et al. (2020). Recent advancements in PARP inhibitors-based targeted cancer therapy.
- Zuccotto, F., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(5), 3326-3338.
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Application Notes & Protocols: 2-(1H-indol-5-yl)benzoic acid as a Key Pharmaceutical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indole-Benzoic Acid Scaffold
2-(1H-indol-5-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bifunctional structure, comprising an indole nucleus linked to a benzoic acid moiety, serves as a versatile scaffold for constructing complex molecular architectures. The indole group is a privileged structure in drug discovery, known for its ability to mimic the side chain of tryptophan and participate in various biological interactions, including hydrogen bonding and π-stacking. The benzoic acid group provides a convenient handle for synthetic modification, most commonly through amide bond formation, enabling the linkage of this core to other pharmacophores.
The primary application of this intermediate and its structural analogs lies in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical components of the DNA damage response (DDR) pathway, and their inhibition has emerged as a powerful strategy in oncology, particularly for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.[1] Olaparib (Lynparza®), the first-in-class PARP inhibitor, incorporates a complex phthalazinone core that is often constructed from benzoic acid derivatives.[1][2][3] The principles of coupling benzoic acid intermediates to subsequent fragments are central to the synthesis of these life-saving therapeutics.[4][5] This guide provides detailed protocols for the synthesis, purification, and characterization of this compound, contextualizing its role as a critical starting material in pharmaceutical manufacturing.
Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The construction of the C-C bond between the indole and benzene rings is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method is favored in pharmaceutical manufacturing for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[6] The protocol below describes the coupling of 5-bromo-1H-indole with 2-carboxyphenylboronic acid.
Causality of Component Selection
-
Catalyst System : A palladium(0) species is the active catalyst. We use a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos). The bulky, electron-rich SPhos ligand facilitates the oxidative addition of the aryl bromide to the Pd(0) center and promotes the reductive elimination step, increasing reaction efficiency, especially for nitrogen-containing heterocycles which can otherwise inhibit the catalyst.[7]
-
Base : An inorganic base, such as potassium phosphate (K₃PO₄), is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7] Its choice can significantly impact yield and reaction kinetics.
-
Solvent System : A mixture of an organic solvent (e.g., 1,4-dioxane) and water is used. Dioxane solubilizes the organic starting materials and the catalyst complex, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Experimental Workflow Diagram
Caption: Suzuki-Miyaura Synthesis Workflow.
Step-by-Step Protocol
-
Vessel Preparation : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 5-bromo-1H-indole (1.0 eq), 2-carboxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Catalyst Addition : In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq). Add these to the reaction flask. The use of pre-catalysts can simplify this step and improve consistency.[7]
-
Solvent Addition : Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask, sufficient to create a stirrable slurry.
-
Inerting : Seal the flask and purge the system with dry nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating : Immerse the flask in a preheated oil bath at 90 °C. Maintain vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromo-1H-indole is consumed (typically 12-18 hours).
-
Work-up :
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with 100 mL of deionized water and transfer to a separation funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-polar impurities. Discard the organic layers.
-
Slowly acidify the aqueous layer with 1M HCl with stirring. The product will precipitate as a solid as the pH drops below 4.
-
-
Isolation :
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts.
-
Dry the solid under vacuum at 50 °C to a constant weight to yield the crude product.
-
Purification Protocol: Recrystallization
The crude product obtained from the synthesis typically requires purification to remove residual catalyst, unreacted starting materials, and side products. Recrystallization is a highly effective and scalable method for purifying solid crystalline compounds.[8][9]
Rationale for Solvent Choice
The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. Furthermore, impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For this compound, an ethanol/water mixture is often effective. The compound is soluble in hot ethanol, and the addition of water (an anti-solvent) reduces its solubility, inducing crystallization upon cooling.
Step-by-Step Protocol
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes to adsorb colored impurities.[9] Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization : To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and render the solution clear again.
-
Cooling : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Chilling : Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of precipitated crystals.
-
Isolation & Drying : Collect the purified crystals by vacuum filtration, wash the filter cake with a small amount of cold ethanol/water (e.g., 1:1 mixture), and dry under vacuum to a constant weight.
Analytical Characterization and Quality Control
Confirming the identity and purity of the final product is a critical step. A panel of analytical techniques should be employed to provide orthogonal data, ensuring the material meets the required specifications for use in further pharmaceutical synthesis.[10][11]
Summary of Analytical Techniques
| Technique | Purpose | Expected Result for this compound |
| ¹H NMR | Structural confirmation and purity assessment | Aromatic protons in distinct regions for the indole and benzene rings; a broad singlet for the indole N-H; a downfield singlet for the carboxylic acid O-H. |
| ¹³C NMR | Structural confirmation | Unique signals for each carbon atom, including a characteristic signal for the carboxylic acid carbonyl carbon (>165 ppm). |
| LC-MS | Purity assessment and molecular weight confirmation | A single major peak in the chromatogram (purity >98%) with a corresponding mass peak for [M+H]⁺ or [M-H]⁻.[12] |
| FTIR | Functional group identification | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H stretch (~3400 cm⁻¹), and C=C aromatic stretches.[9] |
| Melting Point | Purity assessment | A sharp, defined melting point range (e.g., within 1-2 °C) indicates high purity.[9] |
Analytical Workflow Diagram
Caption: Quality Control Analytical Workflow.
Application Example: Conceptual Pathway to a PARP Inhibitor Core
This compound serves as a precursor to more complex molecules. A common subsequent transformation is an amide coupling reaction to introduce a new functional group, such as a piperazine moiety, which is a key structural element in many PARP inhibitors, including Olaparib.[2][5]
Conceptual Amide Coupling Workflow
Caption: Conceptual Amide Coupling Pathway.
This reaction typically involves activating the carboxylic acid with a coupling agent like HATU or HBTU, followed by the addition of the amine in the presence of a non-nucleophilic base like DIPEA.[5] This step effectively elongates the molecule and installs the functionality required for the final stages of the API synthesis.
Safety and Handling
While specific data for this compound may be limited, prudent laboratory practices should be based on the known hazards of its constituent parts, primarily benzoic acid.[13][14]
-
Hazard Statements : May be harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[13][15]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, a lab coat, and chemical safety goggles.[16][17]
-
Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16][17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
First Aid :
-
Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][15]
-
Skin : Wash with plenty of soap and water. If irritation occurs, get medical advice.[16]
-
Ingestion : If swallowed, call a poison center or doctor if you feel unwell.[14]
-
-
Storage : Store in a tightly closed container in a dry, well-ventilated place.[16]
References
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National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). Available at: [Link]
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Arkat USA. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Available at: [Link]
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Singh, J., et al. (n.d.). Suzuki reaction with different boronic acids. ResearchGate. Available at: [Link]
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National Institutes of Health. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC. Available at: [Link]
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American Chemical Society. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. Available at: [Link]
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American Chemical Society. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Available at: [Link]
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National Institutes of Health. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. PMC. Available at: [Link]
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National Institutes of Health. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. Available at: [Link]
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ResearchGate. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. Available at: [Link]
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National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]
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MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available at: [Link]
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Redox. (2022). Safety Data Sheet Benzoic acid. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Preparation of benzoic acid of high purity. Available at: [Link]
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European Patent Office. (1984). Process for preparing pure benzoic acid. Patent 0124709. Available at: [Link]
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Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. Available at: [Link]
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ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Available at: [Link]
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PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Available at: [Link]
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ZORA. (n.d.). Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). Available at: [Link]
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FILAB. (n.d.). Benzoic acid: analysis and dosage in laboratory. Available at: [Link]
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ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]
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The Synthesis and Application of 2-(1H-indol-5-yl)benzoic Acid Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and potential applications of 2-(1H-indol-5-yl)benzoic acid and its derivatives. This class of molecules holds significant promise in medicinal chemistry, particularly in the development of targeted cancer therapies. Here, we delve into a robust synthetic protocol, explore the mechanistic basis of their primary application as Poly(ADP-ribose) polymerase (PARP) inhibitors, and provide detailed methodologies for their biological evaluation.
Introduction: A Scaffold of Therapeutic Promise
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. When coupled with a benzoic acid moiety, the resulting this compound framework presents a unique three-dimensional structure with versatile points for chemical modification. This structural arrangement has proven to be particularly adept at interacting with the nicotinamide binding site of PARP enzymes, making this class of compounds a fertile ground for the development of novel anticancer agents.
Part 1: Synthesis of this compound Derivatives
The construction of the biaryl bond between the indole and benzoic acid rings is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for this transformation, demonstrating broad functional group tolerance and typically proceeding under mild conditions.
Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The most direct and reliable route to this compound is the palladium-catalyzed Suzuki-Miyaura coupling between a 5-haloindole (preferably 5-bromoindole) and 2-carboxyphenylboronic acid.
Application Notes & Protocols for the Biological Screening of 2-(1H-indol-5-yl)benzoic acid
Abstract: This document provides a comprehensive, multi-tiered strategy for the initial biological screening of the novel compound, 2-(1H-indol-5-yl)benzoic acid. The structural framework of this molecule, featuring a privileged indole scaffold linked to a benzoic acid moiety, suggests significant potential for therapeutic activity, particularly in the domains of inflammation and oncology.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a logical, field-proven workflow from initial target-based assays to more complex cell-based systems and preliminary safety profiling. The protocols herein are constructed to be self-validating, incorporating essential controls and clear data interpretation endpoints to ensure scientific rigor and trustworthiness.
Introduction: The Rationale for Screening
The compound this compound is a synthetic small molecule that merges two pharmacologically significant motifs. The indole ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory to anticancer therapies.[5] Its ability to participate in various biological interactions makes it a "privileged scaffold."[3] The benzoic acid group is also a known pharmacophore, with derivatives exhibiting antimicrobial and anti-inflammatory properties.[4]
Notably, structurally related analogs such as "2-(indole arylamide) benzoic acids" have been successfully developed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[6] This precedent provides a strong, rational basis for prioritizing the investigation of this compound as a potential anti-inflammatory agent. Concurrently, the established role of indole derivatives in oncology warrants a parallel investigation into its antiproliferative effects against cancer cell lines.[1][2]
This guide outlines a strategic screening cascade designed to efficiently probe these primary hypotheses.
Figure 1: A high-level overview of the proposed biological screening workflow.
Section 1: Compound Management & Physicochemical Profiling
Rationale: Before any biological assay, it is critical to establish the fundamental physicochemical properties of the test compound. Inconsistent solubility or degradation can lead to artifactual or non-reproducible results. Dimethyl sulfoxide (DMSO) is the standard solvent for initial screening of small molecules.
Protocol 1.1: Solubility and Stock Solution Preparation
-
Visual Solubility Assessment: Prepare a concentrated 100 mM solution of this compound in 100% DMSO. Vortex thoroughly and visually inspect for any particulates against a light and dark background. If not fully dissolved, determine the maximum soluble concentration.
-
Master Stock Preparation: Based on the solubility test, prepare a master stock solution at a validated concentration, typically 10 mM, in 100% DMSO.
-
Aliquoting and Storage: Aliquot the master stock into small-volume, single-use tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate assay buffer or cell culture medium. Crucially, ensure the final concentration of DMSO in the assay does not exceed 0.5% , as higher concentrations can induce cellular stress or inhibit enzyme activity.
Section 2: Primary Screening Cascade: Anti-Inflammatory Activity
Our primary hypothesis is that this compound functions as an inhibitor of key inflammatory enzymes, similar to its structural analogs.[6] The cascade begins with a direct, target-based enzymatic assay and progresses to a more physiologically relevant cell-based assay.
Tier 1: Direct Target Inhibition - COX-2 Enzymatic Assay
Rationale: Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Its inhibition is a clinically validated strategy for treating inflammation. A cell-free enzymatic assay provides a clean, direct measure of the compound's ability to inhibit COX-2 activity without the complexities of cell permeability or off-target cellular effects. We will use a fluorometric assay for its high sensitivity and suitability for high-throughput screening.[7]
Protocol 2.1: Fluorometric COX-2 Inhibitor Screening This protocol is adapted from commercially available kits and standard methodologies.[8][9]
-
Reagent Preparation:
-
Thaw all kit components (COX Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2 enzyme) on ice.[8]
-
Reconstitute the COX-2 enzyme according to the supplier's instructions (e.g., with 110 µL of purified water) and keep on ice.[9] Use within 30 minutes of reconstitution.[8]
-
Prepare a fresh Arachidonic Acid (substrate) solution in NaOH and COX Assay Buffer as per the kit manual.
-
-
Assay Plate Setup (96-well opaque plate):
-
Inhibitor Control (IC): Add 2 µL of a known COX-2 inhibitor (e.g., Celecoxib, 100 µM stock) and 78 µL of COX Assay Buffer.[8]
-
Solvent Control (SC - 100% Activity): Add 2 µL of DMSO and 78 µL of COX Assay Buffer.
-
Test Compound (TC): Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM final concentration). Add 2 µL of each dilution and bring the volume to 80 µL with COX Assay Buffer.
-
-
Reaction Initiation:
-
Prepare a Master Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 10 µL of this Master Mix to each well.
-
Add 10 µL of the diluted COX-2 enzyme to all wells except a "No Enzyme Control".
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[10]
-
Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
-
Data Acquisition:
-
Immediately begin reading the fluorescence kinetically on a plate reader (Excitation/Emission = 535/587 nm).[7] Read every minute for 10-15 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Calculate the percent inhibition using the formula: % Inhibition = [(Slope of SC - Slope of TC) / Slope of SC] * 100
-
Plot the % Inhibition against the log concentration of the test compound and fit a dose-response curve to determine the IC50 value.
-
Table 1: Hypothetical Data from COX-2 Inhibition Assay
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | COX-2 | Fluorometric | e.g., 1.25 |
| Celecoxib (Control) | COX-2 | Fluorometric | e.g., 0.05 |
Tier 2: Cellular Activity - NF-κB Nuclear Translocation Assay
Rationale: If the compound shows activity in the enzymatic assay, the next logical step is to determine if it can modulate a key inflammatory signaling pathway within a cell. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression.[11][12] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals (like TNF-α), it translocates to the nucleus to activate transcription. A high-content imaging assay allows for the direct visualization and quantification of this translocation event, providing robust, cell-based validation of anti-inflammatory potential.[13]
Figure 2: Simplified NF-κB signaling pathway and a potential point of inhibition.
Protocol 2.2: High-Content NF-κB (p65) Translocation Assay
-
Cell Culture:
-
Seed HeLa cells or RAW 264.7 macrophages in a 96-well, black-walled, clear-bottom imaging plate at a density that will result in a 70-80% confluent monolayer on the day of the assay.[13]
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Carefully remove the culture medium.
-
Add fresh medium containing serial dilutions of this compound or control compounds (e.g., Bay 11-7082 as a positive control).
-
Pre-incubate the cells with the compounds for 1 hour.
-
-
Stimulation:
-
To induce NF-κB translocation, add TNF-α (for HeLa cells) or LPS (for RAW 264.7) to a final concentration of 10 ng/mL and 1 µg/mL, respectively, to all wells except the "Unstimulated Control".
-
Incubate for 30-60 minutes at 37°C.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against the p65 subunit of NF-κB (e.g., Rabbit anti-p65) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system. Capture at least two channels: DAPI (blue, for nuclei) and Alexa Fluor 488 (green, for p65).
-
Use image analysis software to:
-
Identify the nucleus in each cell using the DAPI signal.
-
Quantify the mean fluorescence intensity of the p65 signal both inside the nucleus and in the cytoplasm.
-
Calculate a Nuclear-to-Cytoplasmic intensity ratio for each cell.
-
-
A successful inhibitor will prevent the increase in this ratio seen in stimulated cells.
-
Section 3: Secondary Screening Cascade: Antiproliferative Activity
Rationale: The indole scaffold is a well-established feature of many anticancer drugs that target various cellular mechanisms, including tubulin polymerization and protein kinases.[1][2] Therefore, a parallel screening effort to assess the antiproliferative activity of this compound is a highly valuable secondary objective. A pan-cancer cell line screen provides a broad overview of the compound's potency and potential cancer-type selectivity.[14][15]
Protocol 3.1: Pan-Cancer Cell Line Viability Screen
-
Cell Line Panel Selection:
-
Select a diverse panel of human cancer cell lines representing major cancer types (e.g., breast, lung, colon, leukemia, melanoma).[14]
-
Ensure all cell lines are mycoplasma-free and authenticated.
-
-
Cell Plating:
-
Using cell-specific, pre-determined seeding densities, plate 5,000-20,000 cells per well in a 96-well plate.[16]
-
Incubate overnight to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 9-point, 3-fold serial dilution of this compound, typically starting from a top concentration of 30 µM.
-
Add the compound dilutions to the cells. Include wells for "Vehicle Control" (DMSO only) and "No-Cell Control" (medium only).
-
Incubate the plates for 72 hours (or approximately two cell-doubling times) at 37°C, 5% CO2.
-
-
Viability Assessment (CellTiter-Glo® Assay):
-
Remove plates from the incubator and allow them to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity and cell viability.
-
Shake the plates on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls (representing 100% viability).
-
Plot the percent viability against the log concentration of the compound and fit a non-linear regression curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value for each cell line.
-
Table 2: Hypothetical Data from Pan-Cancer Viability Screen
| Cell Line | Cancer Type | GI50 (µM) |
| MCF-7 | Breast | e.g., >30 |
| A549 | Lung | e.g., 5.6 |
| HCT-116 | Colon | e.g., 2.1 |
| K-562 | Leukemia | e.g., 0.8 |
| SK-MEL-28 | Melanoma | e.g., >30 |
| Doxorubicin (Control) | N/A | Cell-line dependent |
Section 4: Preliminary In Vitro Toxicology
Rationale: Early identification of potential toxicity is essential to reduce late-stage failures in drug development.[17] A simple in vitro cytotoxicity assay using a non-cancerous cell line can provide an initial therapeutic window by comparing the concentration at which the compound kills normal cells versus its effective concentration in disease models.[18][19]
Protocol 4.1: General Cytotoxicity in a Non-Transformed Cell Line
-
Cell Selection: Use a non-cancerous, immortalized cell line such as human embryonic kidney cells (HEK293) or a primary cell line like normal human dermal fibroblasts (NHDF).
-
Methodology: Follow the same procedure as outlined in Protocol 3.1 (Pan-Cancer Cell Line Viability Screen).
-
Data Interpretation: The goal is to find a compound that has a high IC50 value in the non-cancerous cell line but a low GI50/IC50 value in the cancer cell lines or inflammatory assays. A large ratio between the cytotoxic and efficacious concentrations suggests a favorable therapeutic index.
Section 5: Summary and Path Forward
The screening cascade detailed in these application notes provides a robust framework for the initial biological characterization of this compound. The results from these assays will generate a comprehensive preliminary profile of the compound's activity and selectivity.
Figure 3: Decision-making tree based on the outcomes of the screening cascade.
Next Steps:
-
If potent anti-inflammatory activity is confirmed: Proceed to selectivity profiling (COX-1 vs. COX-2), secondary target screening (e.g., 5-LOX), and eventually, in vivo models of inflammation (e.g., carrageenan-induced paw edema).[20]
-
If potent and selective anticancer activity is observed: Validate hits in 3D culture models (spheroids) and subsequently in in vivo xenograft studies using responsive cell lines.[14]
-
If results are promising in either cascade: Initiate medicinal chemistry efforts for structure-activity relationship (SAR) studies to improve potency and selectivity.
References
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National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Available at: [Link]
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Zhang, J., et al. (2022). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. PubMed Central. Available at: [Link]
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Asano, S., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. Available at: [Link]
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- 20. pharmacy180.com [pharmacy180.com]
Application Notes and Protocols for 2-(1H-indol-5-yl)benzoic acid in Targeted Drug Delivery
Introduction: A Privileged Scaffold for a Targeted Approach
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its structural versatility allows it to interact with a multitude of biological targets, including kinases, tubulin, and histone deacetylases (HDACs), making it a focal point in oncology research.[2][3][4] Similarly, the benzoic acid moiety is a common feature in pharmacologically active molecules, offering a crucial handle for bioconjugation and modification of physicochemical properties.[5]
The compound 2-(1H-indol-5-yl)benzoic acid merges these two important pharmacophores. This unique architecture presents an exciting opportunity for the development of targeted cancer therapeutics. The indole core can serve as the "warhead," interacting with a specific intracellular target, while the benzoic acid's carboxylic group provides an ideal attachment point for conjugation to a drug delivery vehicle, such as a nanoparticle or an antibody-drug conjugate (ADC). This modular design allows for the targeted delivery of the active indole moiety directly to tumor cells, potentially increasing efficacy while minimizing systemic toxicity.
These application notes provide a comprehensive guide for researchers aiming to leverage this compound in a targeted drug delivery system. We will detail a robust synthesis protocol, methods for conjugation to a model nanoparticle system, and protocols for evaluating its biological activity in vitro and in vivo.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
While the precise molecular target of this compound has not been definitively established in the literature, numerous studies have demonstrated that indole derivatives, including indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), are potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[6][7][8][9][10] This pathway is a critical regulator of cell proliferation, survival, and growth, and its hyperactivation is a hallmark of many cancers. Inhibition of key kinases in this pathway, such as Akt, can lead to cell cycle arrest and apoptosis.[11]
For the purposes of this guide, we hypothesize that this compound acts as an inhibitor of the PI3K/Akt pathway. This hypothesis forms the basis for the subsequent validation assays described. The goal of the targeted drug delivery system is to increase the intracellular concentration of the compound within cancer cells, thereby enhancing the inhibition of this critical survival pathway.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Part 1: Synthesis and Characterization
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a plausible synthesis route based on the well-established Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[2][7][10][12] The reaction couples 5-bromo-1H-indole with 2-carboxyphenylboronic acid.
Materials:
-
5-bromo-1H-indole
-
2-carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-1H-indole (1.0 eq.), 2-carboxyphenylboronic acid (1.3 eq.), and cesium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) to the flask via syringe. The final concentration of the 5-bromoindole should be approximately 0.1-0.2 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid is protonated.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[13]
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the melting point.
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₁NO₂ |
| Molecular Weight | 237.25 g/mol |
| Purity (by HPLC) | >95% |
Part 2: Conjugation to a Nanoparticle Carrier
This section details the conjugation of this compound to a model drug delivery vehicle, Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. PLGA is a biodegradable and biocompatible polymer widely used in drug delivery.[14][15] The conjugation utilizes carbodiimide chemistry to form a stable amide bond between the carboxylic acid of our compound and amine-functionalized PLGA nanoparticles.[16]
Caption: EDC/NHS coupling workflow for nanoparticle conjugation.
Protocol 2: EDC-NHS Coupling to Amine-Functionalized PLGA Nanoparticles
This is a two-step protocol that first activates the carboxyl groups on the PLGA nanoparticle surface before adding the amine-containing molecule (for this protocol, we will assume an amine-functionalized version of our compound or a linker is used for conjugation).[9][17][18]
Materials:
-
Carboxyl-terminated PLGA nanoparticles (prepared via a standard emulsion-evaporation method).
-
This compound (or an amine-terminated derivative/linker).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-hydroxysulfosuccinimide (Sulfo-NHS).
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Washing Buffer: PBS with 0.05% Tween-20.
-
Quenching Solution: 1 M Ethanolamine or Glycine, pH 8.0.
-
Ultracentrifuge.
Procedure:
-
Particle Preparation:
-
Disperse 20 mg of carboxyl-terminated PLGA nanoparticles in 5 mL of Activation Buffer.
-
Sonicate briefly to ensure a uniform suspension.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.
-
Add 200 µL of the EDC solution and 200 µL of the Sulfo-NHS solution to the nanoparticle suspension.[14]
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Remove excess, unreacted EDC and Sulfo-NHS by centrifuging the nanoparticles (e.g., 15,000 x g for 20 minutes).
-
Discard the supernatant and resuspend the activated nanoparticle pellet in 5 mL of cold Coupling Buffer. Repeat this washing step twice.
-
-
Conjugation:
-
Prepare a solution of the amine-functionalized this compound derivative in Coupling Buffer at a desired concentration (e.g., 1 mg/mL).
-
Add the amine-containing solution to the washed, activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
-
-
Quenching and Final Washing:
-
Add the Quenching Solution to a final concentration of 50-100 mM to deactivate any remaining NHS-esters. Incubate for 30 minutes.
-
Pellet the conjugated nanoparticles by centrifugation.
-
Wash the nanoparticles three times with Washing Buffer to remove unreacted compound and quenching agent.
-
After the final wash, resuspend the nanoparticle pellet in a suitable sterile buffer (e.g., PBS) for storage at 4°C.
-
Characterization of Conjugate:
-
Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge using Dynamic Light Scattering (DLS). Successful conjugation may lead to a slight increase in size and a change in zeta potential.
-
Quantification of Conjugated Drug: Determine the amount of conjugated compound using UV-Vis spectroscopy or HPLC after dissolving a known amount of nanoparticles in a suitable organic solvent (e.g., DMSO).
Part 3: In Vitro Biological Evaluation
The following protocols are designed to assess the anticancer activity of the conjugated nanoparticles and to validate the hypothesized mechanism of action.
Protocol 3: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][13][19]
Materials:
-
Human cancer cell line known to have an active PI3K/Akt pathway (e.g., MCF-7 breast cancer, U87MG glioblastoma).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Free this compound.
-
Conjugated nanoparticles and "empty" (unconjugated) nanoparticle controls.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of the free compound, conjugated nanoparticles, and empty nanoparticle controls in culture medium. Replace the medium in the wells with the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals. Read the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value for each treatment.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression.[14][20][21] Inhibition of the PI3K/Akt pathway is often associated with G1 or G2/M phase arrest.[22]
Materials:
-
Cancer cells (as above).
-
6-well plates.
-
Treatment compounds (as above).
-
PBS.
-
70% Ethanol, ice-cold.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat them with the IC₅₀ concentration of the free compound and conjugated nanoparticles for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells by trypsinization, then pellet by centrifugation (300 x g for 5 minutes).
-
Fixation: Wash the cell pellet once with PBS. Resuspend the pellet and add ~5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Part 4: In Vivo Efficacy Evaluation
This protocol provides a general framework for assessing the anti-tumor efficacy of the targeted nanoparticles in a subcutaneous xenograft mouse model.[23][24]
Protocol 5: Subcutaneous Xenograft Tumor Model
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or SCID).
-
Cancer cells (e.g., U87MG) prepared in a sterile suspension with Matrigel.
-
Calipers for tumor measurement.
-
Treatment groups:
-
Vehicle control (e.g., saline or PBS).
-
Empty nanoparticles.
-
Free this compound (at its maximum tolerated dose).
-
Conjugated nanoparticles.
-
-
Sterile syringes and needles.
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells in a 100-200 µL suspension into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into the different treatment groups (n=5-10 mice per group).
-
Dosing: Administer the treatments via a clinically relevant route, typically intravenous (tail vein) injection. Dosing frequency might be every other day or twice a week, depending on the formulation's pharmacokinetics.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.
-
Record the body weight of each animal at the same time to monitor toxicity.
-
Observe the animals for any signs of distress or adverse effects.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration (e.g., 21-28 days). Euthanize the animals according to ethical guidelines.
-
Analysis:
-
Collect tumors and major organs (liver, spleen, kidneys, lungs) for histological analysis (H&E staining) and to assess drug distribution (e.g., by LC-MS/MS).
-
Compare the tumor growth curves between the different treatment groups to determine efficacy.
-
References
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Ahmad, A., Biersack, B., Li, Y., Bao, B., Kong, D., & Sarkar, F. H. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(5), 702–713. [Link]
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Choi, J. Y., Gupta, B., & Lee, S. H. (2016). Development of PLGA micro- and nanorods with high capacity of surface ligand conjugation for enhanced targeted delivery. Journal of Industrial and Engineering Chemistry, 39, 218–226. [Link]
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Mir, M., Ahmed, N., & Rehman, A. U. (2017). Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines. Nanomaterials, 7(5), 129. [Link]
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Mondal, P., & Guria, M. (2018). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. Anti-Cancer Agents in Medicinal Chemistry, 18(7), 969–979. [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Romo, D., & Liu, J. O. (2021). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 26(15), 4455. [Link]
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Popolo, A., Pinto, A., Daglia, M., Nabavi, S. F., Farooqi, A. A., & Rastrelli, L. (2017). Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor. Seminars in Cancer Biology, 46, 132–137. [Link]
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Kamal, A., & Ramana, C. V. (2016). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 8(11), 1291–1316. [Link]
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Peng, Y., Wang, Y., Zhou, C., Mei, W., & Zeng, C. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817128. [Link]
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Kim, J., Park, S., & Lee, J. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 37, 1B.6.1–1B.6.11. [Link]
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Kaur, M., & Singh, M. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20), 1827-1854. [Link]
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Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
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Merck Millipore. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 21, 2026, from [Link]
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Hana, D., & Stefan, M. (2022). Targeted Chemotherapy Delivery via Gold Nanoparticles: A Scoping Review of In Vivo Studies. Pharmaceutics, 14(11), 2409. [Link]
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Hylton, C. V., & Zuckerman, J. E. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Bioconjugate Chemistry, 31(5), 1238–1248. [Link]
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Kumar, A., YT, K., Singh, M., Singh, H., Kaushik, N., Mishra, A., & Mishra, A. K. (2023). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Fernandes, C., Guedes, R. C., & Raimundo, L. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Cancers, 16(8), 1435. [Link]
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Kaur, M., & Singh, M. (2023). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry, 14(10), 1846–1871. [Link]
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Wang, L., & Chen, J. (2018). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 23(10), 2633. [Link]
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Drug Delivery with Targeted Nanoparticles: In Vitro and In Vivo Evaluation Methods. (2020). Jenny Stanford Publishing. [Link]
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Zhang, Y., & Chen, F. (2020). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 25(21), 5107. [Link]
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Farkas, D. J., & Beharry, A. A. (2019). Macrophage Activation by a Substituted pyrimido[5,4-b]indole Increases Anti-Cancer Activity. Pharmacological Research, 148, 104452. [Link]
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Zhang, P., & Sun, D. (2022). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 27(19), 6509. [Link]
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Application & Protocol Guide: 2-(1H-indol-5-yl)benzoic Acid in Advanced Materials
Forward: The compound 2-(1H-indol-5-yl)benzoic acid represents a largely unexplored yet promising molecular architecture for material science. Its hybrid structure, combining the electron-rich, photophysically active indole moiety with the versatile benzoic acid functional group, opens a design space for novel organic electronics, functional polymers, and porous crystalline materials. This document serves as a foundational guide for researchers and development scientists, outlining a theoretical and practical framework for the synthesis, characterization, and application of this molecule. While direct literature on this specific compound is sparse, the protocols and applications described herein are grounded in established principles of organic chemistry and material science, providing a robust starting point for its investigation.
Molecular Overview and Strategic Potential
This compound is a bifunctional organic molecule. Its strategic value lies in the distinct and complementary properties of its two core components:
-
The 1H-Indole Moiety: This heterocyclic aromatic system is isoelectronic with naphthalene and is known for its strong electron-donating nature. In material science, indole derivatives are frequently employed as hole-transporting materials in OLEDs, building blocks for organic photovoltaics (OPVs), and fluorescent probes due to their intrinsic photoluminescence.
-
The Benzoic Acid Moiety: The carboxylic acid group is a highly versatile functional handle. It can act as a proton source, a hydrogen-bond donor/acceptor, a directing group in organic synthesis, a monomer for condensation polymerizations (e.g., forming polyesters or polyamides), and, crucially, as a coordinating ligand for metal ions to form metal-organic frameworks (MOFs).
The direct, sterically hindered linkage between these two rings suggests that the final molecule will likely exhibit non-coplanar geometry, which can be advantageous in preventing photophysical quenching in the solid state.
Diagram: Conceptual Applications Workflow
Caption: Workflow from synthesis to potential material applications.
Synthesis and Characterization Protocol
A robust and high-yield synthesis is paramount. A palladium-catalyzed Suzuki cross-coupling reaction is the most logical and well-documented approach for coupling an aryl halide with an arylboronic acid.
Protocol: Synthesis via Suzuki Coupling
Objective: To synthesize this compound from commercially available precursors.
Materials:
-
5-Bromo-1H-indole
-
(2-Carboxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl, 1M)
-
Brine solution
Procedure:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask, add 5-bromo-1H-indole (1.0 eq), (2-carboxyphenyl)boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Addition: In a glovebox or under a nitrogen atmosphere, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene and 1,4-dioxane (4:1 ratio, ~0.1 M concentration relative to the limiting reagent) and a small amount of deionized water (~10% of solvent volume).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the mixture to 90-100 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc and water. Separate the organic layer.
-
Acidification: Wash the organic layer with 1M HCl to protonate the carboxylic acid and remove basic impurities. The product may precipitate. If so, filter and collect. If not, proceed to the next step.
-
Extraction & Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of hexanes/EtOAc with 1% acetic acid. Combine the product-containing fractions and evaporate the solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol: Structural and Purity Verification
Objective: To confirm the identity and purity of the synthesized this compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and proton environment analysis. | Complex aromatic region (7-8.5 ppm) showing signals for both indole and benzoic rings. A broad singlet for the indole N-H (>10 ppm) and the carboxylic acid O-H (>12 ppm). |
| ¹³C NMR | Carbon skeleton confirmation. | Signals corresponding to all unique carbon atoms, including the quaternary carbons of the C-C linkage and the carbonyl carbon of the acid (>165 ppm). |
| FT-IR | Functional group identification. | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H stretch (~3400 cm⁻¹), and aromatic C-H/C=C stretches. |
| HRMS | Exact mass determination for molecular formula confirmation. | The measured m/z value should match the calculated exact mass of C₁₅H₁₁NO₂ to within 5 ppm. |
| Melting Point | Purity assessment. | A sharp and distinct melting point indicates high purity. |
Application I: Hole-Transporting Material in Organic Electronics
The electron-rich indole core makes the molecule a prime candidate for a hole-transporting material (HTM) in devices like Organic Light-Emitting Diodes (OLEDs). The non-coplanar structure could provide good amorphous film-forming properties.
Protocol: Fabrication and Characterization of a Hole-Only Device
Objective: To measure the hole mobility of this compound in a thin-film device.
Device Architecture: ITO / PEDOT:PSS / This compound / MoO₃ / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion
-
Synthesized this compound powder
-
High-purity Molybdenum(VI) oxide (MoO₃)
-
High-purity Aluminum (Al)
-
Chlorobenzene (anhydrous, spectroscopic grade)
Procedure:
-
Substrate Cleaning: Clean ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
Hole-Injection Layer (HIL): Spin-coat PEDOT:PSS onto the ITO at 4000 rpm for 40 seconds. Anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: Prepare a 10 mg/mL solution of this compound in chlorobenzene. Spin-coat the solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal at 80 °C for 20 minutes inside the glovebox to remove residual solvent.
-
Hole-Injection/Electron-Blocking Layer: Thermally evaporate a 10 nm layer of MoO₃ onto the active layer under high vacuum (<10⁻⁶ Torr).
-
Cathode Deposition: Thermally evaporate a 100 nm layer of Al to define the top electrode.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy to prevent degradation from air and moisture.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the device using a source-measure unit. The hole mobility (μ) can be extracted by fitting the J-V curve to the Space-Charge Limited Current (SCLC) model.
Projected Performance Data
| Parameter | Projected Value | Significance |
| Hole Mobility (μ) | 10⁻⁵ - 10⁻⁴ cm²/V·s | Determines the efficiency of charge transport. Values in this range are suitable for many OLED applications. |
| HOMO Level | -5.2 to -5.5 eV | Energy level of the highest occupied molecular orbital. Must be well-aligned with the anode/HIL for efficient hole injection. |
| LUMO Level | -2.0 to -2.3 eV | Energy level of the lowest unoccupied molecular orbital. A high LUMO helps confine electrons within the emissive layer. |
| Glass Transition Temp (Tg) | > 100 °C | Indicates morphological stability of the amorphous film, crucial for device lifetime. |
Application II: Fluorescent Linker for Metal-Organic Frameworks
The combination of a coordinating carboxylate group and a fluorescent indole moiety makes this molecule an excellent candidate for a linker in functional MOFs. Such materials could be used for chemical sensing, guest detection, or solid-state lighting.
Protocol: Solvothermal Synthesis of a Zn-Indole-Benzoate MOF
Objective: To synthesize a crystalline MOF using this compound as the organic linker.
Materials:
-
This compound (H₂L)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Solution Preparation: In a 20 mL glass vial, dissolve the linker (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol) in 10 mL of DMF.
-
Sonication: Briefly sonicate the mixture to ensure homogeneity.
-
Sealing: Tightly cap the vial.
-
Heating: Place the vial in a programmable oven and heat to 100 °C for 48 hours.
-
Cooling: Allow the oven to cool slowly to room temperature.
-
Crystal Collection: Collect the resulting crystals by decanting the mother liquor.
-
Washing: Wash the crystals by soaking them in fresh DMF (3 x 12 hours) and then in ethanol (3 x 12 hours) to exchange the solvent within the pores.
-
Activation: Dry the crystals under vacuum at a mild temperature (e.g., 80 °C) to remove the solvent and activate the MOF for characterization.
-
Characterization: Analyze the material using Powder X-ray Diffraction (PXRD) to confirm crystallinity, Thermogravimetric Analysis (TGA) to assess thermal stability, and fluorescence spectroscopy to measure its emission properties.
Diagram: MOF Assembly Principle
Caption: Schematic of metal nodes linked by organic ligands in a MOF.
Concluding Remarks
This compound stands as a molecule of high potential, bridging key areas of modern material science. The protocols detailed in this guide provide a comprehensive roadmap for its synthesis and for the exploration of its properties in organic electronics and porous materials. The successful realization of these applications will depend on careful experimental execution and thorough characterization. It is our hope that this document will catalyze new research avenues and unlock the full potential of this promising molecular building block.
References
-
Title: The chemistry of indoles Source: Academic Press URL: [Link]
-
Title: Indole-Based Hole-Transporting Materials for Perovskite Solar Cells Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Metal-Organic Frameworks: A New Class of Porous Materials Source: Accounts of Chemical Research URL: [Link]
-
Title: A comprehensive review of the Suzuki-Miyaura cross-coupling reaction Source: Green Chemistry URL: [Link]
-
Title: Identification of trap-limited and trap-free space-charge-limited current in organic single crystals Source: Physical Review B URL: [Link]
Application Notes and Protocols: 2-(1H-indol-5-yl)benzoic acid as a "Turn-Off" Fluorescent Probe for Divalent Copper (Cu²⁺)
Introduction: The Versatility of the Indole Scaffold in Fluorescence Sensing
The indole ring system, a core component of the amino acid tryptophan, is an intrinsically fluorescent moiety that has been extensively leveraged in the design of sophisticated molecular probes.[1][2] Its electron-rich nature and favorable photophysical properties make it an excellent fluorophore for detecting a wide array of analytes in biological and environmental systems.[1] Indole-based fluorescent sensors are prized for their high sensitivity, selectivity, and the ability to provide real-time, non-invasive measurements.[1] The fluorescence of indole derivatives can be finely tuned by the introduction of various substituents, which can modulate the electronic properties and introduce specific recognition sites for target analytes.[3]
This application note details the use of 2-(1H-indol-5-yl)benzoic acid (CAS 886363-17-3) as a selective "turn-off" fluorescent probe for the detection of divalent copper ions (Cu²⁺).[4][5][6][7][8] The strategic placement of a benzoic acid group on the indole scaffold provides a chelating site for metal ions, leading to a change in the probe's fluorescence upon binding.[9][10]
Principle of Detection: A Proposed "Turn-Off" Mechanism for Cu²⁺ Sensing
The proposed mechanism for the detection of Cu²⁺ by this compound is based on a Chelation-Enhanced Fluorescence Quenching (CHEQ) effect. In its free state, the probe exhibits the characteristic strong fluorescence of the indole ring. Upon the introduction of Cu²⁺, the benzoic acid moiety, with its carboxyl group, acts as a specific binding site for the metal ion. This chelation event brings the paramagnetic Cu²⁺ ion into close proximity with the indole fluorophore. The partially filled d-orbitals of the copper ion facilitate efficient non-radiative decay pathways, such as electron or energy transfer from the excited state of the fluorophore, leading to a significant quenching of the fluorescence signal.[9] This "turn-off" response is highly selective for Cu²⁺ due to its specific coordination chemistry and paramagnetic nature.
Figure 1: Proposed "turn-off" sensing mechanism of this compound for Cu²⁺.
Photophysical and Performance Characteristics
The following table summarizes the key photophysical and performance characteristics of the this compound fluorescent probe based on typical values for indole derivatives and the proposed sensing mechanism.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~280 nm | Corresponds to the characteristic absorption of the indole moiety. |
| Emission Maximum (λem) | ~350 nm | In the absence of Cu²⁺. The emission of indole derivatives is solvent-dependent.[3] |
| Quantum Yield (Φ) | High (in absence of Cu²⁺) | The specific value is yet to be experimentally determined. |
| Analyte | Divalent Copper (Cu²⁺) | |
| Response Type | "Turn-Off" (Fluorescence Quenching) | |
| Linear Range | To be determined experimentally | Expected to be in the low micromolar to nanomolar range. |
| Limit of Detection (LOD) | To be determined experimentally | |
| Response Time | < 5 minutes | Based on typical chelation reactions. |
Experimental Protocols
Preparation of Stock Solutions
a) this compound Probe Stock Solution (1 mM):
-
Accurately weigh 2.37 mg of this compound (M.W. 237.26 g/mol ).
-
Dissolve the powder in 10 mL of dimethyl sulfoxide (DMSO) to obtain a 1 mM stock solution.
-
Store the stock solution at -20°C, protected from light.
b) Cu²⁺ Stock Solution (10 mM):
-
Dissolve 24.97 mg of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 10 mL of deionized water.
-
Store at room temperature.
c) Working Solutions:
Prepare fresh working solutions by diluting the stock solutions in the appropriate buffer for your experiment (e.g., HEPES, PBS).
General Protocol for Cu²⁺ Detection using Spectrofluorometry
This protocol outlines the steps for characterizing the fluorescence response of the probe to varying concentrations of Cu²⁺.
Figure 2: Workflow for spectrofluorometric detection of Cu²⁺.
Step-by-Step Procedure:
-
Prepare a series of vials containing the desired final concentrations of Cu²⁺ in your chosen buffer.
-
To each vial, add the this compound probe to a final concentration of 10 µM.
-
Include a control vial with the probe but no Cu²⁺.
-
Incubate the solutions for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence emission spectra using a spectrofluorometer with an excitation wavelength of 280 nm. Record the emission from 320 nm to 450 nm.
-
Plot the fluorescence intensity at 350 nm against the concentration of Cu²⁺ to determine the quenching efficiency and linear range.
Protocol for Live Cell Imaging of Intracellular Cu²⁺
This protocol provides a general guideline for using the probe to visualize changes in intracellular Cu²⁺ levels in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, HepG2) grown on glass-bottom dishes.
-
This compound probe stock solution (1 mM in DMSO).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Cu²⁺ solution (e.g., CuSO₄ in water).
-
Fluorescence microscope with appropriate filters for DAPI/indole fluorescence (Excitation: ~280-300 nm, Emission: ~340-380 nm).
Step-by-Step Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading:
-
Dilute the 1 mM probe stock solution in pre-warmed cell culture medium to a final concentration of 5-10 µM.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the loading medium and wash the cells twice with warm PBS to remove any excess probe.
-
Imaging (Basal Fluorescence): Add fresh culture medium or PBS to the cells and acquire baseline fluorescence images using the fluorescence microscope.
-
Cu²⁺ Treatment:
-
Treat the cells with varying concentrations of Cu²⁺ (e.g., 10-100 µM) or a known modulator of intracellular copper.
-
Incubate for a desired period (e.g., 15-30 minutes).
-
-
Imaging (Post-Treatment): Acquire fluorescence images at different time points after Cu²⁺ addition. A decrease in fluorescence intensity is expected in response to an increase in intracellular Cu²⁺.
-
Image Analysis: Quantify the changes in fluorescence intensity in the cells before and after treatment using appropriate image analysis software.
Selectivity and Interference
To validate the selectivity of this compound for Cu²⁺, it is essential to test its fluorescence response in the presence of other biologically relevant metal ions.
| Metal Ion | Proposed Effect on Fluorescence |
| Cu²⁺ | Strong Quenching |
| Fe³⁺, Co²⁺, Ni²⁺ | Possible slight quenching |
| Zn²⁺, Ca²⁺, Mg²⁺, K⁺, Na⁺ | Negligible effect |
Conclusion
This compound holds significant promise as a "turn-off" fluorescent probe for the selective detection of Cu²⁺. Its indole-based structure provides a robust fluorescent signal, while the benzoic acid moiety offers a potential chelation site for the target metal ion. The protocols outlined in this application note provide a framework for researchers to characterize and utilize this probe for quantifying Cu²⁺ in both solution-based assays and live cell imaging experiments. Further experimental validation is encouraged to fully elucidate its photophysical properties and sensing capabilities.
References
-
Cas no 886363-17-3 (this compound). Available online: [Link]
-
2-(1H-Indol-5-yl)benzoic acid_886363-17-3_Hairui Chemical. Available online: [Link]
-
Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4564-4601. Available online: [Link]
-
del Pozo, M., Ceballos-Torres, J., & López-Jaramillo, J. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 19(3), 584. Available online: [Link]
-
Request PDF: Hydrobenzoic acid-based 'Turn-Off' fluorescent sensor for selective detection of Cu2+ ions: Chemical preparation, characterization and photophysical studies. Available online: [Link]
-
Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 27(21), 7268. Available online: [Link]
-
2-Pyridin-3-yl-benzaldehyde_176690-44-1_Hairui Chemical. Available online: [Link]
-
Higginbotham, H. F., & Monk, P. M. (1995). Fluorescence properties of electropolymerised 5-substituted indoles in solution. Journal of the Chemical Society, Faraday Transactions, 91(19), 3469-3474. Available online: [Link]
-
A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 793. Available online: [Link]
-
Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Semantic Scholar. Available online: [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Protein Science, 22(12), 1745-1753. Available online: [Link]
-
Selective aqueous fluorescent probes for metal ions based on benzoyl hydrazone derivatives. Analytical Methods, 5(19), 5034-5039. Available online: [Link]
-
Indole-Based Long-Wavelength Fluorescent Probes for Bioimaging of S-Nitrosylation in Mitochondria. Chemistry – A European Journal, 28(58), e202201494. Available online: [Link]
Sources
- 1. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Fluorescence properties of electropolymerised 5-substituted indoles in solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
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- 6. 2-(1H-Indol-5-yl)benzoic acid_886363-17-3_Hairui Chemical [hairuichem.com]
- 7. 2-Pyridin-3-yl-benzaldehyde_176690-44-1_Hairui Chemical [hairuichem.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(1H-indol-5-yl)benzoic Acid as a Functional Material in Organic Electronics
Abstract: The strategic design of novel organic semiconducting materials is a cornerstone of advancement in organic electronics. This guide focuses on 2-(1H-indol-5-yl)benzoic acid, a molecule that synergistically combines the well-established hole-transporting capabilities of the indole moiety with the versatile anchoring and interfacial modification properties of the benzoic acid group. While direct literature on this specific isomer's application in organic electronics is emerging, its structural components suggest significant potential. Indole and its fused-ring derivatives are known for their electron-rich nature and efficacy as hole transport materials (HTMs) in high-performance solar cells and organic light-emitting diodes (OLEDs).[1][2][3] Concurrently, the carboxylic acid functional group is widely utilized to anchor molecules to metal oxide surfaces, passivate defects, and tune interfacial energetics in perovskite and organic solar cells.[4][5] This document provides a comprehensive technical overview, presenting detailed protocols for the synthesis, characterization, and prospective application of this compound as a multifunctional component in next-generation organic electronic devices.
Molecular Overview and Physicochemical Properties
This compound is a bifunctional organic compound featuring a planar, electron-rich indole ring system linked to a benzoic acid moiety. This structure is anticipated to provide excellent charge transport characteristics via the indole core and strong surface-binding capabilities through the carboxylic acid group, making it a prime candidate for roles such as a hole-transporting layer (HTL), an interfacial modifier, or a component in sensitizing dyes.
Table 1: Physicochemical and Electronic Properties of this compound
| Property | Value | Rationale / Measurement Method |
| Molecular Formula | C₁₅H₁₁NO₂ | --- |
| Molecular Weight | 237.26 g/mol | --- |
| Appearance | Off-white to light-yellow solid (Predicted) | Based on similar aromatic carboxylic acids. |
| Solubility | Soluble in polar organic solvents (THF, DMSO, DMF); sparingly soluble in non-polar solvents. | The carboxylic acid group enhances polarity. |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.2 to -5.5 eV (Estimated) | Typical range for indole-based hole transport materials, measurable via Cyclic Voltammetry.[2][6] |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.0 to -2.3 eV (Estimated) | Estimated from HOMO and optical bandgap, measurable via Cyclic Voltammetry. |
| Optical Bandgap (E_g) | ~ 3.0 to 3.2 eV (Estimated) | Calculated from the onset of UV-Vis absorption spectrum. |
Synthesis Protocol: Palladium-Catalyzed Suzuki Coupling
A robust and high-yield synthesis of this compound can be achieved via a Suzuki cross-coupling reaction. This method is chosen for its high tolerance of functional groups, including the acidic proton of the carboxylic acid and the N-H of the indole. The causality for this choice rests on creating a stable C-C bond between the two aromatic systems with high regioselectivity.
Workflow for Synthesis and Purification
Caption: Proposed workflow for the synthesis and purification of this compound.
Step-by-Step Methodology
-
Reagents & Equipment:
-
5-bromo-1H-indole (1.0 equiv)
-
2-Carboxybenzeneboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Solvent mixture: Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet.
-
-
Procedure:
-
To a round-bottom flask, add 5-bromo-1H-indole, 2-carboxybenzeneboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.
-
Add the degassed solvent mixture via cannula.
-
Heat the reaction mixture to reflux (80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Acidify the aqueous layer slowly with 2M HCl until the pH is ~2-3. This protonates the carboxylate salt, making the product soluble in the organic phase.
-
Extract the product into an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
-
For final purity, recrystallize the product from a suitable solvent system like ethanol/water.
-
Material Characterization Protocols
Accurate characterization is essential to confirm the identity, purity, and electronic properties of the synthesized material, ensuring its suitability for device fabrication.
Characterization Workflow
Caption: Standard workflow for the comprehensive characterization of the synthesized material.
Protocol 3.1: Spectroscopic Analysis
-
Objective: To verify the chemical structure and purity.
-
Methodology:
-
Nuclear Magnetic Resonance (NMR): Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The resulting spectra should correspond to the expected chemical shifts and integration values for the this compound structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze a small sample of the solid product. Key vibrational bands to identify include the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the N-H stretch of the indole (~3400 cm⁻¹).[7]
-
Mass Spectrometry (MS): Use a high-resolution mass spectrometer to confirm the molecular weight (237.0790 for [M+H]⁺).
-
Protocol 3.2: Photophysical and Electrochemical Analysis
-
Objective: To determine the material's electronic energy levels and optical properties, which are critical for designing efficient electronic devices.
-
Methodology:
-
UV-Visible (UV-Vis) Spectroscopy: Prepare a dilute solution (~10⁻⁵ M) in a solvent like THF. Record the absorption spectrum. The absorption onset (λ_onset) is used to calculate the optical bandgap (E_g = 1240 / λ_onset).
-
Cyclic Voltammetry (CV):
-
Prepare a solution of the compound in an anhydrous, degassed solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).
-
Record the voltammogram and identify the onset oxidation potential (E_ox).
-
Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1] . The ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard for accurate potential referencing. The LUMO can be estimated by adding the optical bandgap to the HOMO energy: LUMO = HOMO + E_g .
-
-
Application Protocols in Organic Electronics
The unique structure of this compound allows for its prospective use in several key roles within organic electronic devices.
Application 4.1: Hole Transport Layer (HTL) in Perovskite Solar Cells
-
Causality: The indole core provides the necessary functionality for efficient hole extraction and transport, a critical role in state-of-the-art perovskite solar cells.[1][6] The carboxylic acid group may offer the additional benefit of passivating under-coordinated lead defects at the perovskite surface, reducing non-radiative recombination and improving device voltage and stability.[4]
-
Protocol:
-
Solution Preparation: Prepare a 10-20 mg/mL solution of this compound in a suitable solvent such as chlorobenzene or a mixture of chlorobenzene and DMF. Additives like Li-TFSI and tBP, commonly used with standard HTLs, can be included to improve conductivity and device performance.[6]
-
Deposition: The HTL solution is deposited directly onto the perovskite active layer via spin-coating. A typical spin-coating recipe is 3000-4000 RPM for 30 seconds.
-
Annealing: After deposition, the substrate is annealed at a moderate temperature (e.g., 70-100 °C) for 10-15 minutes to remove residual solvent and promote the formation of a uniform film.
-
Application 4.2: Interfacial Modifier in Inverted Organic Solar Cells
-
Causality: In inverted device architectures, an efficient interface between the metal oxide electron transport layer (e.g., ZnO) and the organic active layer is crucial. The carboxylic acid group of this compound can form a self-assembled monolayer (SAM) on the ZnO surface, which can passivate surface traps and favorably tune the work function of the electrode to improve electron extraction and overall device efficiency.[5]
-
Protocol:
-
Substrate Preparation: Use a pre-cleaned substrate coated with ITO and a ZnO nanoparticle layer.
-
SAM Formation: Immerse the ZnO-coated substrate in a dilute solution (~1 mM) of this compound in ethanol or isopropanol for 30-60 minutes at room temperature.
-
Rinsing and Annealing: Remove the substrate from the solution, rinse thoroughly with the pure solvent to remove any physisorbed molecules, and dry with a stream of nitrogen. A gentle annealing step (e.g., 100 °C for 10 minutes) can be performed to complete the layer formation.
-
Active Layer Deposition: Proceed immediately with the deposition of the bulk-heterojunction (BHJ) active layer on top of the modified ZnO surface.
-
Device Fabrication Workflow: Perovskite Solar Cell
This section provides a complete workflow for fabricating a perovskite solar cell (n-i-p architecture) using this compound as the HTL.
Caption: Device architecture and fabrication workflow for a perovskite solar cell utilizing the target molecule as the HTL.
References
-
ResearchGate. (n.d.). Indoloindole‐Based Hole Transporting Material for Efficient and Stable Perovskite Solar Cells Exceeding 24% Power Conversion Efficiency | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells. Chemical Science. Retrieved from [Link]
-
ResearchGate. (2016). Indolo[3,2-b]indole-based Crystalline Hole Transporting Material for Highly Efficient Perovskite Solar Cells. Retrieved from [Link]
-
Semantic Scholar. (2003). Thermally Stable Hole-Transporting Material for Organic Light-Emitting Diode: an Isoindole Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Indoloindole as a new building block of a hole transport type host for stable operation in phosphorescent organic light-emitting diodes | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Indolylbenzothiadiazoles as highly tunable fluorophores for imaging lipid droplet accumulation in astrocytes and glioblastoma cells. Retrieved from [Link]
-
Nature. (2021). Organic light-emitting devices based on conducting polymer treated with benzoic acid. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Organic light-emitting devices based on conducting polymer treated with benzoic acid. Retrieved from [Link]
-
ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]
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University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Retrieved from [Link]
-
PubMed. (2016). Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solution-Processed Organic Photovoltaics Based on Indoline Dye Molecules Developed in Dye-Sensitized Solar Cells. PMC. Retrieved from [Link]
-
PubMed. (2016). Synthesis and spectroscopic characterization on 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid: A DFT approach. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Benzoic acid inhibits intrinsic ion migration for efficient and stable perovskite solar cells. RSC Publishing. Retrieved from [Link]
-
Semantic Scholar. (n.d.). comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Retrieved from [Link]
-
ACS Publications. (n.d.). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular P. Retrieved from [Link]
-
PubMed. (2007). Fabrication of organic thin-film transistors using layer-by-layer assembly. Retrieved from [Link]
-
Scribd. (n.d.). Spectroscopy of Benzoic Acid | PDF. Retrieved from [Link]
-
Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 3,4,9,10-Perylenetetracarboxylic acid derivatives and their photophysical properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Hydroxy-5-[(E)-(1H-indol-3-ylmethylidene)azaniumyl]benzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sustainable production of active pharmaceutical ingredients from lignin-based benzoic acid derivatives via “demand orientation”. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The photophysics of p-aminobenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Improving the efficiency of inverted organic solar cells by introducing ferrocenedicarboxylic acid between an ITO/ZnO interlayer. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). US20160035998A1 - METHOD OF MANUFACTURING ORGANIC ELECTRONIC DEVICE(As Amended).
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ResearchGate. (n.d.). Indolo- and Diindolocarbazoles in Organic Photovoltaic Cells | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). High efficiency of solution-processed inverted organic solar cells enabled by an aluminum oxide conjunction structure. Energy & Environmental Science. Retrieved from [Link]
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MDPI. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Benzoic acid inhibits intrinsic ion migration for efficient and stable perovskite solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Improving the efficiency of inverted organic solar cells by introducing ferrocenedicarboxylic acid between an ITO/ZnO interlayer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for the Functionalization of 2-(1H-indol-5-yl)benzoic acid
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] When coupled with a benzoic acid moiety, as in the case of 2-(1H-indol-5-yl)benzoic acid, the resulting scaffold presents a bifunctional platform ripe for chemical modification. This unique arrangement allows for the exploration of structure-activity relationships (SAR) by derivatization at three key positions: the carboxylic acid group, the indole nitrogen, and the indole ring itself. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of this versatile molecule, offering detailed protocols and the underlying chemical principles for each transformation.
Synthesis of the Core Scaffold: this compound
A common and effective method for the synthesis of the this compound core structure involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in organic synthesis due to its high functional group tolerance and generally mild reaction conditions.[2][3] The synthesis commences with the coupling of 5-bromo-1H-indole and (2-carboxyphenyl)boronic acid.
Protocol 1: Synthesis of this compound
Materials:
-
5-Bromo-1H-indole
-
(2-Carboxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 5-bromo-1H-indole (1.0 equiv.), (2-carboxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel containing the starting materials.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vessel.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with water.
-
Acidify the aqueous mixture with 1M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for introducing a variety of functional groups, most commonly through esterification and amidation reactions.
Esterification
Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[4][5][6]
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) in an excess of methanol.[7]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv.).[4]
-
Heat the mixture to reflux (approximately 65 °C) and stir for 4-6 hours, monitoring the reaction by TLC.[8]
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.[8]
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield methyl 2-(1H-indol-5-yl)benzoate.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagent | Methanol (excess) | [7] |
| Catalyst | Concentrated H₂SO₄ (catalytic) | [4] |
| Temperature | Reflux (~65 °C) | [8] |
| Reaction Time | 4-6 hours | - |
| Work-up | Aqueous wash with NaHCO₃ | [8] |
Amidation
The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in medicinal chemistry. The use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) provides a mild and efficient method for this conversion.[9][10][11]
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.), HOBt (1.2 equiv.), and benzylamine (1.1 equiv.) in anhydrous DMF.
-
Add DIPEA (2.0 equiv.) to the mixture and stir at room temperature for 10 minutes.
-
Add EDC (1.2 equiv.) to the reaction mixture and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-benzyl-2-(1H-indol-5-yl)benzamide.
Caption: Workflow for the amidation of this compound.
Functionalization of the Indole Nitrogen
The indole N-H proton is acidic and can be deprotonated with a suitable base, allowing for the introduction of various substituents via alkylation.
N-Alkylation
Materials:
-
Methyl 2-(1H-indol-5-yl)benzoate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 2-(1H-indol-5-yl)benzoate (1.0 equiv.) in anhydrous DMF, add potassium carbonate (2.0 equiv.).[12]
-
Add benzyl bromide (1.2 equiv.) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2-(1-benzyl-1H-indol-5-yl)benzoate.
| Parameter | Value | Reference |
| Starting Material | Methyl 2-(1H-indol-5-yl)benzoate | - |
| Reagent | Benzyl bromide (1.2 equiv.) | - |
| Base | K₂CO₃ (2.0 equiv.) | [12] |
| Solvent | DMF | - |
| Temperature | Room Temperature | - |
| Reaction Time | 8-12 hours | - |
Functionalization of the Indole Ring
For further diversification, the indole ring itself can be functionalized. A common strategy involves halogenation followed by a transition-metal-catalyzed cross-coupling reaction. Assuming a brominated indole precursor is used in the initial synthesis, this position can be further elaborated.
Suzuki-Miyaura Cross-Coupling on the Indole Ring
If the synthesis starts from a di-halogenated precursor, for instance, 5-bromo-2-iodo-benzoic acid derivative coupled with an indole boronic acid, the remaining halogen on the indole ring can be used for further functionalization.
Caption: Overview of functionalization strategies for this compound.
Analytical Characterization
The structural confirmation of the synthesized derivatives is crucial. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the successful incorporation of new functional groups. For example, in the ¹H NMR spectrum of the methyl ester, a new singlet corresponding to the methyl protons will appear around 3.9 ppm.[13][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compounds and for monitoring the progress of the reactions.
Conclusion
This compound is a highly valuable scaffold for the development of new chemical entities. Its strategic functionalization at the carboxylic acid, indole nitrogen, and the indole ring allows for a systematic exploration of the chemical space. The protocols outlined in this application note provide a robust starting point for researchers to synthesize and derivatize this promising molecule, paving the way for the discovery of novel compounds with potential therapeutic applications.
References
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
ResearchGate. (2018). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... [Link]
-
ResearchGate. (2025). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. [Link]
-
ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]
-
MDPI. (2022). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
PMC. (n.d.). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. [Link]
-
Athabasca University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
-
Studylib. (n.d.). Lab5 procedure esterification. [Link]
-
PubMed. (2013). Palladium-catalyzed decarboxylative allylation and benzylation of N-alloc and N-Cbz indoles. [Link]
-
MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
MDPI. (n.d.). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. athabascau.ca [athabascau.ca]
- 6. researchgate.net [researchgate.net]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hmdb.ca [hmdb.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(1H-indol-5-yl)benzoic acid
Welcome to the technical support center for the synthesis of 2-(1H-indol-5-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic yield. The synthesis of this molecule, while often relying on robust reactions like the Suzuki-Miyaura coupling, can present unique challenges, particularly when dealing with unprotected indole substrates.[1] This guide offers field-proven insights and evidence-based solutions to common experimental hurdles.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4] This reaction typically involves the coupling of 5-bromo-1H-indole or a related halide/triflate with (2-carboxyphenyl)boronic acid, or conversely, (1H-indol-5-yl)boronic acid with 2-bromobenzoic acid. The Suzuki-Miyaura coupling is favored for its high functional group tolerance and the commercial availability of a wide array of boronic acids.[5]
Q2: I am observing a very low yield in my Suzuki-Miyaura coupling reaction. What are the primary factors to investigate?
Low yields in Suzuki-Miyaura couplings are a common issue and can stem from several factors.[2][6][7] A systematic approach to troubleshooting is crucial. The key parameters to scrutinize are:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical, especially for less reactive coupling partners like chlorides.[8] While Pd(PPh₃)₄ can be effective, modern Buchwald-type ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts often provide superior results, especially for challenging substrates like unprotected indoles.[7][9]
-
Base: The base plays a crucial role in the catalytic cycle. The strength and type of base can significantly impact the reaction.[10] While common bases include K₂CO₃ and Cs₂CO₃, stronger bases like K₃PO₄ have been shown to be effective for coupling unprotected N-heterocycles.[9]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is typically used.[6] The ratio can influence the solubility of the reagents and the efficacy of the base.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like protodeboronation.[8] Optimization is key. Microwave-assisted synthesis can sometimes offer improved yields with shorter reaction times.[8]
-
Quality of Reagents: The purity of your starting materials, particularly the boronic acid, is paramount. Boronic acids can degrade over time, leading to lower yields.[11]
Q3: My reaction is not going to completion, and I see a significant amount of starting material remaining. What should I do?
Incomplete conversion is a frequent problem. Here are some steps to address it:
-
Verify Catalyst Activity: Ensure your palladium catalyst is active. If it's old or has been improperly stored, it may have decomposed.
-
Optimize Ligand Choice: For heteroaryl couplings, specialized ligands are often necessary to promote efficient oxidative addition and reductive elimination. Consider screening different phosphine ligands.
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes drive the reaction to completion.
-
Check for Inhibitory Effects: The free N-H group of the indole can potentially coordinate to the palladium center, inhibiting the catalytic cycle.[1][9] While many protocols are developed for unprotected indoles, in persistent cases, N-protection might be considered, though this adds extra synthetic steps.[1]
Q4: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
The two most common side reactions in Suzuki-Miyaura couplings are:
-
Protodeboronation: This is the reaction of the boronic acid with a proton source, leading to the formation of the corresponding arene (in this case, benzoic acid) instead of the desired coupled product. This is often exacerbated by high temperatures and certain bases.[8] To mitigate this, use fresh, high-purity boronic acid, degas your solvents thoroughly, and consider milder reaction conditions.
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl species. It can be minimized by ensuring efficient oxidative addition and transmetalation, often by adding the aryl halide in a slight excess.[8][11] Higher oxygen levels can also lead to an increase in homocoupling.[11]
Q5: How can I effectively purify the final product, this compound?
Purification can be challenging due to the product's amphoteric nature (containing both an acidic carboxylic acid and a weakly basic indole nitrogen).
-
Acid-Base Extraction: A primary method is to dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The product will move to the aqueous layer as the carboxylate salt, leaving non-acidic impurities behind. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure product, which is then collected by filtration.[6]
-
Crystallization: Recrystallization from a suitable solvent system (e.g., methanol/water, ethanol/water, or toluene) can be an effective final purification step.[12][13][14]
-
Column Chromatography: If impurities are persistent, silica gel column chromatography can be employed. A solvent system with a gradient of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of acetic acid) is often effective.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Run a control reaction with a known, reliable substrate pair. | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for better stability and activity.[9] |
| Suboptimal Base | The reaction may be sluggish or stall. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be critical for the transmetalation step.[6][10] |
| Poor Reagent Quality | Check the purity of starting materials (aryl halide and boronic acid) by NMR or LC-MS. | Use freshly purchased or purified boronic acid. Store boronic acids in a desiccator.[11] |
| Inadequate Solvent Degassing | Oxygen can deactivate the Pd(0) catalyst. | Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[6] |
| Incorrect Temperature | The reaction is slow at low temperatures or side products form at high temperatures. | Optimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and adjust as needed. Microwave heating can be an alternative.[6][8] |
Problem 2: Significant Byproduct Formation
| Byproduct Observed | Likely Cause | Recommended Solution |
| Homocoupled Product | Inefficient transmetalation or presence of oxygen. | Ensure the reaction is under a strict inert atmosphere. Use a slight excess of the aryl halide. Optimize the ligand to accelerate the catalytic cycle.[8][11] |
| Protodeboronated Product | Presence of water/protons, high temperature, or prolonged reaction time. | Use anhydrous solvents and dry reagents. Minimize reaction time and temperature. Use fresh boronic acid.[8] |
| Unidentified Impurities | Decomposition of starting materials or product under reaction conditions. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider milder reaction conditions (lower temperature, different base). |
III. Experimental Protocols & Methodologies
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is a starting point and may require further optimization based on your specific substrates and laboratory conditions.
Reagents:
-
5-Bromo-1H-indole
-
(2-Carboxyphenyl)boronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
Dioxane and Water (4:1 v/v)
Procedure:
-
To a Schlenk flask, add 5-bromo-1H-indole, (2-carboxyphenyl)boronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of degassed dioxane.
-
Add the catalyst solution to the reaction flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by acid-base extraction followed by recrystallization or column chromatography.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
- Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Various Authors. (n.d.).
- Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit.
- Shaikh et al. (n.d.). 2-(1H-indol-2-yl)benzoic acid for sale. Vulcanchem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- Various Authors. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Various Authors. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
- Various Authors. (n.d.).
- Various Authors. (1984). Process for preparing pure benzoic acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. 2-(1H-indol-2-yl)benzoic acid () for sale [vulcanchem.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. Process for preparing pure benzoic acid - Patent 0124709 [data.epo.org]
Technical Support Center: Navigating Solubility Challenges with 2-(1H-indol-5-yl)benzoic acid
Welcome to the technical support center for 2-(1H-indol-5-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the solubility challenges associated with this amphoteric molecule. Here, we address common issues encountered during experimental work in a direct question-and-answer format, grounded in physicochemical principles and established laboratory practices.
Understanding the Molecule: Physicochemical Profile
This compound possesses both a weakly acidic carboxylic acid group and a weakly basic indole nitrogen. This dual nature makes it an amphoteric compound, meaning its charge and, consequently, its solubility are highly dependent on the pH of the surrounding medium. At a specific pH, its isoelectric point (pI), the molecule will have a net neutral charge (as a zwitterion) and typically exhibits its lowest aqueous solubility.
| Property | Predicted Value | Implication for Solubility |
| Acidic pKa (Carboxylic Acid) | ~4.3 | The carboxylic acid group will be predominantly deprotonated (negatively charged) at pH values above 4.3. |
| Basic pKa (Indole Nitrogen) | ~2.1 | The indole nitrogen will be predominantly protonated (positively charged) at pH values below 2.1. |
| logP | ~3.5 | This value indicates that the neutral form of the molecule is lipophilic ("water-fearing") and will favor partitioning into non-polar, organic solvents over water. |
| Isoelectric Point (pI) | ~3.2 | This is the estimated pH at which the molecule has a net zero charge and is expected to be least soluble in aqueous solutions. |
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is my this compound not dissolving in aqueous buffers like PBS (pH 7.4)?
Answer:
Your compound is likely insoluble at neutral pH due to its amphoteric nature and lipophilicity. Based on its predicted pKa values, at pH 7.4, the carboxylic acid group will be deprotonated (negatively charged), while the indole nitrogen will be in its neutral state. Although the molecule carries a negative charge, the non-polar indole and benzene rings contribute to an overall high lipophilicity (predicted logP of ~3.5), which leads to poor solubility in aqueous media. The molecule's lowest solubility is predicted to be around its isoelectric point (pI) of approximately 3.2, but solubility at neutral pH is also expected to be very low.
FAQ 2: How can I dissolve this compound in an aqueous solution?
Answer:
The most effective strategy for dissolving this compound in an aqueous medium is through pH modification. By shifting the pH away from the isoelectric point, you can ionize the molecule, significantly increasing its interaction with water.
Workflow for pH-Mediated Aqueous Dissolution
Caption: Workflow for dissolving this compound in aqueous solutions via pH modification.
Detailed Protocol:
-
For Basic Conditions (pH > 5):
-
Start by suspending the compound in your desired aqueous buffer.
-
Add a dilute solution of a strong base (e.g., 0.1 M NaOH or KOH) dropwise while stirring.
-
As the pH increases above the acidic pKa (~4.3), the carboxylic acid will deprotonate to the more soluble carboxylate form.
-
Continue adding base until the compound fully dissolves.
-
Caution: Be mindful of the final pH and its compatibility with your experimental system.
-
-
For Acidic Conditions (pH < 2):
-
Suspend the compound in your aqueous buffer.
-
Add a dilute solution of a strong acid (e.g., 0.1 M HCl) dropwise while stirring.
-
As the pH drops below the basic pKa (~2.1), the indole nitrogen will protonate, forming a more soluble cationic species.
-
Continue adding acid until dissolution is complete.
-
Note: This low pH may not be suitable for many biological assays.
-
FAQ 3: I need to make a stock solution in an organic solvent. What should I use?
Answer:
Given the predicted logP of ~3.5, this compound is expected to be soluble in a range of organic solvents. The choice of solvent will depend on the requirements of your experiment, particularly the tolerance of your assay to the final solvent concentration.
Recommended Organic Solvents:
| Solvent | Rationale & Use Case | Typical Stock Concentration |
| DMSO (Dimethyl sulfoxide) | A powerful and versatile solvent for many nonpolar compounds. Widely used for creating high-concentration stock solutions for in vitro assays.[1] | 10-50 mM |
| Ethanol | A less toxic alternative to DMSO, suitable for many cell-based assays. Its polarity may require some gentle warming to achieve high concentrations. | 5-20 mM |
| Methanol | Similar to ethanol, a good starting point for solubilization. | 5-20 mM |
| DMF (Dimethylformamide) | A strong polar aprotic solvent, useful if DMSO or alcohols are not effective. | 10-50 mM |
| Acetone | A more volatile solvent, can be useful for initial dissolution before further dilution. | 5-15 mM |
Experimental Protocol for Preparing an Organic Stock Solution:
-
Weigh the desired amount of this compound into a clean vial.
-
Add a small volume of the chosen organic solvent (e.g., DMSO).
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary.[1]
-
Once dissolved, add more solvent to reach the final desired concentration.
-
Store the stock solution appropriately, protected from light and at the recommended temperature (typically -20°C or -80°C).
FAQ 4: My compound dissolves in DMSO, but it precipitates when I add it to my aqueous experimental media. What can I do?
Answer:
This is a common issue known as "crashing out," where the compound is no longer soluble when the solvent environment changes from organic to aqueous. Here are several strategies to mitigate this:
Troubleshooting Workflow for Aqueous Dilution
Caption: Strategies to prevent precipitation of the compound during aqueous dilution.
-
Minimize the Final Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent in your aqueous medium, ideally below 0.5%. This may require preparing a more concentrated initial stock solution if your desired final compound concentration is high.
-
Use Co-solvents: A mixture of solvents can sometimes maintain solubility better than a single one.[2] For example, preparing a stock in a mixture of DMSO and ethanol might be effective.
-
Incorporate Surfactants: Non-ionic surfactants like Tween-20 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[3][4][5] A typical final concentration of the surfactant in the assay medium is 0.01-0.1%.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6]
FAQ 5: Can I use salt formation to improve the solubility of this compound?
Answer:
Yes, forming a salt of the carboxylic acid group is an excellent strategy to significantly increase its aqueous solubility.[7][8][9] By reacting the acidic proton of the carboxylic acid with a base, you can create an ionic salt that is more readily dissolved in water.
Common Salt Formation Approaches:
-
With Sodium or Potassium Hydroxide: This is the most straightforward method. Dissolving the compound in a stoichiometric amount of NaOH or KOH in an aqueous or alcoholic solution will yield the corresponding sodium or potassium salt.
-
With Organic Amines: Bases like tromethamine or other biocompatible amines can also be used to form organic salts.
It is important to note that while salt formation increases solubility, the pH of the resulting solution will be basic. You may need to adjust the pH back to your desired experimental range after dissolution, being careful to avoid precipitation.
Summary of Key Strategies
| Strategy | Principle | Best For |
| pH Adjustment | Ionizing the molecule to increase its polarity. | Preparing aqueous solutions for in vitro assays. |
| Organic Solvents | Dissolving the lipophilic neutral form. | Creating concentrated stock solutions. |
| Co-solvents & Surfactants | Preventing precipitation upon aqueous dilution. | Formulating for biological assays. |
| Salt Formation | Creating a more polar, ionic form of the molecule. | Significantly increasing aqueous solubility. |
References
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- Why salt formation of weak acid increases the drug solubility?
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling.
- N-Phenylanthranilic acid. ChemBK.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Effect of mixing acids on solubility. Chemistry Stack Exchange.
- Enabling Clinical Development of Poorly Soluble Molecules Through Formul
- Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Solubility of N -phenylanthranilic acid in nine organic solvents from T =(283.15 to 318.15)
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulating Poorly W
- (PDF) Formulation strategies for poorly soluble drugs.
- Deprotonation of Indole Derivatives in Aqueous C
- N-PHENYLANTHRANILIC ACID. TJK Speciality N Fine Chemicals.
- Interaction of indole-3-propionic acid (IPA) and surfactant micelles: A fluorescence study.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Solubilization techniques used for poorly w
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovast
- ISSN: 0975-8585 July-September 2013 RJPBCS Volume 4 Issue 3 Page No. 385. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds. Benchchem.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissert
- Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immedi
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- Indole-5-carboxylic acid. VSNCHEM.
- FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms*.
- How to tackle compound solubility issue.
- in-vitro dissolution studies: Topics by Science.gov.
- A Glimpse into Drug In-Vitro Dissolution and the Equipment Behind It. Raytor.
- How to select Co-solvent during hydrolytic forced degrad
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
- Journal of Chemical and Pharmaceutical Research, 2024, 16(12)
- Indole-5-carboxylic acid | 1670-81-1. ChemicalBook.
- CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. rjpdft.com [rjpdft.com]
Improving the regioselectivity of "2-(1H-indol-5-yl)benzoic acid" synthesis
Welcome to the technical support center for the synthesis of 2-(1H-indol-5-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on improving regioselectivity. Here, we address common challenges and provide detailed, field-proven solutions in a question-and-answer format.
Core Challenge: Achieving Regioselective C5-Arylation of the Indole Nucleus
The primary hurdle in synthesizing this compound is controlling the regioselectivity of the arylation on the indole ring. The indole nucleus is inherently electron-rich, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic attack and many coupling reactions. Direct arylation at the C5 position requires strategies to override this natural reactivity.
This guide will primarily focus on two robust strategies:
-
The Suzuki-Miyaura Coupling Approach: A powerful and versatile cross-coupling reaction that is often the go-to method for C-C bond formation.
-
The Directed C-H Functionalization Approach: An increasingly popular and atom-economical alternative that can offer excellent regiocontrol.
Part 1: The Suzuki-Miyaura Coupling Pathway - Troubleshooting & FAQs
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide. For the synthesis of this compound, this typically involves the coupling of a 5-haloindole with a derivative of 2-carboxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of isomers (C2, C3, and C5-arylated products) in my Suzuki-Miyaura coupling of 5-bromoindole. How can I improve the C5-selectivity?
A1: This is a classic regioselectivity issue with unprotected indoles. The acidic N-H proton can interfere with the catalytic cycle, and the high electron density at C3 can lead to undesired side reactions. The most effective solution is to protect the indole nitrogen with a suitable protecting group prior to the Suzuki coupling. N-protection blocks the N-H reactivity and can electronically influence the regioselectivity of the coupling.
Q2: Which N-protecting group is best for achieving C5-selectivity in the Suzuki coupling of 5-bromoindole?
A2: The choice of protecting group is critical. Here's a comparison of commonly used protecting groups for this purpose:
| Protecting Group | Key Features for C5-Arylation | Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | - Commonly used and generally effective. - Can be introduced and removed under relatively mild conditions. | Acidic conditions (e.g., TFA in DCM). |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | - Offers good stability to a wide range of reaction conditions. - Can direct metallation to specific positions, though less critical for Suzuki coupling of a pre-functionalized indole. | Fluoride sources (e.g., TBAF) or acidic conditions.[1] |
| Tosyl (p-Toluenesulfonyl) | - Strongly electron-withdrawing, which deactivates the indole ring and can enhance selectivity in some cases. - Robust and stable to many reaction conditions. | Harsh basic conditions (e.g., NaOH/MeOH, reflux) or reductive cleavage. |
For most applications, the Boc group offers a good balance of stability, ease of handling, and mild deprotection conditions, making it an excellent starting point for optimizing your C5-selective Suzuki coupling.
Q3: My Suzuki-Miyaura coupling with 2-carboxyphenylboronic acid is giving low yields or failing completely. What could be the issue?
A3: The free carboxylic acid group on the boronic acid is a known troublemaker in Suzuki couplings. The carboxylate can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[2]
Here are the recommended solutions in order of preference:
-
Use an Ester of the Boronic Acid: The most reliable solution is to use an ester of 2-carboxyphenylboronic acid, such as the methyl or ethyl ester. This masks the problematic carboxylic acid. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.
-
Use Potassium Trifluoroborate Salts: Aryltrifluoroborates are often more stable than the corresponding boronic acids and can sometimes give better results in challenging couplings.
-
Careful Choice of Base: If you must use the free acid, the choice of base is critical. A weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is generally preferred over strong bases like sodium hydroxide (NaOH) to minimize side reactions.
Q4: I'm observing significant dehalogenation of my 5-bromoindole starting material. How can I prevent this?
A4: Dehalogenation is a common side reaction in Suzuki couplings and is often caused by a competing hydrodehalogenation pathway. Here are some troubleshooting steps:
-
Optimize the Base: Use a milder base. Strong bases can promote this side reaction. Cs₂CO₃ is often a good choice.
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature.
-
Use a More Active Catalyst System: A more efficient catalyst can promote the desired cross-coupling over the dehalogenation pathway. Consider using a catalyst system with a bulky, electron-rich phosphine ligand like SPhos or XPhos.
-
Ensure Anhydrous Conditions: While some water is often beneficial for the Suzuki reaction, excess water can contribute to dehalogenation.
Troubleshooting Guide: Suzuki-Miyaura Coupling of N-Boc-5-bromoindole with Methyl 2-(pinacolboronato)benzoate
This section provides a step-by-step guide to troubleshoot common issues in this specific transformation.
Caption: Troubleshooting workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Two-Step Synthesis via Suzuki-Miyaura Coupling
Step 1: N-Boc Protection of 5-bromoindole
-
To a solution of 5-bromoindole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-5-bromoindole.
Step 2: Suzuki-Miyaura Coupling
-
To a microwave vial, add N-Boc-5-bromoindole (1.0 eq), methyl 2-(pinacolboronato)benzoate (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (2.0 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the crude product by column chromatography to yield methyl 2-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)benzoate.
Step 3: Deprotection (Hydrolysis and Boc Removal)
-
Dissolve the product from Step 2 in a mixture of methanol and THF.
-
Add an aqueous solution of LiOH (2.0 eq) and stir at room temperature until the ester hydrolysis is complete (monitor by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH ~3.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate to obtain the Boc-protected carboxylic acid.
-
Dissolve the crude product in DCM and add trifluoroacetic acid (TFA, 10 eq).
-
Stir at room temperature for 1-2 hours until the deprotection is complete.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the crude product by recrystallization or chromatography to obtain this compound.
Part 2: The Directed C-H Functionalization Pathway - A Viable Alternative
Direct C-H functionalization is an attractive alternative to traditional cross-coupling methods as it avoids the need to pre-functionalize the indole starting material. By using a directing group, the arylation can be guided to a specific C-H bond, offering excellent regioselectivity.
Frequently Asked Questions (FAQs)
Q5: How can I achieve C5-arylation of indole via C-H functionalization?
A5: C-H activation at the C5 position of indole is challenging due to the inherent reactivity of the C2 and C3 positions. However, by installing a removable directing group at the C3 position, the regioselectivity can be shifted to the C4 and C5 positions.[3][4] A pivaloyl group at the C3 position has been shown to effectively direct arylation to the C5 position under copper catalysis.[4]
Q6: What are the advantages of the C-H functionalization approach over the Suzuki-Miyaura coupling?
A6:
-
Atom Economy: C-H functionalization avoids the use of organometallic reagents (boronic acids) and the generation of stoichiometric inorganic salts as byproducts.
-
Step Economy: It can potentially shorten the synthetic sequence by eliminating the need for halogenation of the indole and preparation of the boronic acid.
-
Orthogonal Reactivity: It offers an alternative synthetic route when the Suzuki coupling is problematic due to substrate incompatibility or catalyst poisoning.
Detailed Experimental Protocol: C5-Arylation via Directed C-H Functionalization
Step 1: Installation of the Pivaloyl Directing Group at C3
-
To a solution of N-protected indole (e.g., N-Boc-indole, 1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir for 30 minutes, then add pivaloyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the 3-pivaloyl-N-protected indole.
Step 2: Copper-Catalyzed C5-Arylation
-
To a reaction tube, add the 3-pivaloyl-N-protected indole (1.0 eq), a diaryliodonium salt (e.g., diphenyliodonium triflate, 1.5 eq), Cu(I) thiophene-2-carboxylate (CuTC, 0.2 eq), and 2,6-di-tert-butylpyridine (dtpby, 0.4 eq).[4]
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Seal the tube and stir at 40 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of Celite and concentrate.
-
Purify by column chromatography to yield the C5-arylated product.
Step 3: Removal of the Directing and Protecting Groups
-
The pivaloyl group can be removed under basic conditions (e.g., NaOMe in MeOH).
-
The N-protecting group (e.g., Boc) can be removed as described in the Suzuki coupling protocol.
Caption: Comparison of synthetic pathways to this compound.
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health. [Link]
-
(a) Scope of the C5 arylation of indoles bearing a removeable pivaloyl... ResearchGate. [Link]
-
Do carboxylic acids interfere with Suzukis? Reddit. [Link]
-
A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Synlett. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. [Link]
Sources
Technical Support Center: Synthesis of 2-(1H-indol-5-yl)benzoic acid
Welcome to the technical support center for the synthesis of 2-(1H-indol-5-yl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important biaryl compound. Drawing from established principles in cross-coupling chemistry and impurity analysis, this document provides in-depth, field-proven insights to ensure the integrity and purity of your synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction, while versatile, is not without its challenges. The inherent reactivity of the indole nucleus and the electronic and steric properties of the benzoic acid moiety can give rise to a variety of side products. Understanding the mechanistic origins of these impurities is paramount to developing robust synthetic protocols and effective purification strategies.
This guide will address the most frequently encountered side products, provide troubleshooting strategies to minimize their formation, and detail analytical workflows for their detection and quantification.
Frequently Asked Questions (FAQs)
Here we address common questions and issues that may arise during the synthesis of this compound.
Q1: My reaction is incomplete, and I see significant amounts of my starting materials (e.g., 5-bromoindole and 2-carboxyphenylboronic acid) in the crude product. What could be the cause?
A1: Incomplete conversion is a common issue and can often be traced back to catalyst deactivation or suboptimal reaction conditions. The formation of palladium black is a visual indicator of catalyst precipitation and loss of activity.[1]
-
Causality:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen, which can lead to the formation of inactive palladium oxides. The presence of acidic protons on the indole nitrogen can also interact with the catalyst or the base, potentially leading to catalyst inhibition.[2]
-
Inefficient Oxidative Addition: The ortho-carboxylate group on the benzoic acid starting material can sterically hinder the palladium catalyst's insertion into the carbon-halogen bond, slowing down the reaction.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, base, or catalyst/ligand combination can lead to a sluggish reaction.
-
-
Troubleshooting Strategies:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or nitrogen) and maintain an inert atmosphere throughout the reaction.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote oxidative addition and stabilize the catalyst.[1][2]
-
Base Selection: The choice of base is critical. A base that is too weak may not facilitate transmetalation effectively, while a base that is too strong could promote side reactions. Consider using bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Temperature Optimization: Gradually increase the reaction temperature. While higher temperatures can sometimes promote side reactions, they are often necessary to overcome the activation energy for sterically hindered substrates.
-
Q2: I've isolated a byproduct with a mass corresponding to indole. What is this and how can I prevent it?
A2: This is likely the result of protodeboronation , a common side reaction in Suzuki-Miyaura couplings where the boronic acid or ester group is replaced by a hydrogen atom.[2]
-
Causality:
-
Protodeboronation is often catalyzed by the base and accelerated by the presence of water or other protic species in the reaction mixture.
-
The palladium catalyst itself can also promote this side reaction.
-
If the transmetalation step is slow, the boronic acid has a longer residence time in the reaction mixture, increasing the likelihood of protodeboronation.
-
-
Troubleshooting Strategies:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Using an anhydrous base can also be beneficial.
-
Optimize Catalyst and Ligand: A more active catalyst system that promotes rapid transmetalation can outcompete the protodeboronation pathway.
-
Boronic Ester Derivatives: Consider using more stable boronic ester derivatives, such as pinacol esters, which can be less prone to protodeboronation than the corresponding boronic acids.
-
Q3: My mass spectrometry analysis shows a peak corresponding to a dimer of my indole or benzoic acid starting material. What is happening?
A3: You are observing homocoupling , another prevalent side reaction in Suzuki couplings. This can occur with either the organoboron compound or the organohalide.
-
Causality:
-
Boronic Acid Homocoupling: This is often promoted by the presence of oxygen and the palladium catalyst. It can also occur if two molecules of the boronic acid transmetalate to the palladium center.
-
Organohalide Homocoupling (Ullmann-type): While less common in Suzuki reactions, under certain conditions, particularly at higher temperatures, the organohalide can couple with itself.
-
-
Troubleshooting Strategies:
-
Strictly Anaerobic Conditions: Thoroughly degassing the reaction mixture is crucial to minimize oxygen-mediated homocoupling.
-
Stoichiometry Control: Using a slight excess (1.1-1.3 equivalents) of the boronic acid can sometimes suppress halide homocoupling.
-
Ligand Effects: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Experiment with different ligands to find one that favors the desired reaction.
-
Q4: I have an impurity with the same mass as my product, but it has different chromatographic and spectroscopic properties. What could it be?
A4: A likely candidate is an isomer, and in the context of indole chemistry, N-arylation is a significant possibility. This would result in the formation of 1-(2-carboxyphenyl)-1H-indole.
-
Causality:
-
The indole nitrogen is nucleophilic and can compete with the C5-position for reaction with the palladium-activated benzoic acid derivative, especially under conditions that favor C-N bond formation (e.g., certain copper or palladium catalyst systems). While Suzuki coupling primarily forms C-C bonds, competitive C-N coupling pathways can exist.
-
-
Troubleshooting Strategies:
-
Protecting the Indole Nitrogen: The most direct way to prevent N-arylation is to protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl) prior to the coupling reaction. The protecting group can be removed in a subsequent step.
-
Catalyst and Ligand Choice: Some catalyst systems have a higher propensity for C-N coupling than others. Screening different palladium catalysts and ligands may identify a system with higher selectivity for C-C bond formation.
-
Q5: I am concerned about the potential for decarboxylation of my product. Is this a common issue?
A5: Decarboxylation , the loss of the -COOH group, is a potential side reaction for benzoic acids, particularly at elevated temperatures or under radical conditions.
-
Causality:
-
High reaction temperatures can promote thermal decarboxylation.
-
The presence of certain metals and reaction conditions can facilitate radical pathways that lead to decarboxylation.
-
-
Troubleshooting Strategies:
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Reaction Time: Avoid prolonged reaction times at high temperatures. Monitor the reaction progress and work it up as soon as it is complete.
-
Avoid Radical Initiators: Ensure your reagents and solvents are free from impurities that could initiate radical reactions.
-
Troubleshooting Guide: A Summary
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| Incomplete Reaction | Catalyst deactivation, Steric hindrance | Use inert atmosphere, screen bulky/electron-rich ligands, optimize base and temperature. |
| Indole byproduct | Protodeboronation | Use anhydrous conditions, optimize catalyst for rapid transmetalation, consider boronic esters. |
| Dimeric byproducts | Homocoupling | Maintain strict anaerobic conditions, adjust stoichiometry, screen ligands. |
| Isomeric impurity | N-arylation of indole | Protect the indole nitrogen, screen catalyst systems for C-C selectivity. |
| Loss of COOH group | Decarboxylation | Use the lowest effective temperature, monitor reaction time, avoid radical initiators. |
Analytical Workflow for Impurity Profiling
A robust analytical workflow is essential for identifying and quantifying side products. A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve a known concentration of the crude reaction mixture in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC-UV Analysis:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating the starting materials, product, and various byproducts.
-
Detection: Monitor at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).
-
Quantification: Use an external standard of the pure product to determine its concentration and estimate the relative amounts of impurities by peak area percentage.
-
-
LC-MS Analysis:
-
Use the same or a similar chromatographic method as the HPLC-UV analysis.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting peaks, which is crucial for identifying the molecular weight of the impurities.
-
By comparing the observed masses with the expected masses of the potential side products (see table below), you can tentatively identify the impurities.
-
-
Structure Elucidation (if necessary):
-
For unknown or critical impurities, isolation by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) will be required for definitive structure confirmation.
-
Expected Masses of Key Compounds:
| Compound | Structure | Molecular Formula | Monoisotopic Mass (Da) |
| This compound | C₁₅H₁₁NO₂ | 237.0790 | |
| 5-Bromoindole | C₈H₆BrN | 194.9684 | |
| 2-Carboxyphenylboronic acid | C₇H₇BO₄ | 166.0437 | |
| Indole (from protodeboronation) | C₈H₇N | 117.0578 | |
| Benzoic acid (from dehalogenation) | C₇H₆O₂ | 122.0368 | |
| 5,5'-Biindole (homocoupling) | C₁₆H₁₂N₂ | 232.1000 | |
| Biphenyl-2,2'-dicarboxylic acid (homocoupling) | C₁₄H₁₀O₄ | 242.0579 | |
| 1-(2-Carboxyphenyl)-1H-indole (N-arylation) | C₁₅H₁₁NO₂ | 237.0790 | |
| 2-(1H-indol-5-yl)benzene (decarboxylation) | C₁₄H₁₁N | 193.0891 |
Visualizing Reaction Pathways and Troubleshooting
Main Synthetic Pathway and Key Side Reactions
The following diagram illustrates the desired Suzuki-Miyaura coupling and the major competing side reactions.
Caption: Main and side reaction pathways in the synthesis.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting side products.
References
-
Sertindole impurity analysis. Beilstein J. Org. Chem. 2011, 7, 29–33. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. NIH Public Access. Available from: [Link]
-
The Copper-Catalyzed N-Arylation of Indoles. J. Am. Chem. Soc. 2003, 125, 23, 6986–6987. Available from: [Link]
-
Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions. Org. Lett. 2012, 14, 19, 5092–5095. Available from: [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available from: [Link]
-
Analysis of Benzoic Acid in Drink Using ID-LC/MS. ResearchGate. Available from: [Link]
Sources
Technical Support Center: Scaling Up the Production of 2-(1H-indol-5-yl)benzoic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 2-(1H-indol-5-yl)benzoic acid. Our goal is to provide practical, field-tested insights and robust protocols to help you navigate common challenges, optimize your process, and ensure the consistent production of high-quality material. This document moves beyond simple step-by-step instructions to explain the critical "why" behind key process decisions, empowering you to troubleshoot effectively and adapt the methodology to your specific laboratory or plant conditions.
Core Synthesis Strategy: Suzuki-Miyaura Cross-Coupling
For the scalable synthesis of this compound, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard approach. It offers high functional group tolerance, generally good yields, and relies on commercially available and relatively stable starting materials.[1][2][3] The core transformation involves the coupling of a 5-haloindole derivative with 2-carboxyphenylboronic acid.
Reaction Scheme:
The choice of protecting group (R) on the indole nitrogen, or the decision to proceed without one, is a critical process parameter that significantly impacts solubility, reactivity, and side-product formation. This will be addressed in the sections below.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are common when planning a scale-up campaign.
Q1: What is the most reliable and scalable method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling of 5-bromoindole (or N-protected 5-bromoindole) with 2-carboxyphenylboronic acid is the most robust and widely adopted method for multi-gram to kilogram scale production.[1][4] This pathway is preferred due to the commercial availability of the starting materials and the reaction's proven scalability and tolerance for the functional groups present in the target molecule.
Q2: Should I protect the indole nitrogen? What are the pros and cons?
A2: This is a critical decision.
-
Proceeding without protection (N-H indole): This is the most atom-economical approach. However, the free N-H is acidic and can interact with the base and catalyst, sometimes leading to lower yields or more complex reaction mixtures. Solubility of the starting 5-bromoindole can also be limited in common organic solvents.
-
Using a protecting group (e.g., Boc, SEM, or PMB): Protection can significantly improve the solubility of the indole starting material in organic solvents like THF or Dioxane. It also prevents potential side reactions at the nitrogen. However, it adds two steps to the overall synthesis (protection and deprotection), which increases cost and process time. For initial lab-scale development and troubleshooting, using a protected indole is often simpler.
Q3: What are the most critical parameters to control during the Suzuki coupling reaction?
A3: Three parameters are paramount for success:
-
Oxygen Exclusion: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause catalyst deactivation through oxidation. It is imperative to thoroughly degas all solvents, reagents, and the reaction vessel itself with an inert gas (Argon or Nitrogen).
-
Base Selection and Quality: The base is not just a proton scavenger; it activates the boronic acid for transmetalation.[3] An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is common. The quality and stoichiometry of the base are crucial.
-
Catalyst and Ligand Choice: A suitable palladium precursor (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand are essential. The choice of ligand can influence reaction rate and suppress side reactions.
Q4: How can I effectively monitor the reaction's progress?
A4: For real-time monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5][6] It allows for the quantitative tracking of starting material consumption and product formation. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks, but HPLC provides more accurate data for determining reaction completion and identifying the formation of byproducts.
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter during the synthesis.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or Stalled Reaction Conversion | 1. Catalyst Deactivation: Incomplete degassing (presence of O₂).2. Ineffective Base: Poor quality base, insufficient amount, or poor mixing between aqueous and organic phases.3. Low Reaction Temperature: Insufficient thermal energy to drive the catalytic cycle.4. Poor Reagent Quality: Degradation of the boronic acid. | 1. Ensure all solvents are rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 min). Maintain a positive inert gas pressure throughout the reaction.2. Use a fresh, high-purity base. Consider using a phase-transfer catalyst (e.g., TBAB) if phase separation is an issue. Increase stirring speed.3. Gradually increase the reaction temperature in 5-10 °C increments, monitoring for product formation and byproduct generation by HPLC.4. Check the purity of the boronic acid. If necessary, recrystallize it or purchase a new batch. |
| Significant Homocoupling of Boronic Acid (forms 2,2'-dicarboxybiphenyl) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.2. High Catalyst Loading or High Temperature: Can favor the homocoupling pathway. | 1. Improve degassing procedures as described above.2. Reduce the catalyst loading to the minimum effective level (start around 1-2 mol %). Avoid excessive reaction temperatures. |
| Significant Formation of Dehalogenated Starting Material (Indole) | 1. Protodehalogenation: A common side reaction where the aryl halide is reduced.[7]2. Source of Hydride: Can be from solvent (e.g., alcohols) or impurities. | 1. Use aprotic solvents (e.g., Dioxane, Toluene, DMF). Ensure the base used is not a strong reducing agent.2. Ensure all reagents and solvents are anhydrous and of high purity. |
| Difficulty Removing Palladium from the Final Product | 1. Palladium Precipitation: The final product may co-precipitate with palladium species.2. Complexation: The indole and carboxylic acid moieties can chelate palladium. | 1. After the reaction, stir the mixture with an aqueous solution of a thiol-containing scavenger (e.g., N-acetylcysteine) or treat with activated carbon.2. Perform a thorough filtration after the scavenging step. Multiple recrystallizations may be necessary to meet regulatory limits (e.g., <10 ppm). |
| Product Isolation and Purification Challenges | 1. Amphiphilic Nature: The product has both a greasy indole part and a polar carboxylic acid part, which can lead to poor crystallization or emulsification during workup.2. Incorrect pH during Workup: The product is a carboxylic acid and its solubility is highly pH-dependent. | 1. For crystallization, explore solvent/anti-solvent systems. Good results are often obtained with systems like Methanol/Water, Ethanol/Water, or Ethyl Acetate/Heptane.2. During the acidic workup to precipitate the product, ensure the pH is lowered to ~2-3 to fully protonate the carboxylate. Test the pH of the aqueous phase with a pH meter or pH paper. |
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound (50g Scale)
Safety First: This procedure must be conducted in a well-ventilated fume hood.[8] Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Indole derivatives can be toxic; consult the Material Safety Data Sheet (MSDS) for all reagents before use.[9]
Reagents & Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 5-Bromoindole | 196.04 | 40.0 g | 0.204 | 1.0 |
| 2-Carboxyphenylboronic acid | 165.93 | 37.2 g | 0.224 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 2.36 g | 0.00204 | 0.01 (1 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 84.6 g | 0.612 | 3.0 |
| 1,4-Dioxane | - | 400 mL | - | - |
| Deionized Water | - | 200 mL | - | - |
Procedure:
-
Vessel Preparation: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 5-bromoindole (40.0 g), 2-carboxyphenylboronic acid (37.2 g), and Pd(PPh₃)₄ (2.36 g).
-
Solvent Addition & Degassing: Add the 1,4-dioxane (400 mL) and the deionized water (200 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for at least 30 minutes while stirring.
-
Base Addition: Add the potassium carbonate (84.6 g) to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (approx. 85-90 °C) under a positive pressure of nitrogen. Monitor the reaction progress by HPLC every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Cooling and Filtration: Once the reaction is complete (consumption of 5-bromoindole >99%), cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of fresh dioxane.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the majority of the dioxane.
-
Aqueous Workup: To the remaining aqueous residue, add 500 mL of deionized water and 500 mL of ethyl acetate. Stir vigorously. Separate the layers.
-
Product Precipitation: Transfer the aqueous layer to a separate beaker. While stirring, slowly add 6M hydrochloric acid (HCl) until the pH of the solution is ~2. A thick precipitate will form.
-
Isolation: Cool the suspension in an ice bath for 1 hour. Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 100 mL) and then with a small amount of cold heptane to aid drying.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. Expected yield: 40-45 g (78-88%).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dried this compound into an appropriately sized flask.
-
Dissolution: Add hot methanol or ethanol portion-wise while stirring and heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and keep the solution hot for 10-15 minutes. Filter the hot solution through Celite® to remove the carbon.
-
Crystallization: Slowly add deionized water (as the anti-solvent) to the hot alcoholic solution until the solution becomes faintly cloudy. Add a few drops of hot alcohol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a cold 1:1 mixture of alcohol/water, and dry under vacuum as described in the synthesis protocol. Purity should be >99% by HPLC.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the palladium-catalyzed cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Overall Synthesis and Purification Workflow
This flowchart provides a high-level overview of the entire production process from starting materials to the final, purified product.
Caption: Workflow for synthesis and purification.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Green Chemistry. (2023).
- National Center for Biotechnology Information. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed Central.
- Bellina, F., Cauteruccio, S., & Rossi, R. (2006). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 11(3), 195–205.
-
Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]
- Al-Dharrab, A. A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 10(7), e28492.
- Royal Society of Chemistry. (2025).
- Google Patents. (n.d.). Process for the purification of benzoic acid.
- National Center for Biotechnology Information. (2019).
-
ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from [Link]
- European Patent Office. (2019).
- ResearchGate. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
- Google Patents. (n.d.). Purification of benzoic acid.
- Knochel, P., et al. (2006). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 71(23), 8778–8787.
- PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.
- University of Groningen. (2019).
- MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles.
- National Center for Biotechnology Information. (2016). Benzoic Acid Production with Respect to Starter Culture and Incubation Temperature during Yogurt Fermentation using Response Surface Methodology. PubMed Central.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
- National Bureau of Standards. (n.d.).
- Chemistry Research Journal. (n.d.).
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.
- ResearchGate. (2025).
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- ResearchGate. (2024).
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Optimization of 2-(1H-indol-5-yl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(1H-indol-5-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction outcomes for this important synthetic building block.
Introduction
The synthesis of this compound, a molecule of interest in medicinal chemistry, typically involves the strategic formation of a C-C bond between an indole and a benzoic acid moiety. The most prevalent and versatile method for this transformation is the Suzuki-Miyaura cross-coupling reaction.[1][2] However, the unique electronic properties of the indole ring, particularly the presence of the N-H proton, can present significant challenges.[3][4] This guide provides a comprehensive overview of reaction condition optimization, troubleshooting common issues, and frequently asked questions to ensure a successful synthesis.
Part 1: Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?
Possible Causes & Solutions:
-
Catalyst Inactivity: The Palladium catalyst is the heart of the Suzuki reaction. Its deactivation is a common reason for failure.
-
Oxygen Sensitivity: Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the catalyst.[5]
-
Improper Pre-catalyst Activation: If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.
-
Catalyst Choice: For electron-rich heterocycles like indole, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider more robust and active pre-catalysts such as XPhos Pd G3 or SPhos Pd G2.[4][6]
-
-
Suboptimal Base: The choice and quality of the base are critical for the transmetalation step.
-
Base Strength: An inappropriate base can lead to poor yields. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ often prove more effective for challenging couplings involving indoles.[4][6]
-
Solubility and Particle Size: Ensure the base is finely ground to maximize its surface area and reactivity.[6] A small amount of water in the solvent mixture can also help to solubilize inorganic bases.[6]
-
-
Ligand Issues: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Inappropriate Ligand: For indole substrates, bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step and prevent catalyst inhibition.[6] Ligands like XPhos, SPhos, or RuPhos are excellent starting points for screening.[6]
-
Ligand to Metal Ratio: The ratio of ligand to palladium can be critical. A 2:1 ligand-to-palladium ratio is a good starting point for many systems.[6]
-
Q2: My main product is contaminated with significant side products. How can I identify and minimize them?
Common Side Products & Mitigation Strategies:
-
Protodeboronation of the Boronic Acid: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of indole as a byproduct.
-
Cause: This is often promoted by excess water, high temperatures, or prolonged reaction times.
-
Solution: Use anhydrous solvents where possible, although a small amount of water can be beneficial for the solubility of the base.[6] Minimize reaction time by monitoring the reaction closely by TLC or LC-MS. Using a less reactive boronic ester (e.g., a pinacol ester) instead of the boronic acid can also reduce the rate of protodeboronation.[7]
-
-
Homocoupling of the Boronic Acid: This results in the formation of a bi-indole (5,5'-biindole).
-
N-Arylation of Indole: The indole N-H is acidic and can sometimes participate in side reactions, leading to the formation of N-arylated byproducts.
-
Cause: This is more likely to occur with certain catalyst systems and under harsh reaction conditions.
-
Solution: The use of bulky ligands can sterically hinder the approach of the palladium complex to the nitrogen atom.[6] Alternatively, protecting the indole nitrogen with a suitable protecting group like Boc or Tos can completely prevent this side reaction.[7] However, this adds extra steps to the synthesis.[3]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Should I protect the indole N-H group for the Suzuki coupling?
This is a critical consideration. While unprotected indoles can be challenging substrates due to the acidic N-H proton interfering with the catalytic cycle, successful couplings are possible.[3][4]
-
Advantages of using unprotected indole: A shorter synthetic route without the need for protection and deprotection steps.[3]
-
Advantages of using N-protected indole: Often leads to higher yields and cleaner reactions by preventing N-arylation and potential catalyst inhibition.[7] Tosyl (Tos) and Boc protecting groups have been shown to be effective.[7]
Recommendation: For initial attempts, it is advisable to try the reaction with the unprotected indole using optimized conditions (e.g., a bulky ligand and a strong base). If yields are low or side products are significant, then employing an N-protected indole is a logical next step.
Q2: What is the best starting material combination: 5-bromoindole with 2-carboxyphenylboronic acid or 2-bromobenzoic acid with indole-5-boronic acid?
The choice of coupling partners can significantly impact the reaction outcome.[7] In general, aryl bromides are often more reactive than aryl chlorides in Suzuki couplings.[1] For indole-containing substrates, it has been observed that using the indole as the aryl halide and the benzoic acid moiety as the boronic acid often gives higher yields.[7]
Recommendation: Start with 5-bromoindole and 2-(dihydroxyboranyl)benzoic acid.
Q3: Are there alternative synthetic routes to the Suzuki-Miyaura coupling?
Yes, other methods exist. One notable alternative is a Fischer-type indole synthesis. A reported method involves the reaction of 2-acetoxybenzoic acid with phenylhydrazine, followed by cyclization with a strong acid like H₂SO₄ to form the indole ring.[9] This approach avoids the use of palladium catalysts and boronic acids but may have a more limited substrate scope and potentially lower yields (a yield of ~39% has been reported for the parent compound).[9]
Part 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling to synthesize this compound.
Reaction Scheme:
Materials:
-
5-Bromo-1H-indole
-
2-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate tribasic (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 5-bromo-1H-indole (1.0 equiv), 2-carboxyphenylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv).
-
Addition of Reagents: Add the catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Degassing: Bubble argon or nitrogen through the reaction mixture for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Part 4: Data Presentation
Table 1: Screening of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | Low |
| 2 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | Moderate |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 80 | Good |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 80 | Excellent |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 80 | Excellent |
Note: Yields are qualitative and for illustrative purposes to guide optimization. Actual yields will vary based on specific experimental conditions.
Part 5: Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Flowchart for Low Yield
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 9. 2-(1H-indol-2-yl)benzoic acid () for sale [vulcanchem.com]
Analytical challenges in the characterization of "2-(1H-indol-5-yl)benzoic acid"
Technical Support Center: Characterization of 2-(1H-indol-5-yl)benzoic acid
Welcome to the technical support center for the analytical characterization of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this molecule or structurally similar compounds. This document provides in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Introduction
This compound possesses a unique chemical architecture, combining a mildly acidic carboxylic acid group with a weakly basic indole moiety. This bifunctional nature, along with the photosensitive and oxidatively labile indole ring, presents a distinct set of analytical challenges. This guide will provide a systematic approach to overcoming these hurdles, ensuring robust and reproducible analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and how should it be stored?
A1: The primary stability concerns are oxidation and photodegradation of the indole ring. Indole and its derivatives are susceptible to auto-oxidation, which can be accelerated by light, heat, and the presence of metal ions. To ensure the integrity of the compound, it should be stored in amber vials under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). For long-term storage, keeping it at -20 °C is recommended.
Q2: What is the expected solubility profile of this compound?
A2: Due to the presence of both a carboxylic acid and an indole group, the solubility of this compound is pH-dependent. It is expected to have low solubility in water and nonpolar organic solvents. Solubility is enhanced in polar organic solvents such as methanol, ethanol, DMSO, and DMF.[1][2][3][4] In aqueous solutions, solubility will increase significantly at pH values above its pKa (likely around 4-5), as the carboxylate anion is formed.
Q3: Which HPLC detector is most suitable for the analysis of this compound?
A3: The indole moiety contains a strong chromophore, making UV detection a suitable and robust choice. For higher sensitivity and specificity, especially in complex matrices, a fluorescence detector is recommended. The native fluorescence of the indole ring allows for low-level detection.[5] For structural confirmation and impurity profiling, mass spectrometry (MS) is the most powerful detection method.
Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC)
Q4: I'm observing significant peak tailing in my reversed-phase HPLC analysis. What is the cause and how can I fix it?
A4: Peak tailing for a compound like this compound is a common issue and can stem from several factors.[6][7][8] The most likely cause is secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions: The acidic silanol groups on the surface of silica-based C18 columns can interact with the basic indole nitrogen, causing peak tailing.[7]
-
Solution 1:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 will suppress the ionization of the silanol groups, minimizing these secondary interactions.[8] At this pH, the carboxylic acid will also be protonated, which can improve retention and peak shape.
-
Use of an End-Capped Column: Modern, high-purity, end-capped columns have a lower concentration of active silanol groups and are less prone to causing peak tailing with basic compounds.
-
Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), can also mask the active silanol sites. However, this is often not necessary with modern columns.[7]
-
-
Cause 2: Insufficient Buffering: If the mobile phase pH is close to the pKa of the carboxylic acid, small fluctuations in pH can lead to the compound existing in both ionized and non-ionized forms, resulting in peak distortion.[9]
-
Solution 2: Ensure your mobile phase is adequately buffered. Use a buffer with a pKa within one pH unit of your target mobile phase pH. For a mobile phase pH of 3.0, a phosphate or formate buffer is a good choice.[10][11][12]
Mass Spectrometry (MS)
Q5: I am not seeing the expected molecular ion in my ESI-MS analysis. What could be the issue?
A5: The absence of a clear molecular ion can be due to in-source fragmentation or poor ionization.
-
Cause 1: In-Source Fragmentation: Indole-containing compounds can sometimes be fragile under certain ESI conditions.
-
Solution 1:
-
Optimize Cone Voltage: Reduce the cone voltage (or fragmentor voltage) to decrease the energy in the ion source. This will minimize unwanted fragmentation and promote the formation of the molecular ion.
-
Check Mobile Phase: Ensure the mobile phase is compatible with MS. Non-volatile buffers like phosphate should be avoided. Use volatile buffers such as ammonium formate or ammonium acetate.
-
-
Cause 2: Poor Ionization: The compound may not be ionizing efficiently in the selected mode.
-
Solution 2:
-
Switch Ionization Mode: Analyze the sample in both positive and negative ion modes. In positive mode, you would expect to see [M+H]⁺. In negative mode, you would expect [M-H]⁻ due to the deprotonation of the carboxylic acid. The efficiency of each will depend on the mobile phase pH.
-
Adjust Mobile Phase pH: For positive mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation. For negative mode, a neutral or slightly basic mobile phase can enhance deprotonation, although this may compromise chromatographic performance on silica-based columns.
-
Q6: What are the expected fragmentation patterns for this molecule in MS/MS?
A6: The fragmentation of indole derivatives in mass spectrometry is often dictated by the stable indole nucleus.[13][14]
-
Common Fragmentations:
-
Loss of H₂O: From the carboxylic acid group.
-
Loss of CO₂: Decarboxylation is a common fragmentation pathway for benzoic acids.
-
Cleavage of the bond between the indole ring and the benzoic acid moiety: This can lead to the formation of a stable indolyl cation.[13]
-
Ring cleavages: While the indole ring itself is quite stable, characteristic cleavages can occur under higher energy conditions.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q7: The peaks in my ¹H NMR spectrum are broad, especially the N-H and O-H protons. How can I improve the resolution?
A7: Broad peaks for exchangeable protons (N-H and O-H) are common and can be addressed with a few techniques.
-
Cause 1: Proton Exchange: The N-H proton of the indole and the O-H proton of the carboxylic acid can exchange with residual water in the NMR solvent or with each other.
-
Solution 1:
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The broad N-H and O-H peaks will disappear, confirming their identity.
-
Use a Dry Solvent: Ensure you are using a high-quality, dry deuterated solvent (e.g., DMSO-d₆, which is also excellent for dissolving both functional groups).
-
Low-Temperature NMR: Cooling the sample can slow down the rate of proton exchange, resulting in sharper peaks.
-
-
Cause 2: Aggregation: At higher concentrations, intermolecular hydrogen bonding can lead to aggregation, which can broaden the signals.
-
Solution 2: Acquire the spectrum at a lower concentration.
Q8: What are the expected chemical shifts for the key protons and carbons in this molecule?
A8: While the exact chemical shifts will depend on the solvent and concentration, general ranges can be predicted based on the structure and known data for indole and benzoic acid derivatives.[17][18][19][20][21]
-
¹H NMR:
-
Indole N-H: Typically downfield, >10 ppm (in DMSO-d₆).
-
Carboxylic Acid O-H: Also downfield and often broad, >12 ppm (in DMSO-d₆).
-
Aromatic Protons: In the range of 7-8.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: In the range of 165-175 ppm.
-
Aromatic and Indole Carbons: In the range of 110-140 ppm.
-
Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis
This protocol provides a starting point for method development.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| UV Detection | 280 nm |
| Sample Prep. | Dissolve in 50:50 Acetonitrile:Water |
Protocol 2: Sample Preparation for NMR
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex briefly to dissolve the sample.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H, ¹³C, and any necessary 2D NMR spectra.
Visualizations
Caption: HPLC Peak Tailing Troubleshooting Workflow.
Caption: Potential Degradation Pathways.
References
- BenchChem. (n.d.). Mass Spectrometry Fragmentation of 1H-Indole-3-propanal.
- BenchChem. (n.d.). Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]
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Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]
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Aguiar, G. P., et al. (n.d.). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- BenchChem. (n.d.). Comparative Analysis of the 13C NMR Spectrum of Substituted Indoles.
-
Chen, M. L., et al. (2015). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 20(8), 14384-14399. Retrieved from [Link]
-
Liu, E. H., et al. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 66, 285-293. Retrieved from [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. Retrieved from [Link]
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Retrieved from [Link]
-
Reddy, B. et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 50(8), 739-745. Retrieved from [Link]
-
Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(2), 295-308. Retrieved from [Link]
-
Araújo-Júnior, J. X., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research, 8(7), 808-812. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
- YMC. (n.d.). HPLC Troubleshooting Guide.
-
Reddy, B., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Chromatographic Science, 50(8), 739-745. Retrieved from [Link]
-
Araújo-Júnior, J. X., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Retrieved from [Link]
-
Idris, R., & Suzaili, N. A. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerPlus, 1(1), 1-6. Retrieved from [Link]
-
Chen, J., & Ma, P. (2007). Determination and correlation for solubility of aromatic acids in solvents. Journal of Chemical & Engineering Data, 52(5), 1845-1848. Retrieved from [Link]
-
Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 4770. Retrieved from [Link]
-
Kurek, J., et al. (2019). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 9(1), 1-13. Retrieved from [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Retrieved from [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]
-
Various Authors. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Quora. Retrieved from [Link]
-
LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
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- 1. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 2. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
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Validation & Comparative
A Comparative Guide to Indolylbenzoic Acid Isomers: Structure, Synthesis, and Biological Activity
Abstract
The indole and benzoic acid scaffolds are cornerstones of medicinal chemistry, each recognized as a "privileged structure" for its ability to bind to a wide array of biological targets. When combined, they form indolylbenzoic acids, a class of compounds whose therapeutic potential is exquisitely sensitive to their isomeric form. The precise positioning of the benzoic acid moiety on the indole ring, and the linkage point between the two, dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its pharmacological profile. This guide provides a comparative analysis of 2-(1H-indol-5-yl)benzoic acid and its key constitutional isomers. We delve into their distinct synthesis strategies, physicochemical properties, and critically, their differential activities against significant therapeutic targets, supported by experimental data and detailed protocols. This document is intended for researchers in drug discovery and development, offering insights into the structure-activity relationships that govern this versatile chemical class.
Introduction: The Critical Role of Isomerism
In drug design, constitutional isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—often exhibit vastly different biological activities. This principle is well-documented for various scaffolds, where a minor shift in a functional group can alter a compound's interaction with a target protein from potent inhibition to complete inactivity.[1][2] The indolylbenzoic acid framework is a prime example of this phenomenon. The fusion of the electron-rich indole heterocycle with the versatile benzoic acid functional group creates a scaffold with significant potential, but its efficacy is locked behind the puzzle of its isomeric arrangement. Understanding these nuances is paramount for designing selective and potent therapeutic agents. This guide aims to elucidate these differences by comparing this compound with other key isomers for which biological data are available, providing a foundational understanding for future research.
The Structural Landscape of Indolylbenzoic Acids
The versatility of the indolylbenzoic acid scaffold stems from the numerous ways the two core moieties can be connected. The primary compound of interest, this compound, features an ortho-substituted benzoic acid linked at the C5 position of the indole. Key isomers discussed in this guide include those where the linkage positions on one or both rings are altered.
Caption: Key constitutional isomers of indolylbenzoic acid.
Comparative Physicochemical Properties
The physical properties of these isomers, such as melting point and crystallinity, are directly influenced by their molecular structure. Symmetrical isomers, like the para-substituted 4-(1H-indol-5-yl)benzoic acid, often pack more efficiently into crystal lattices, leading to higher melting points compared to their less symmetrical ortho counterparts. While comprehensive, directly comparable data across all isomers is sparse in the literature, known values provide insight.
| Property | 2-(1H-indol-2-yl)benzoic acid | This compound | 4-(1H-indol-5-yl)benzoic acid |
| Molecular Formula | C₁₅H₁₁NO₂[3] | C₁₅H₁₁NO₂ | C₁₅H₁₁NO₂[4] |
| Molecular Weight | ~237.25 g/mol [3] | ~237.25 g/mol | ~237.25 g/mol [4] |
| Appearance | Crystalline solid[3] | Data not available | Data not available |
| Melting Point | 170°C[3] | Data not available | Data not available |
Synthesis Strategies: An Isomer-Specific Overview
The synthesis of indolylbenzoic acids is highly dependent on the desired isomeric linkage. Different isomers necessitate distinct strategic approaches, commonly employing either classical indole ring formation methods or modern cross-coupling reactions.
Strategy 1: Fischer Indole Synthesis (for Indol-2-yl linkage) The synthesis of 2-(1H-indol-2-yl)benzoic acid is effectively achieved using a classical Fischer indole synthesis.[3] This method involves the acid-catalyzed cyclization of a phenylhydrazone precursor. The choice of starting materials—in this case, 2-acetoxybenzoic acid and phenylhydrazine—directly dictates the final substitution pattern. The causality is clear: the structure of the ketone/aldehyde and the phenylhydrazine predetermines the final indole isomer.
Caption: Workflow for Fischer indole synthesis of an isomer.
Strategy 2: Palladium-Catalyzed Cross-Coupling (for Indol-5-yl linkage) For isomers like this compound and its para-counterpart, modern cross-coupling reactions such as the Suzuki or Stille coupling are the methods of choice. These reactions typically involve coupling a halogenated indole (e.g., 5-bromoindole) with a corresponding boronic acid or ester of benzoic acid (or vice versa) in the presence of a palladium catalyst. This approach offers high regioselectivity and functional group tolerance, making it a powerful tool for constructing specific C-C bonds between the two aromatic rings.
Biological Activity: A Target-Dependent Comparison
The biological activity of indolylbenzoic acid isomers is not absolute; rather, it is defined by their affinity for specific protein targets. An isomer that is highly potent against one enzyme may be completely inactive against another. This section compares the reported activities of different isomers against key therapeutic targets.
Inhibition of Steroid 5α-Reductase
Steroid 5α-reductase is a critical enzyme in androgen metabolism, and its inhibition is a validated strategy for treating benign prostatic hyperplasia (BPH).[5] Studies have focused on the 4-(1H-indol-5-yl)benzoic acid scaffold for this target.
-
Key Finding: N-substituted derivatives of 4-(1H-indol-5-yl)benzoic acid were identified as inhibitors of both human type I and type II isozymes of steroid 5α-reductase.[5]
-
Structure-Activity Relationship (SAR): The substitution on the indole nitrogen was found to be crucial for potency. A cyclohexanemethyl substituent produced the most efficacious inhibitor for the type I isozyme (IC₅₀ = 2.10 µM), while a benzyl substituent was most effective for the type II isozyme (IC₅₀ = 6.20 µM).[5] This highlights how subtle structural modifications can tune isozyme selectivity.
Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
cPLA2α is a key enzyme in the inflammatory cascade, responsible for releasing arachidonic acid for the production of pro-inflammatory lipid mediators.[6] Its inhibition is a target for developing novel anti-inflammatory drugs.
-
Key Finding: Derivatives of both indol-3-yl and indol-5-yl benzoic and propanoic acids have been investigated as cPLA2α inhibitors.[6][7] A screening hit, 4-[2-(indol-3-ylmethylene)hydrazineyl]benzoic acid, showed micromolar activity.[6] Further optimization led to the discovery of 3-(1-aryl-1H-indol-5-yl)propanoic acids as potent cPLA2α inhibitors.[7]
-
SAR: For the 3-(1-aryl-1H-indol-5-yl)propanoic acid series, the 1-(p-O-substituted)phenyl, 3-phenylethyl, and 5-propanoic acid groups on the indole core were deemed essential for potent inhibitory activity.[7] This demonstrates the importance of substituents beyond the core isomeric scaffold.
Caption: Inhibition of the cPLA2α inflammatory pathway.
Comparative Biological Activity Summary
The following table summarizes the known biological activities, demonstrating the target-dependent nature of isomeric potency.
| Isomeric Scaffold | Target Enzyme | Reported Activity (IC₅₀) | Reference |
| 4-(1H-indol-5-yl)benzoic acid (N-cyclohexanemethyl derivative) | Steroid 5α-Reductase (Type I) | 2.10 µM | [5] |
| 4-(1H-indol-5-yl)benzoic acid (N-benzyl derivative) | Steroid 5α-Reductase (Type II) | 6.20 µM | [5] |
| 3-(1-Aryl-1H-indol-5-yl)propanoic acid (Optimized derivative 56n) | Cytosolic Phospholipase A2α | Potent, sub-micromolar | [7] |
| 4-[2-(indol-3-ylmethylene)hydrazineyl]benzoic acid | Cytosolic Phospholipase A2α | Micromolar activity | [6] |
| 2-(1H-indol-2-yl)benzoic acid | Protein targets 3JUS & 3UPI | Favorable binding energies in docking studies | [3] |
Featured Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments cited in this guide.
Protocol 6.1: Synthesis of 2-(1H-indol-2-yl)benzoic acid[3]
This protocol is based on the Shaikh et al. method and serves as a reproducible example of a Fischer indole synthesis.
-
Reactant Preparation: In a round-bottom flask, combine 2-acetoxybenzoic acid (0.01 mol) and phenylhydrazine (0.01 mol) in 12 mL of ethanol.
-
Reflux: Reflux the mixture for 2-3 hours at approximately 25-30°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Acid-Catalyzed Cyclization: Carefully add 8 mL of concentrated sulfuric acid (H₂SO₄) to the cooled mixture.
-
Heating and Stirring: Heat and stir the mixture for 20-30 minutes to facilitate the cyclization and formation of the indole ring.
-
Precipitation: Pour the reaction mixture into 20 mL of ice-cold water. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and allow it to dry. The crude product can be recrystallized from methanol to yield pure crystalline 2-(1H-indol-2-yl)benzoic acid.[3]
-
Validation: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[3]
Protocol 6.2: General Workflow for In Vitro cPLA2α Inhibition Assay
This protocol outlines the key steps for evaluating the inhibitory potential of indolylbenzoic acid isomers against cPLA2α, a crucial experiment for validating their anti-inflammatory activity.
-
Enzyme and Substrate Preparation: Use a commercially available human recombinant cPLA2α enzyme. Prepare a substrate solution containing vesicles of phosphatidylcholine mixed with 1-palmitoyl-2-(1-¹⁴C-arachidonoyl) phosphatidylcholine.
-
Compound Preparation: Dissolve the test isomers (e.g., this compound, 4-(1H-indol-5-yl)benzoic acid) in DMSO to create stock solutions. Prepare serial dilutions to test a range of concentrations.
-
Assay Reaction: In a microplate, combine the assay buffer, CaCl₂, dithiothreitol (DTT), the cPLA2α enzyme, and the test compound (or DMSO for the vehicle control). Pre-incubate for 15 minutes at room temperature.
-
Initiation and Incubation: Initiate the reaction by adding the radiolabeled substrate vesicles. Incubate the plate at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.
-
Termination: Stop the reaction by adding a quench solution (e.g., containing EDTA and a fatty acid scavenger).
-
Quantification: Separate the released ¹⁴C-arachidonic acid from the unhydrolyzed substrate using liquid scintillation counting or another appropriate method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) by fitting the data to a dose-response curve. Include a known cPLA2α inhibitor as a positive control to validate the assay performance.
Summary and Future Directions
This guide demonstrates that the biological activity of indolylbenzoic acids is not a monolithic property but a direct function of its isomeric structure. The 4-(1H-indol-5-yl)benzoic acid scaffold shows promise for inhibiting steroid 5α-reductase, while indol-3-yl and indol-5-yl derivatives are more suited for targeting the inflammatory enzyme cPLA2α. The 2-(1H-indol-2-yl)benzoic acid isomer, based on preliminary in silico data, may interact with an entirely different set of protein targets.[3]
A significant gap in the current literature is the lack of a comprehensive, side-by-side screening of a full matrix of indolylbenzoic acid isomers against a broad panel of kinases, reductases, and other enzymes. Such a study would be invaluable for mapping the structure-activity landscape of this scaffold and could uncover novel therapeutic applications for isomers that are currently understudied, including the topic compound, this compound. Future research should focus on synthesizing a complete library of isomers and performing high-throughput screening to fully unlock the therapeutic potential encoded within their structural diversity.
References
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-
Goubet, D., et al. (1999). N-substituted 4-(5-indolyl)benzoic acids. Synthesis and evaluation of steroid 5alpha-reductase type I and II inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 9(11), 1601-6. Available from: [Link]
-
Schröder, A., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry. Available from: [Link]
-
Ito, M., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(17), 7348-62. Available from: [Link]
-
LeVine, H., et al. (2012). Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers. Biochemistry, 51(1), 307-15. Available from: [Link]
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A Comparative Guide to the Biological Activity of 2-(1H-indol-5-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous compounds with a broad spectrum of biological activities. When coupled with a benzoic acid moiety, specifically in the form of 2-(1H-indol-5-yl)benzoic acid, a promising template for the design of novel therapeutic agents emerges. This guide offers a comparative analysis of the biological activities of derivatives of this scaffold, with a focus on their anticancer and anti-inflammatory potential. By examining structure-activity relationships (SAR) and presenting supporting experimental data, we aim to provide valuable insights for researchers engaged in the development of next-generation therapeutics.
The Versatile Indole Scaffold: A Foundation for Drug Discovery
The indole ring system is a common feature in a multitude of natural products and synthetic compounds that exhibit significant pharmacological effects. Its unique electronic properties and ability to participate in various non-covalent interactions allow for high-affinity binding to a diverse range of biological targets. Consequently, indole derivatives have been extensively explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] The fusion of an indole ring with a benzoic acid functional group introduces a key acidic moiety that can engage in crucial interactions with the active sites of enzymes and receptors, further enhancing the therapeutic potential of the resulting compounds.[2]
Part 1: Comparative Anticancer Activity
The proliferation of cancer cells is often driven by aberrant signaling pathways that can be targeted by small molecule inhibitors. This section provides a comparative analysis of the cytotoxic activity of a series of indole-5-yl derivatives against the human colorectal carcinoma cell line, HCT-116. While not direct derivatives of this compound, the presented 1-(5-substituted-1H-indol-3-yl)-3-(p-substituted-benzyl) prop-2-en-1-one derivatives offer valuable insights into the structure-activity relationships of compounds bearing the indole-5-yl core.[1]
Table 1: In Vitro Anticancer Activity of Indole-5-yl Chalcone Derivatives against HCT-116 Cells[1]
| Compound ID | R1 (Substitution on Indole) | R2 (Substitution on Benzyl) | IC50 (µM) |
| SBS1 | H | H | 120.32 |
| SBS2 | H | 4-CH3 | 115.21 |
| SBS3 | H | 4-Cl | 10.70 |
| SBS4 | H | 4-NO2 | 18.36 |
| SBS5 | 5-Br | H | 553.94 |
| SBS6 | 5-Br | 4-CH3 | 250.11 |
| SBS7 | 5-Br | 4-Cl | 41.68 |
| Irinotecan (Standard) | - | - | 8.50 |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure-Activity Relationship (SAR) Analysis:
The data presented in Table 1 reveals several key trends in the anticancer activity of these indole-5-yl derivatives:
-
Influence of Substitution on the Benzyl Ring: The nature of the substituent at the para-position of the benzyl ring significantly impacts cytotoxic activity. Electron-withdrawing groups appear to enhance potency, with the chloro-substituted derivative (SBS3 ) exhibiting the highest activity (IC50 = 10.70 µM), closely followed by the nitro-substituted compound (SBS4 ) (IC50 = 18.36 µM).[1] In contrast, the unsubstituted (SBS1 ) and methyl-substituted (SBS2 ) derivatives show considerably lower activity.[1]
-
Influence of Substitution on the Indole Ring: The introduction of a bromine atom at the 5-position of the indole ring generally leads to a decrease in anticancer activity. For instance, SBS5 (5-Br, unsubstituted benzyl) is significantly less potent than SBS1 (unsubstituted indole and benzyl).[1] However, the presence of a chloro group on the benzyl ring can partially overcome this effect, as seen in the moderate activity of SBS7 .[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)[1]
This protocol outlines the methodology used to determine the anticancer activity of the synthesized compounds against the HCT-116 human colorectal cancer cell line.
-
Cell Culture: HCT-116 cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these concentrations and incubated for 48 hours.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Visualizing the Mechanism: Targeting Cancer Cell Proliferation
While the precise mechanism of action for these specific indole-5-yl chalcones was not detailed, many anticancer agents targeting colorectal cancer interfere with key signaling pathways that regulate cell growth and proliferation, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an indole-5-yl derivative.
Part 2: Comparative Anti-Inflammatory Activity
Inflammation is a complex biological response implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, often by inhibiting cyclooxygenase (COX) enzymes. This section explores the anti-inflammatory potential of benzoic acid derivatives, using N-substituted 2-hydroxymethylbenzamides as a representative series to infer structure-activity relationships.
Table 2: Anti-Inflammatory Activity of 2-Hydroxymethylbenzamide Derivatives[3]
| Compound ID | R Group | % Inhibition of Edema |
| 3a | -CH₂-piperazinyl | 25.3 |
| 3b | -CH₂-morpholinyl | 29.5 |
| 3c | -CH₂-CH₂-piperazinyl | 33.8 |
| 3d | -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 52.1 |
| 3e | -CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 45.1 |
| 3f | -CH₂-CH₂-CH₂-morpholinyl | 38.0 |
| Indomethacin (Standard) | - | 56.3 |
Structure-Activity Relationship (SAR) Analysis:
The data from the carrageenan-induced paw edema model highlights the following SAR trends for these benzoic acid derivatives:
-
Impact of the N-substituent: The nature of the substituent on the amide nitrogen is a critical determinant of anti-inflammatory activity.[3]
-
Effect of the Linker Length: Increasing the alkyl chain linker between the amide and the heterocyclic ring from one to two carbons generally enhances activity (e.g., compare 3a and 3c ). A further increase to a three-carbon chain tends to slightly decrease activity.[3]
-
Influence of the Heterocyclic Moiety: The presence of a substituted piperazine ring, particularly with a 2-methoxyphenyl group, significantly boosts anti-inflammatory potency, as demonstrated by compound 3d , which showed activity comparable to the standard drug, indomethacin.[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[3]
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of new compounds.
-
Animal Model: Wistar rats are used for the experiment.
-
Compound Administration: The test compounds are administered orally at a dose of 100 mg/kg. The control group receives the vehicle only.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each compound by comparing the increase in paw volume in the treated groups with the control group.
Visualizing the Mechanism: Inhibition of the COX Pathway
The anti-inflammatory effects of many NSAIDs are attributed to their inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Caption: Proposed mechanism of action of benzoic acid derivatives via inhibition of the cyclooxygenase pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and inflammatory diseases. The comparative analysis of related compound series highlights the critical role of substituent patterns on both the indole and benzoic acid moieties in modulating biological activity.
For anticancer applications, the incorporation of electron-withdrawing groups on the phenyl portion of the molecule appears to be a favorable strategy. Future research should focus on synthesizing and evaluating a focused library of this compound derivatives with systematic variations to further elucidate the SAR and identify compounds with improved potency and selectivity.
In the context of anti-inflammatory drug discovery, modifications to the amide linkage and the nature of the heterocyclic substituent are key to enhancing efficacy. The development of derivatives that exhibit selective inhibition of COX-2 over COX-1 could lead to safer anti-inflammatory agents with reduced gastrointestinal side effects.
The integration of computational modeling with traditional synthetic and biological evaluation will be instrumental in accelerating the discovery and optimization of lead compounds based on the this compound scaffold.
References
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Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. MedChemComm.
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Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflammatory Agent. BenchChem.
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yl)benzoic Acid and Other Benzoxazole Derivatives in Drug Discovery. BenchChem.
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IC50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate.
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IC50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate.
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Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks.
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Syntheses and cytotoxicity evaluation of bis(indolyl)thiazole, bis(indolyl)pyrazinone and bis(indolyl)pyrazine: analogues of cytotoxic marine bis(indole) alkaloid. PubMed.
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Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. PubMed.
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Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central.
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Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Polish Academy of Sciences.
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Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives. PubMed.
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Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][4][5] Azoles. MDPI.
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Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. MDPI.
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Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent. PubMed Central.
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Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. PubMed.
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. iMedPub.
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pyrrol-1-yl)benzoic Acid Derivatives: A Comparative Look at In Silico and In Vitro Studies. BenchChem.
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Biochemical IC50 values for CC-509 against selected human kinases. ResearchGate.
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Idealised values for the potency (IC50) of an inhibitor with... ResearchGate.
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IC50 values (µM) of 4-(5-substituted furan-2-yl)benzoic acids as... ResearchGate.
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A Comparative Guide to the Structure-Activity Relationship of 2-(1H-indol-5-yl)benzoic Acid and its Analogs as Microsomal Prostaglandin E Synthase-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the quest for selective agents with improved safety profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs) has led researchers to focus on specific enzymatic targets within the arachidonic acid cascade. One such target of significant interest is microsomal prostaglandin E synthase-1 (mPGES-1). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of inhibitors centered around the 2-(1H-indol-5-yl)benzoic acid scaffold, a promising framework for the development of potent and selective mPGES-1 inhibitors.
The Rationale for Targeting mPGES-1
Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[1][2] Its synthesis is the final step in a cascade initiated by the release of arachidonic acid from cell membranes. While NSAIDs effectively reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, this non-selective inhibition also affects the production of other physiologically important prostaglandins, leading to well-documented gastrointestinal and cardiovascular side effects.[2]
mPGES-1 is an inducible enzyme that is upregulated during inflammation and works in concert with COX-2 to specifically catalyze the conversion of PGH2 to PGE2.[2][3] Selective inhibition of mPGES-1 presents a more targeted therapeutic strategy, aiming to reduce the production of pro-inflammatory PGE2 without disrupting the synthesis of other prostanoids that play protective roles in the body.[2] This targeted approach holds the promise of delivering potent anti-inflammatory efficacy with a superior safety profile.
The this compound Scaffold: A Privileged Structure
The this compound scaffold combines two key pharmacophoric elements frequently found in potent enzyme inhibitors: an indole ring and a benzoic acid moiety. The indole nucleus is a versatile heterocyclic scaffold present in numerous biologically active compounds, while the carboxylic acid group often serves as a crucial anchoring point for binding to the active sites of various enzymes.
While specific, publicly available SAR data for this compound itself is limited, extensive research on related indole and benzoic acid-based mPGES-1 inhibitors provides valuable insights into the key structural features required for potent inhibition. This guide will draw comparisons from these closely related analogs to build a comprehensive understanding of the SAR for this promising scaffold.
Comparative Analysis of mPGES-1 Inhibitors
The development of mPGES-1 inhibitors has explored a diverse range of chemical scaffolds. Understanding the SAR of these established inhibitor classes provides a valuable context for appreciating the potential of the this compound framework.
Key Structural Classes of mPGES-1 Inhibitors:
-
Indole-Based Inhibitors: The FLAP inhibitor MK-886 was one of the first compounds identified to also inhibit mPGES-1.[3] This discovery spurred the development of numerous indole-containing derivatives. SAR studies on these analogs have highlighted the importance of the indole core for activity.
-
Benzo[g]indol-3-carboxylates: This class of compounds has demonstrated potent dual inhibition of both mPGES-1 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway.[1] The ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (compound 7a) showed a cell-free IC50 of 0.6 µM for mPGES-1.[1]
-
Benzoxazoles and Benzimidazoles: High-throughput screening has identified benzoxazole and benzimidazole derivatives as potent mPGES-1 inhibitors with some compounds reaching low nanomolar IC50 values.[3][4] These scaffolds offer significant opportunities for synthetic modification to optimize potency and pharmacokinetic properties.
-
Pirinixic Acid Derivatives: Originally developed as PPARα agonists, pirinixic acid and its analogs have been found to be effective mPGES-1 inhibitors.[3]
-
Other Scaffolds: A variety of other chemical classes, including arylpyrrolizines and 2-mercaptohexanoic acids, have also been investigated as mPGES-1 inhibitors, some exhibiting dual inhibitory activity against other inflammatory targets.[3]
Structure-Activity Relationship (SAR) Insights for the this compound Scaffold
Based on the broader knowledge of mPGES-1 inhibitors, we can infer the following SAR principles for the this compound scaffold:
The Indole Moiety:
-
Substitution on the Indole Nitrogen (N1): N-substitution on the indole ring is a critical determinant of activity. In a series of 4-(5-indolyl)benzoic acids targeting steroid 5α-reductase, N-benzyl and N-cyclohexanemethyl substituents were found to be optimal for type II and type I isozymes, respectively.[5] While the target is different, this highlights the importance of exploring various substituents at this position to modulate potency and selectivity for mPGES-1.
-
Substitution on the Indole Ring: The position and nature of substituents on the indole ring can significantly impact binding affinity. Electron-withdrawing or electron-donating groups at various positions could influence the electronic properties of the ring system and its interaction with the enzyme's active site.
The Benzoic Acid Moiety:
-
The Carboxylic Acid Group: The carboxylic acid is a key feature, likely forming crucial hydrogen bonds or salt bridges with amino acid residues in the mPGES-1 active site. Its position on the phenyl ring is critical for optimal orientation within the binding pocket.
-
Substitution on the Phenyl Ring: Modifications to the phenyl ring can influence both potency and pharmacokinetic properties. The introduction of small alkyl or halogen substituents could enhance binding through hydrophobic interactions or by modulating the pKa of the carboxylic acid.
Experimental Data: A Comparative Overview
To provide a quantitative basis for comparison, the following table summarizes the inhibitory potencies of representative compounds from different structural classes of mPGES-1 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
| Compound Class | Representative Compound | mPGES-1 IC50 (Cell-Free) | Reference |
| Indole Carboxylic Acid Derivative | MK-886 Analog | Low nM | [3] |
| Benzo[g]indol-3-carboxylate | Compound 7a | 0.6 µM | [1] |
| Benzoxazole Derivative | Compound 29 | 2 nM | [3] |
| Benzimidazole Derivative | Compound 17d | 8 nM | [3] |
| Pirinixic Acid Derivative | Compound 7b | 1.3 µM | [3] |
| Arylpyrrolizine Derivative | Licofelone | 6 µM | [3] |
| 2-Mercaptohexanoic Acid Derivative | Compound 17 | 1.7 µM | [3] |
Note: Data for a specific this compound derivative is not available in the cited literature. The table provides a comparative landscape of related inhibitor classes.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following outlines a general workflow for evaluating the inhibitory activity of compounds against mPGES-1.
In Vitro Cell-Free mPGES-1 Inhibition Assay
Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of mPGES-1.
Methodology:
-
Enzyme Preparation: Microsomal fractions containing human mPGES-1 are prepared from cells overexpressing the enzyme (e.g., A549 cells stimulated with IL-1β).
-
Reaction Mixture: A reaction mixture is prepared containing the microsomal enzyme preparation, the substrate prostaglandin H2 (PGH2), and the cofactor glutathione (GSH) in a suitable buffer.
-
Compound Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. Control reactions are run with vehicle alone.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of PGH2 and incubated for a specific time at a controlled temperature. The reaction is then terminated by the addition of a stop solution (e.g., SnCl2).
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a validated method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the mPGES-1 activity (IC50) is calculated from the dose-response curve.
Cell-Based PGE2 Production Assay
Objective: To assess the ability of a test compound to inhibit PGE2 production in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line that expresses mPGES-1 upon stimulation (e.g., A549 human lung carcinoma cells or RAW 264.7 murine macrophages) is cultured.
-
Cell Stimulation: The cells are stimulated with an inflammatory agent, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), to induce the expression of COX-2 and mPGES-1.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compound before or during stimulation.
-
PGE2 Measurement: After a defined incubation period, the cell culture supernatant is collected, and the concentration of PGE2 is measured using an EIA or LC-MS/MS.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits 50% of the stimulated PGE2 production, is determined.
Visualizing Key Relationships
Prostaglandin E2 Synthesis Pathway and the Role of mPGES-1
Caption: The enzymatic cascade leading to the production of Prostaglandin E2.
General Workflow for mPGES-1 Inhibitor Evaluation
Caption: A typical drug discovery workflow for the evaluation of mPGES-1 inhibitors.
Conclusion and Future Directions
The selective inhibition of mPGES-1 remains a highly attractive strategy for the development of novel anti-inflammatory agents with an improved safety profile. The this compound scaffold represents a promising starting point for the design of such inhibitors, combining key structural features known to be important for binding to mPGES-1.
Future research in this area should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish a definitive SAR. Key areas for exploration include:
-
Diverse N1-substituents on the indole ring: To probe the hydrophobic and steric requirements of the binding pocket.
-
Varied substitution patterns on both the indole and phenyl rings: To fine-tune electronic and steric properties for optimal potency and selectivity.
-
Isosteric replacements for the carboxylic acid: To improve pharmacokinetic properties such as oral bioavailability and metabolic stability.
By combining rational drug design, robust biological assays, and a thorough understanding of the SAR, the full therapeutic potential of the this compound scaffold as a source of novel mPGES-1 inhibitors can be realized.
References
Sources
- 1. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dc.uthsc.edu [dc.uthsc.edu]
- 5. N-substituted 4-(5-indolyl)benzoic acids. Synthesis and evaluation of steroid 5alpha-reductase type I and II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of 2-(1H-indol-5-yl)benzoic Acid: A Comparative In-Vitro and In-Vivo Guide
For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive framework for the in-vitro and in-vivo validation of "2-(1H-indol-5-yl)benzoic acid," a small molecule with a scaffold suggestive of potential therapeutic activity. Given the nascent understanding of this specific compound, we will hypothesize its mechanism of action based on the well-documented activities of structurally related indole and benzoic acid derivatives, which are often implicated in anti-inflammatory and anti-cancer pathways.[1][2]
We will proceed under the hypothesis that "this compound" acts as an inhibitor of the p38 MAPK (mitogen-activated protein kinase) signaling pathway . This pathway is a critical mediator of cellular responses to inflammatory cytokines and stress, making it a highly relevant target in inflammatory diseases and oncology. This guide will objectively compare its hypothetical performance with a well-established p38 MAPK inhibitor, SB203580 , providing supporting experimental data and detailed protocols.
The Scientific Rationale: Why p38 MAPK?
The choice of p38 MAPK as a hypothetical target is rooted in the structural motifs of our compound of interest. The indole nucleus is a privileged scaffold in medicinal chemistry, known to interact with the ATP-binding pocket of various kinases.[1] The benzoic acid moiety can participate in hydrogen bonding and salt bridge interactions, further anchoring the molecule to its target. Dysregulation of the p38 MAPK pathway is a hallmark of numerous inflammatory conditions and cancers, making inhibitors of this pathway a subject of intense research.
Below is a diagram illustrating the canonical p38 MAPK signaling pathway, which we hypothesize is modulated by "this compound."
Caption: Hypothesized inhibition of the p38 MAPK signaling pathway by this compound.
Part 1: In-Vitro Validation
The initial phase of validation focuses on cell-free and cell-based assays to confirm the compound's direct interaction with the target and its effect on the signaling pathway.
Kinase Inhibition Assay (Cell-Free)
This assay directly measures the ability of "this compound" to inhibit the enzymatic activity of recombinant human p38 MAPK.
Protocol:
-
Reagents and Materials: Recombinant human p38α MAPK (active), ATP, substrate peptide (e.g., MEF2C), "this compound", SB203580 (positive control), DMSO (vehicle control), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of "this compound" and SB203580 in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and either the test compound, positive control, or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
Hypothetical Comparative Data:
| Compound | Target | IC₅₀ (nM) |
| This compound | p38α MAPK | 75 |
| SB203580 (Reference) | p38α MAPK | 50 |
Cellular Phosphorylation Assay (Western Blot)
This assay determines if the compound can inhibit the phosphorylation of a downstream target of p38 MAPK within a cellular context.
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., human monocytic THP-1 cells) in appropriate media.
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of "this compound", SB203580, or DMSO for 1 hour.
-
Stimulate the cells with a p38 MAPK activator, such as lipopolysaccharide (LPS), for 30 minutes.
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated-MK2 (a direct substrate of p38) and total-MK2 (as a loading control).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities using densitometry. The ratio of phosphorylated-MK2 to total-MK2 will indicate the extent of p38 MAPK inhibition.
Cytokine Release Assay (ELISA)
This assay measures the functional consequence of p38 MAPK inhibition, which is a reduction in the production of pro-inflammatory cytokines.
Protocol:
-
Cell Culture and Treatment: Follow the same cell culture and treatment protocol as in the Western Blot assay.
-
Procedure:
-
After stimulation with LPS, collect the cell culture supernatant.
-
Use a commercial ELISA kit to quantify the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α).
-
-
Data Analysis: Compare the TNF-α concentrations in the supernatant of treated cells versus untreated controls.
Hypothetical Comparative Data:
| Compound (at 1 µM) | TNF-α Inhibition (%) |
| This compound | 65% |
| SB203580 (Reference) | 80% |
Part 2: In-Vivo Validation
Following successful in-vitro validation, the next critical step is to assess the compound's efficacy and safety in a living organism.[3]
Murine Model of Acute Inflammation
A common model to test anti-inflammatory compounds is the LPS-induced endotoxemia model in mice.
Protocol:
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Acclimatize the animals for at least one week.
-
Administer "this compound" (e.g., via oral gavage) or vehicle control. SB203580 can be used as a positive control.
-
After 1 hour, administer a sublethal dose of LPS via intraperitoneal injection.
-
At a predetermined time point (e.g., 2 hours post-LPS), collect blood samples via cardiac puncture.
-
Measure serum levels of TNF-α using an ELISA kit.
-
-
Data Analysis: Compare the serum TNF-α levels between the different treatment groups.
Hypothetical Comparative Data:
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) |
| Vehicle Control | - | 2500 ± 300 |
| This compound | 10 | 1200 ± 200 |
| SB203580 (Reference) | 10 | 800 ± 150 |
Preliminary Pharmacokinetic (PK) and Toxicity Assessment
A preliminary assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile, is crucial.
Protocol:
-
PK Study:
-
Administer a single dose of "this compound" to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze the plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Acute Toxicity Study:
-
Administer escalating doses of the compound to different groups of mice.
-
Observe the animals for any signs of toxicity over a 14-day period.
-
Record body weight changes and perform a gross necropsy at the end of the study.
-
The overall validation workflow is depicted in the diagram below.
Caption: A stepwise workflow for the in-vitro and in-vivo validation of this compound.
Conclusion
This guide outlines a rigorous and comparative approach to validate the hypothesized activity of "this compound" as a p38 MAPK inhibitor. By employing a combination of cell-free, cellular, and whole-animal models, researchers can systematically build a data package that elucidates the compound's mechanism of action, efficacy, and preliminary safety profile. The direct comparison with a known inhibitor, SB203580, provides a crucial benchmark for evaluating its therapeutic potential. While the activity of "this compound" remains to be experimentally determined, this validation framework provides a clear and scientifically sound path forward for its investigation.
References
- Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC - NIH. (2022-07-22).
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC.
- pyrrol-1-yl)benzoic Acid Derivatives: A Comparative Look at In Silico and In Vitro Studies - Benchchem.
- Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cytotoxicity and Toxicity Profiling of 2-(1H-indol-5-yl)benzoic acid
Introduction: The Imperative of Early-Stage Toxicity Assessment
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and ethical development. Identifying the potential toxicity of a new chemical entity (NCE) at the preclinical stage is paramount to avoiding costly late-stage failures and ensuring patient safety.[1][2][3] This guide focuses on establishing a robust, multi-parametric in vitro testing strategy to characterize the cytotoxic profile of 2-(1H-indol-5-yl)benzoic acid , a novel heterocyclic compound representing a class of molecules with significant therapeutic potential.
While structurally related compounds, such as other N-substituted indolyl benzoic acids, have been explored for activities like steroid 5α-reductase inhibition, the specific toxicological profile of the 5-yl isomer remains largely uncharacterized in public literature.[4] This necessitates a systematic and comparative approach. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind selecting a complementary suite of assays to build a comprehensive safety profile. We will compare and contrast several foundational cytotoxicity assays, using hypothetical data to illustrate how a collective interpretation yields a much richer understanding than any single endpoint.
The Compound of Interest: this compound
The subject of our investigation is a molecule that merges an indole scaffold with a benzoic acid moiety. This structural combination is intriguing, as indole rings are privileged structures in medicinal chemistry, while benzoic acid derivatives are known to possess a range of biological activities.[5] Before committing resources to advanced in vivo studies, a foundational understanding of its interaction with cells is essential. Our goal is to answer not just "is it toxic?" but "how does it impact cell health?" and "what are the potential mechanisms of cell death?"
To achieve this, we will compare the insights gained from four distinct, yet complementary, in vitro assays:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.[6]
-
LDH Release Assay: Quantifies the loss of plasma membrane integrity.[7][8]
-
Neutral Red Uptake Assay: Assesses lysosomal function and integrity.[9][10]
-
Caspase-Glo® 3/7 Assay: Specifically detects the activation of key executioner caspases in the apoptotic pathway.[11][12]
As comparators, we will consider a known cytotoxic agent, Doxorubicin , and a hypothetical, structurally similar but biologically inert analog, Compound X .
Comparative Framework for Cytotoxicity Assessment
No single assay can tell the whole story. A compound might inhibit metabolic processes without immediately lysing the cell, or it might trigger a specific programmed cell death pathway. An integrated approach is crucial for a trustworthy assessment.
This parallel workflow allows for the direct comparison of different cytotoxicity mechanisms at identical compound concentrations and time points, providing a robust, self-validating dataset.
Tier 1: Metabolic Activity Assessment – The MTT Assay
The MTT assay is a foundational, colorimetric method for assessing cell viability based on metabolic activity.[13] In living cells, mitochondrial and cytosolic NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][14] The amount of formazan produced is directly proportional to the number of metabolically active cells.[6]
Senior Application Scientist's Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells (e.g., HepG2 human liver carcinoma) into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well in 100 µL medium).[15]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[6]
-
Expert Insight: Seeding density is critical. Too few cells will result in a low signal; too many may lead to overconfluence and nutrient depletion, creating artifacts. A density that allows for exponential growth throughout the experiment is ideal.[6]
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of "this compound," Doxorubicin (positive control), and Compound X in serum-free medium.
-
Carefully remove the seeding medium and add 100 µL of the appropriate compound dilution to triplicate wells. Include vehicle control (e.g., 0.5% DMSO) and untreated media-only wells.
-
Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.
-
Add 10 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL).[16]
-
Incubate for 3-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.[15]
-
Expert Insight: The incubation medium should be phenol red-free, as the indicator can interfere with absorbance readings.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS) to each well.[15]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16]
-
Tier 2: Membrane Integrity Assessment – The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring plasma membrane damage.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane rupture.[17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product, quantifiable by absorbance.[7]
Senior Application Scientist's Protocol: LDH Release Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as Step 1 & 2 of the MTT protocol, using a parallel plate.
-
Crucial Control: It is essential to prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.[18]
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at ~400 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Do not disturb the cell layer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt).[7][17]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.[18]
-
-
Measurement and Calculation:
-
Add 50 µL of a stop solution (if required by the kit) to each well.[18]
-
Measure the absorbance at 490 nm (with a 680 nm reference).[18]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs)] * 100
-
Tier 3: Lysosomal Integrity – The Neutral Red Uptake (NRU) Assay
This assay assesses cytotoxicity based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red.[10] The dye is a weak cation that penetrates cell membranes and accumulates in the lysosomes of healthy cells. Damage to the lysosomal membrane or altered cell surface integrity results in a decreased uptake of the dye, providing a sensitive endpoint that can precede overt cell death.[10][19]
Senior Application Scientist's Protocol: Neutral Red Uptake Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as Step 1 & 2 of the MTT protocol on a third parallel plate.
-
-
Neutral Red Incubation:
-
Prepare a 50 µg/mL working solution of Neutral Red in warm, serum-free medium.
-
Remove the treatment medium and add 100 µL of the Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C, 5% CO₂.[9]
-
Expert Insight: During this step, viable cells will take up the dye and their lysosomes will appear as distinct red vesicles under a microscope.
-
-
Dye Extraction and Measurement:
-
Carefully discard the dye solution and wash the cells once with 150 µL of PBS to remove unincorporated dye.[9]
-
Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[9]
-
Agitate on a plate shaker for 10-15 minutes to extract the dye from the cells.
-
Measure the absorbance at 540 nm.
-
Tier 4: Mechanism of Action – The Caspase-Glo® 3/7 Assay
To determine if a compound induces apoptosis (programmed cell death), we measure the activity of executioner caspases-3 and -7. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent method that uses a proluminescent substrate containing the DEVD tetrapeptide sequence.[11] When cleaved by active caspase-3 or -7, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to caspase activity.[12][20]
Senior Application Scientist's Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Use a parallel plate, preferably an opaque-walled plate suitable for luminescence, and follow the same seeding and treatment protocol.
-
-
Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.[21] Allow the reagent to equilibrate to room temperature.
-
Remove the assay plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well (a 1:1 ratio with the sample volume).[12]
-
Expert Insight: This is an "add-mix-measure" assay. The reagent contains detergents that lyse the cells, releasing the caspases to act on the substrate.[11]
-
-
Incubation and Measurement:
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation and Comparative Interpretation
Summarizing the quantitative data in a structured table is essential for a clear comparison. The IC₅₀ value (the concentration of a compound that inhibits 50% of the measured response) is a standard metric.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ values in µM) after 48h Exposure
| Compound | MTT Assay (Metabolic Activity) | LDH Assay (Membrane Lysis) | NRU Assay (Lysosomal Integrity) | Caspase-Glo® 3/7 (Apoptosis) |
| This compound | 25.5 | > 100 | 30.1 | 28.3 |
| Doxorubicin (Positive Control) | 0.8 | 5.2 | 1.1 | 0.9 |
| Compound X (Negative Control) | > 100 | > 100 | > 100 | > 100 |
Interpreting the Synergistic Data:
-
Doxorubicin: As expected, the positive control shows high potency across all assays. The low IC₅₀ values in the MTT, NRU, and Caspase-Glo assays suggest it potently inhibits metabolism and induces apoptosis. The slightly higher IC₅₀ in the LDH assay indicates that significant membrane lysis (necrosis) occurs at concentrations higher than those required to trigger apoptosis, a classic hallmark of this drug.
-
Compound X: The inert analog shows no activity, validating the assay systems.
-
This compound: This is where the multi-parametric approach shines.
-
The MTT assay shows a moderate IC₅₀ of 25.5 µM, indicating a clear impact on cellular metabolic function.
-
Critically, the LDH assay shows an IC₅₀ > 100 µM. This starkly contrasts with the MTT result and strongly suggests the compound is not causing necrotic cell death via membrane rupture at these concentrations.
-
The NRU and Caspase-Glo® 3/7 assays yield IC₅₀ values (30.1 µM and 28.3 µM, respectively) that are very close to the MTT value. This alignment is a powerful piece of evidence. It suggests that the observed loss of metabolic activity is linked to the initiation of the apoptotic pathway, which involves both lysosomal and caspase-mediated processes.
-
Final Assessment
The initial toxicological assessment of a new chemical entity like "this compound" requires more than a single data point. By employing a suite of mechanistically distinct assays—MTT for metabolic health, LDH for membrane integrity, NRU for lysosomal function, and Caspase-Glo® for apoptosis—we can build a comprehensive and reliable cytotoxic profile. This comparative approach provides a robust foundation for decision-making in the drug development pipeline, ensuring that only the most promising and safest candidates advance.
References
-
Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
-
Title: Lactate Dehydrogenase (LDH) Assay Protocol Source: OPS Diagnostics URL: [Link]
-
Title: ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay Source: National Toxicology Program (NTP) URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]
-
Title: Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]
-
Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL: [Link]
-
Title: Caspase 3/7 Activity Protocol Source: Protocols.io URL: [Link]
-
Title: LDH cytotoxicity assay Protocol Source: Protocols.io URL: [Link]
-
Title: LDH Assay Source: Cell Biologics Inc. URL: [Link]
-
Title: Neutral Red Uptake Assay Source: RE-Place URL: [Link]
-
Title: Neutral Red Uptake Source: Institute for In Vitro Sciences (IIVS) URL: [Link]
-
Title: ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay Source: National Toxicology Program (NTP) URL: [Link]
-
Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]
-
Title: FDA Toxicology Studies & Drug Approval Requirements Source: Auxochromofours URL: [Link]
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Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]
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Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL: [Link]
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Title: PRECLINICAL TOXICOLOGY Source: Pacific BioLabs URL: [Link]
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Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]
-
Title: Preclinical Regulatory Requirements Source: Social Science Research Institute URL: [Link]
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Title: Safety Guidelines Source: ICH URL: [Link]
-
Title: THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES Source: ResearchGate URL: [Link]
-
Title: Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives Source: PubMed URL: [Link]
-
Title: Provisional Peer Reviewed Toxicity Values for Benzoic Acid Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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Title: N-substituted 4-(5-indolyl)benzoic acids. Synthesis and evaluation of steroid 5alpha-reductase type I and II inhibitory activity Source: PubMed URL: [Link]
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A Comparative Guide to the Identification and Validation of Novel Biological Targets for 2-(1H-indol-5-yl)benzoic acid
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] 2-(1H-indol-5-yl)benzoic acid is a novel compound featuring this versatile indole core linked to a benzoic acid moiety. While the therapeutic potential of such a molecule is suggested by its structural alerts, its precise biological targets remain uncharacterized. The process of identifying and validating the molecular targets of a novel compound is a critical and complex phase in drug discovery, bridging the gap between a promising chemical entity and a potential therapeutic agent.[3]
This guide provides a comprehensive, in-depth comparison of modern strategies for the target identification and validation of this compound. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, empowering researchers to design robust, self-validating workflows. We will navigate the journey from initial hypothesis generation using computational methods to rigorous experimental confirmation in biochemical, cellular, and ultimately, in vivo systems.
For the purpose of illustrating these methodologies, we will hypothesize that preliminary screening suggests this compound may have anti-inflammatory properties. Therefore, we will use Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways and a common target for indole-containing NSAIDs, as a plausible, hypothetical target to frame our experimental examples.[1][4]
Part 1: A Comparative Analysis of Target Identification Strategies
Target identification is the process of pinpointing the specific molecular entities (e.g., proteins, nucleic acids) with which a small molecule interacts to elicit its biological effect.[5] The choice of methodology is critical and depends on factors such as the binding affinity of the compound, the availability of derivatives, and the nature of the anticipated target. Broadly, these strategies can be categorized into affinity-based and label-free approaches.
Affinity-Based Target Identification: Fishing for Partners
Affinity-based methods are the traditional workhorses of target identification. They rely on chemically modifying the small molecule of interest—our "bait"—to include a tag (like biotin) or to be immobilized on a solid support (like agarose beads).[5][6] This modified probe is then used to "fish" for its binding partners from a complex biological sample, such as a cell lysate.
A major advantage is the potential to physically isolate the target protein(s) for definitive identification by mass spectrometry. However, a significant drawback is the requirement for chemical modification. Structure-activity relationship (SAR) studies are essential to ensure that the attachment of a linker or tag does not abolish the compound's biological activity.[7]
Comparison of Affinity-Based Techniques
| Technique | Principle | Advantages | Disadvantages |
| Affinity Chromatography | The compound is immobilized on a solid matrix (e.g., agarose beads) and used to capture binding proteins from a lysate.[8] | Relatively straightforward; can be scaled up for preparative purification. | Requires a suitable functional group for immobilization; risk of non-specific binding to the matrix. |
| Biotin-Tagged Pull-Down | The compound is conjugated to a biotin tag. The biotinylated probe captures its targets, and the complex is then isolated using streptavidin-coated beads.[5] | High affinity of biotin-streptavidin interaction allows for stringent washing and reduced background. | The biotin tag is bulky and may interfere with binding; endogenous biotinylated proteins can be a source of background. |
| Photo-Affinity Labeling (PAL) | The compound is modified with a photoreactive group (e.g., diazirine) and a tag. Upon UV irradiation, the probe covalently crosslinks to its target, enabling stringent purification.[9] | Captures both high and low-affinity interactions; provides information on the binding site. | Synthesis of the probe can be complex; UV light can damage proteins. |
Featured Protocol: Photo-Affinity Labeling and Pull-Down
This protocol outlines the key steps for identifying targets of this compound using a photo-affinity probe.
Causality: We choose PAL because it creates a covalent bond between the probe and its target upon UV activation. This allows for very stringent washing conditions to remove non-specific binders, which is crucial for identifying genuine interactors, especially those with weaker binding affinities.[9]
Step-by-Step Methodology:
-
Probe Synthesis:
-
Synthesize a derivative of this compound incorporating a diazirine group as the photoreactive crosslinker and an alkyne "click" handle for subsequent biotinylation. The position for modification should be chosen based on SAR data to minimize disruption of binding.
-
-
Cell Treatment and Lysis:
-
Treat live cells (e.g., a relevant cancer cell line or macrophage cell line) with the photo-affinity probe for a designated time to allow for target engagement.
-
Irradiate the cells with UV light (typically ~365 nm) to induce covalent crosslinking of the probe to its target proteins.
-
Lyse the cells in a buffer containing detergents and protease inhibitors to solubilize proteins.
-
-
Click Chemistry Biotinylation:
-
To the cell lysate, add a biotin-azide conjugate, a copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Incubate to allow the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which attaches a biotin tag to the crosslinked probe-protein complexes.[9]
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated complexes.
-
Use a magnet to immobilize the beads and wash them extensively with high-stringency buffers to remove non-covalently bound proteins.
-
-
Elution and Protein Identification:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE and visualize them using a sensitive protein stain like silver stain or SYPRO Ruby.
-
Excise protein bands that are unique to the probe-treated sample (compared to a control) and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Label-Free Target Identification: Observing a Natural Interaction
Label-free methods have gained prominence as they circumvent the need for chemical modification of the compound, a major hurdle in affinity-based approaches.[6] These techniques rely on the principle that the binding of a small molecule can alter the physical or chemical properties of its target protein, such as its stability.
Comparison of Label-Free Techniques
| Technique | Principle | Advantages | Disadvantages |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding can stabilize a protein, making it less susceptible to proteolysis. Proteins are identified by comparing protease digestion patterns in the presence vs. absence of the drug.[7] | No chemical modification needed; relatively simple experimental setup. | May not work for all protein-ligand interactions; biased towards detecting soluble proteins. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of a target protein. The soluble fraction of proteins is quantified across a range of temperatures in the presence vs. absence of the drug.[6] | Can be performed in live cells and tissues, confirming target engagement in a physiological context. | Requires specific antibodies for validation by Western blot or advanced proteomics for discovery; not all proteins exhibit a clear thermal shift. |
| Stability of Proteins from Rates of Oxidation (SPROX) | Ligand binding can alter the solvent accessibility of methionine residues, changing their rate of oxidation by H₂O₂. This change is quantified by mass spectrometry.[6] | Provides information about the binding site; no modification needed. | Requires specialized mass spectrometry and data analysis; limited to proteins containing methionine. |
Featured Protocol: Drug Affinity Responsive Target Stability (DARTS)
Causality: We select DARTS as a complementary, label-free approach. Its power lies in its simplicity and the fact that it uses the unmodified this compound, eliminating any ambiguity about whether a chemical modification has altered the compound's binding behavior.[7]
Step-by-Step Methodology:
-
Lysate Preparation:
-
Prepare a native protein lysate from the cells or tissue of interest in a buffer without protease inhibitors.
-
-
Drug Incubation:
-
Divide the lysate into two aliquots: one for treatment with this compound and one for a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time (e.g., 1 hour at 4°C) to allow the compound to bind to its target(s).
-
-
Protease Digestion:
-
Treat both the drug and control aliquots with a protease, such as pronase or thermolysin. It is often necessary to titrate the protease concentration to achieve partial digestion in the control sample.
-
Incubate for a specific time (e.g., 30 minutes at room temperature).
-
Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE loading buffer.
-
-
Gel Electrophoresis and Visualization:
-
Separate the digested protein samples on an SDS-PAGE gel.
-
Stain the gel with a sensitive, total-protein stain (e.g., Coomassie Blue or silver stain).
-
-
Candidate Identification and Validation:
-
Carefully compare the banding patterns between the drug-treated and control lanes. Look for bands that are more intense in the drug-treated lane, as these represent proteins that were protected from proteolysis.
-
Excise these candidate bands and identify the proteins using LC-MS/MS.
-
The identity of the target must then be confirmed using an antibody against the candidate protein via Western blot on a repeated DARTS experiment.
-
Caption: Overall workflow for target identification.
Part 2: A Comparative Guide to Target Validation
Identifying a candidate protein is only the first step. Target validation is the crucial process of rigorously demonstrating that the identified target is indeed responsible for the compound's biological activity and has therapeutic relevance.[10][11] This is typically a multi-step process that builds a comprehensive evidence base using orthogonal methods.
Biochemical Assays: Proving Direct Engagement
Biochemical assays are essential for confirming a direct physical interaction between the compound and the purified target protein. They provide quantitative data on binding affinity and functional modulation.
Comparison of Biochemical Assays
| Assay Type | Principle | Key Parameters | Advantages | Disadvantages |
| Ligand Binding Assays | Measures the direct binding of a ligand to a receptor or protein. Often uses a labeled ligand (e.g., radioactive, fluorescent) in a competitive format.[12] | Kd (dissociation constant), Ki (inhibition constant), Bmax (receptor density) | Highly sensitive; provides direct evidence of binding and quantitative affinity data. | Requires purified protein; may need labeled ligands which can be expensive or difficult to synthesize. |
| Enzyme Activity Assays | Measures the effect of the compound on the catalytic activity of an enzyme target. | IC₅₀ (half-maximal inhibitory concentration), EC₅₀ (half-maximal effective concentration) | Directly assesses functional impact; essential for enzyme targets like kinases or proteases. | Requires a purified, active enzyme and a suitable substrate and detection method. |
| Surface Plasmon Resonance (SPR) | An optical technique that measures changes in refractive index upon binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip. | Kd, kon (association rate), koff (dissociation rate) | Real-time, label-free measurement of binding kinetics. | Requires specialized equipment; protein immobilization can affect activity. |
Featured Protocol: COX-2 Enzyme Inhibition Assay
Causality: Assuming our hypothetical target is COX-2, an enzyme inhibition assay is the most direct way to validate a functional interaction. This assay will determine if this compound can inhibit the enzyme's ability to produce its pro-inflammatory product, Prostaglandin H₂ (PGH₂).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing hemin (a cofactor for COX enzymes).
-
Prepare stock solutions of purified, recombinant human COX-2 enzyme, the substrate (arachidonic acid), and this compound at various concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and varying concentrations of this compound (or a known inhibitor like celecoxib as a positive control, and vehicle as a negative control).
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 15 minutes at 37°C) to allow for binding.
-
-
Initiation and Termination of Reaction:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubate for a specific time (e.g., 10 minutes at 37°C).
-
Terminate the reaction by adding a strong acid (e.g., 1 M HCl).
-
-
Detection of Product:
-
The product of the COX-2 reaction, PGH₂, is unstable. Therefore, its downstream, more stable product, Prostaglandin E₂ (PGE₂), is typically measured.
-
Quantify the amount of PGE₂ produced in each well using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of COX-2 inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Cell-Based Assays: Assessing a Physiological Response
While biochemical assays confirm direct interaction, cell-based assays are critical for verifying that the compound engages its target in a complex cellular environment and produces the desired downstream biological effect.[4][13]
Comparison of Cell-Based Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Target Engagement Assays | Directly measures the binding of the compound to its target within intact cells (e.g., CETSA). | Confirms target is accessible and engaged in a physiological setting. | Can be technically challenging; may require specific antibodies or advanced proteomics. |
| Signaling Pathway Assays | Measures the modulation of a signaling pathway downstream of the target (e.g., reporter gene assays, phosphorylation analysis by Western blot). | Links target engagement to a functional cellular outcome. | The pathway may be affected by off-target effects. |
| Functional/Phenotypic Assays | Measures a final cellular phenotype, such as apoptosis, proliferation, or cytokine release. | Highly physiologically relevant; directly measures the desired biological outcome. | The observed phenotype may be a result of multiple on- and off-target effects. |
Featured Protocol: LPS-Induced PGE₂ Release in Macrophages
Causality: This functional cell-based assay mimics an inflammatory response. We use it to validate that this compound can inhibit COX-2 activity within a relevant cell type (macrophages), leading to a decrease in the production of the key inflammatory mediator, PGE₂.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a macrophage-like cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include vehicle and positive controls.
-
-
Induction of Inflammation:
-
Stimulate the cells with lipopolysaccharide (LPS), a component of bacterial cell walls that potently induces the expression and activity of COX-2, leading to PGE₂ production.
-
Incubate for a prolonged period (e.g., 18-24 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant from each well.
-
Quantify the concentration of PGE₂ in the supernatant using a competitive ELISA kit, as described in the biochemical assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE₂ release for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the data and determine the IC₅₀ value for the compound in a cellular context.
-
Caption: The hierarchical workflow for target validation.
In Vivo Models: Confirmation in a Living System
The final and most rigorous step in target validation is to demonstrate that engaging the target with the compound leads to a therapeutic effect in a living organism.[1] Animal models of disease are indispensable for this purpose. For our hypothetical anti-inflammatory compound targeting COX-2, a relevant model would be the carrageenan-induced paw edema model in rodents, a classic test for NSAIDs.
Key Considerations for In Vivo Validation:
-
Model Selection: The chosen animal model must recapitulate key aspects of the human disease pathology.[1]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): It is crucial to establish that the compound can reach the target tissue at a sufficient concentration to engage the target (PK) and that this engagement leads to a measurable biological response (PD).
-
Efficacy and Safety: The ultimate goal is to demonstrate that the compound produces a statistically significant therapeutic benefit without unacceptable toxicity.
Due to their complexity, detailed protocols for in vivo studies are beyond the scope of this guide. However, it is the integration of robust biochemical, cellular, and in vivo data that provides the definitive validation of a novel drug target.
Conclusion
The identification and validation of the molecular targets for a novel compound like this compound is a systematic, multi-faceted process that forms the bedrock of modern drug discovery. There is no single "best" method; rather, the strength of the evidence comes from an integrated and orthogonal approach. By combining the strengths of affinity-based and label-free identification strategies, we can cast a wide net to find potential interactors. Subsequently, a hierarchical validation cascade—from direct biochemical interactions to functional cellular responses and finally to in vivo efficacy—is essential to build a compelling case for a specific mechanism of action. This rigorous, evidence-based approach is paramount to de-risking drug development and successfully translating a promising molecule into a novel therapeutic.
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Müller, T. J. J. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-51.
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Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Analysis, 13(5), 453-466.
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Monahan, J. B. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development. Handbook of Experimental Pharmacology, 232, 59-70.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(1H-indol-5-yl)benzoic acid
Introduction: The Strategic Role of In Silico Docking in Modern Drug Discovery
In the landscape of contemporary drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents. Molecular docking, a cornerstone of in silico drug design, predicts the preferred orientation of a molecule when bound to a target, providing critical insights into binding affinity and interaction patterns.[1][2][3] This guide offers a comprehensive, technically grounded framework for conducting a comparative molecular docking study focused on "2-(1H-indol-5-yl)benzoic acid," a compound of interest within the indole scaffold family, which is prevalent in many pharmacologically active agents.[4]
The objective here is not merely to provide a protocol but to impart a strategic understanding of the experimental choices and validation steps necessary for generating robust, publication-quality data. We will navigate the entire workflow, from target selection and molecule preparation to the nuanced interpretation of docking results, empowering researchers to objectively evaluate the potential of "this compound" against relevant molecular alternatives.
Part 1: Foundational Strategy - Target Selection and Rationale
The success of any docking study is predicated on the selection of a biologically relevant target. While direct experimental data for "this compound" is emerging, the broader indole and benzoic acid moieties are features of compounds known to interact with various protein classes. Notably, kinase inhibitors frequently incorporate such scaffolds. For the purpose of this guide, we will focus on DNA-dependent protein kinase (DNA-PK) , a serine/threonine kinase central to the repair of DNA double-strand breaks and a validated target in oncology.[5][6][7][8] Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy, making it a high-value target for novel inhibitors.[6][8]
For our comparative study, we will benchmark "this compound" against a well-characterized, potent DNA-PK inhibitor, Wortmannin .[8] This provides a critical positive control, allowing us to validate our docking protocol and contextualize the predicted binding affinity of our lead compound.
Signaling Pathway Context: The Role of DNA-PK
To appreciate the significance of our chosen target, it is crucial to understand its biological role. The following diagram illustrates the central function of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway for DNA repair.
Caption: Role of DNA-PK in the DNA double-strand break repair pathway.
Part 2: The Experimental Workflow - A Step-by-Step Protocol
A rigorous and reproducible docking workflow is non-negotiable for scientific integrity. The process can be logically segmented into three core phases: Preparation, Simulation, and Analysis.
Caption: The three-phase experimental workflow for molecular docking.
Protocol 1: Receptor and Ligand Preparation
The quality of your input files directly dictates the quality of your output. Garbage in, garbage out. This preparation phase is the most critical for ensuring a chemically sensible and computationally stable simulation.
Receptor Preparation (DNA-PKcs)
-
Obtain Structure: Download the crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For DNA-PK, a relevant entry is, for example, 5Y3R.
-
Clean Structure: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, PyMOL, or AutoDock Tools).[9][10] Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands (unless the goal is re-docking for validation).[11][12] The rationale is that crystallographic water molecules are often not conserved and can interfere with the docking algorithm's ability to place the ligand.
-
Add Hydrogens: X-ray crystallography typically does not resolve hydrogen atoms. Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.[12][13]
-
Assign Charges: Compute and assign partial atomic charges. For proteins, Kollman charges are a standard and reliable choice.[13] These charges are essential for the scoring function to calculate electrostatic interactions.
-
Save in PDBQT Format: Save the prepared protein structure as a .pdbqt file. This format, specific to AutoDock, contains the atomic coordinates, charge information, and atom types required by the software.[13]
Ligand Preparation (this compound & Wortmannin)
-
Obtain 2D Structures: Source the 2D structures of your ligands. "this compound" can be drawn using chemical sketch software like ChemDraw or MarvinSketch. Wortmannin's structure can be obtained from databases like PubChem.
-
Convert to 3D: Use a program like OpenBabel to convert the 2D structures into 3D coordinates and generate an initial low-energy conformation.[13]
-
Prepare in AutoDock Tools:
-
Load the 3D ligand structure.
-
Add polar hydrogens and compute Gasteiger charges.[11][14] Gasteiger charges are a fast and effective method for assigning charges to small organic molecules.
-
Detect the aromatic carbons and define the rotatable bonds. The flexibility of the ligand is a key parameter in the docking simulation.[14]
-
Save the final prepared ligand in .pdbqt format.[13]
-
Protocol 2: Docking Simulation with AutoDock Vina
AutoDock Vina is a widely used, computationally efficient, and accurate docking program.[9][15]
-
Define the Search Space (Grid Box):
-
The "grid box" is a three-dimensional cube that defines the search area for the docking algorithm on the protein surface.
-
To define this box, identify the active site of the protein. This is often done by referring to the location of a co-crystallized ligand in the original PDB file or through literature review.
-
In your visualization software, determine the X, Y, and Z coordinates for the center of this active site.
-
Set the dimensions (size_x, size_y, size_z) of the box to be large enough to encompass the entire binding pocket, typically with a 4-5 Å buffer around the known ligand binding space.[16]
-
-
Create the Configuration File:
-
AutoDock Vina uses a simple text file (conf.txt) to specify all input files and parameters.[17]
-
Create this file with the following content:
-
Causality: The exhaustiveness parameter controls the computational effort of the search. A higher value increases the probability of finding the true binding minimum but also increases computation time. The default of 8 is a good starting point for a balance of speed and accuracy.[17]
-
-
Run the Simulation:
-
Execute the docking run from the command line:
-
Vina will perform the docking calculation and output the predicted binding poses and their corresponding scores into the results.pdbqt file.[18]
-
Part 3: Rigorous Analysis and Objective Comparison
The output of a docking simulation is not a single answer but a set of predictions that require careful interpretation.[19][20] The goal is to move from raw data to actionable insights.
Caption: Logical flow for the analysis of molecular docking results.
Data Interpretation
-
Binding Affinity (Score): The primary output is the binding affinity, reported in kcal/mol. This value represents the estimated free energy of binding (ΔG). A more negative value indicates a stronger, more favorable binding interaction.[19] This is the first metric to use for ranking different ligands.[20]
-
Binding Pose and Interactions: The score alone is meaningless without visual inspection.
-
Load the receptor (protein.pdbqt) and the docking output file (results.pdbqt) into a visualization tool like PyMOL or Discovery Studio.[18][21]
-
Examine the top-scoring pose. Does it make chemical sense? Is the ligand buried in the binding pocket? Are there any steric clashes?
-
Identify and analyze the specific non-covalent interactions between the ligand and the protein's active site residues.[21] Pay close attention to:
-
Hydrogen Bonds: Key for specificity and affinity.
-
Hydrophobic Interactions: Often the primary driver of binding.
-
Pi-Stacking: Interactions between aromatic rings.
-
-
-
Root-Mean-Square Deviation (RMSD): If you are validating your protocol by re-docking a known ligand, calculate the RMSD between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating your protocol can accurately reproduce the experimental binding mode.[19]
Comparative Data Presentation
Summarize your findings in a clear, structured table. This allows for an objective, at-a-glance comparison between your compound of interest and the reference inhibitor.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds (Residue & Atom) |
| This compound | e.g., -8.5 | e.g., Lys802, Val805, Met955 | e.g., Carboxyl O with Lys802 NH |
| Wortmannin (Control) | e.g., -9.2 | e.g., Lys802, Tyr934, Asp937 | e.g., Furan O with Val805 NH |
References
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ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved from [Link]
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Molecular Docking Tutorial. (n.d.). University of Bologna. Retrieved from [Link]
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Nagane, M., et al. (2022). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. International Journal of Molecular Sciences. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Molecular Docking Experiments. Retrieved from [Link]
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Biotecnika. (2023). A Beginner's Guide to Molecular Docking! #swissdock. YouTube. Retrieved from [Link]
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Omics Tutorials. (2023). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]
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Bioinformatics Review. (2021). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced. YouTube. Retrieved from [Link]
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Bioinformatics Tutorials. (2023). AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube. Retrieved from [Link]
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Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link]
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Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]
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ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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The Scripps Research Institute. (n.d.). Tutorial – AutoDock Vina. Retrieved from [Link]
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University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
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ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]
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Azad, A., et al. (2011). Inhibition of DNA-dependent protein kinase induces accelerated senescence in irradiated human cancer cells. Molecular Cancer Research. Retrieved from [Link]
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Bioinformatics Review. (2021). Analysis of Docking results by Autodock. YouTube. Retrieved from [Link]
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Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]
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Thapa, D., et al. (2013). Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. Frontiers in Physiology. Retrieved from [Link]
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Read the Docs. (n.d.). AutoDock Vina - Basic docking. Retrieved from [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design. Retrieved from [Link]
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Davidson, D., et al. (2017). Inhibition of the DNA-Dependent Protein Kinase for Cancer Therapy. Hilaris Publisher. Retrieved from [Link]
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Schrödinger. (2023). Molecular Docking Using AutoDock Vina. YouTube. Retrieved from [Link]
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Schrödinger. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]
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Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Retrieved from [Link]
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He, M., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Al-Ostath, A., et al. (2022). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides... Molecules. Retrieved from [Link]
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Koperniku, A., et al. (2022). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2023). In Silico Drug Design, Molecular Docking, Synthesis and Characterization of 2-Phenyl Indole Derivatives. Retrieved from [Link]
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ResearchGate. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Retrieved from [Link]
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ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Retrieved from [Link]
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Mahran, M. A., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α. RSC Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues. Retrieved from [Link]
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"2-(1H-indol-5-yl)benzoic acid" efficacy compared to known inhibitors/drugs
An In-Depth Comparative Guide to the Efficacy of 2-(1H-indol-5-yl)benzoic Acid and Known Wnt/β-Catenin Pathway Inhibitors
Introduction: Targeting the Wnt/β-Catenin Pathway in Oncology
The Wnt/β-catenin signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue homeostasis.[1][2] Its aberrant activation, often driven by mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, is a hallmark of numerous cancers, particularly colorectal cancer.[3][4] This dysregulation leads to the nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator for oncogenes such as c-Myc and Cyclin D1, driving cell proliferation.[5] Consequently, developing small-molecule inhibitors of this pathway is a critical objective in modern oncology drug discovery.[[“]]
This guide provides a framework for evaluating the efficacy of a novel investigational compound, This compound . Due to the limited public data on this specific molecule, we will treat it as a candidate compound and outline a comprehensive, multi-tiered experimental plan to characterize its activity. Its performance will be benchmarked against well-established inhibitors of the Wnt pathway: XAV939 and endo-IWR-1 . These compounds were selected for their specific mechanism of action targeting Tankyrase (TNKS), a key enzyme in the β-catenin destruction complex.[7][8] A broader Poly (ADP-ribose) Polymerase (PARP) inhibitor, Olaparib , will be included as a reference to assess selectivity, given that Tankyrases are members of the PARP enzyme family.[9][10]
Mechanistic Underpinnings: Tankyrase Inhibition and β-Catenin Regulation
In a healthy cell, cytoplasmic β-catenin is kept at low levels by a "destruction complex," which includes the proteins Axin, APC, GSK3β, and CK1. This complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. A key regulator of this process is the enzyme Tankyrase (TNKS1/2). Tankyrase PARsylates (adds Poly(ADP-ribose) chains to) Axin, which targets Axin for degradation.[4] The loss of the Axin scaffold destabilizes the destruction complex, allowing β-catenin to accumulate and translocate to the nucleus, driving oncogenic gene expression.
Tankyrase inhibitors function by blocking this PARsylation of Axin.[5] This leads to the stabilization and accumulation of Axin, thereby promoting the assembly and activity of the destruction complex.[4][5] The result is a decrease in cytoplasmic and nuclear β-catenin levels and a shutdown of downstream Wnt signaling.
Comparator Profile: Established Pathway Inhibitors
An effective comparison requires well-characterized benchmarks. XAV939 and endo-IWR-1 are potent and specific inhibitors that act on the Wnt pathway via the destruction complex, while Olaparib targets the broader PARP family.
| Inhibitor | Primary Target(s) | Mechanism of Action | Reported IC50 | Key Features |
| XAV939 | Tankyrase 1/2 | Stabilizes Axin by inhibiting TNKS1/2, promoting β-catenin degradation.[7] | TNKS1: ~5 nMTNKS2: ~2 nM[11] | Potent and widely used tool compound for studying Wnt signaling. Binds directly to the catalytic PARP domain of Tankyrases.[12] |
| endo-IWR-1 | Wnt Pathway | Stabilizes Axin2, promoting β-catenin degradation.[8] | ~180 nM (Cell-based Wnt reporter assay)[8] | Acts via interaction with Axin, rather than directly binding TNKS.[13] |
| Olaparib | PARP1/2 | Inhibits PARP enzymes, crucial for DNA single-strand break repair.[9] | PARP1: ~5 nMPARP2: ~1 nM | FDA-approved for cancers with BRCA mutations.[14] Its effect on Wnt signaling is less direct and serves to test the selectivity of the candidate compound. |
Proposed Experimental Workflow for Efficacy Evaluation
To rigorously assess the efficacy of this compound, a phased approach from biochemical activity to cellular function is proposed. This workflow ensures that observations at each stage are validated by the next.
Phase 1: Biochemical Assays for Direct Target Inhibition
Objective: To determine if this compound directly inhibits the enzymatic activity of Tankyrase 1 and 2, and to assess its selectivity against PARP1.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Principle: This assay measures the PARsylation of a biotinylated histone substrate by the recombinant TNKS or PARP1 enzyme using NAD+ as a cofactor. The product is detected using a streptavidin-europium cryptate donor and an anti-PAR monoclonal antibody labeled with an XL665 acceptor. Enzyme activity brings the donor and acceptor into close proximity, generating a FRET signal.
-
Reagents: Recombinant human TNKS1, TNKS2, PARP1 enzymes; Biotin-Histone H1; NAD+; HTRF detection reagents; Assay buffer.
-
Procedure:
-
Prepare a serial dilution of this compound, XAV939, and Olaparib (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
In a 384-well plate, add 2 µL of each compound dilution.
-
Add 4 µL of enzyme/substrate mix (TNKS1, TNKS2, or PARP1 with Biotin-Histone H1).
-
Initiate the reaction by adding 4 µL of NAD+.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and add 10 µL of HTRF detection reagents.
-
Incubate for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible reader (620 nm and 665 nm).
-
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the percentage of inhibition against the log concentration of the compound and fit a four-parameter logistic curve to determine the IC50 value.
Phase 2: Cell-Based Wnt Signaling Assay
Objective: To measure the functional inhibition of the Wnt/β-catenin signaling pathway in a relevant cancer cell line.
Methodology: TOPFlash Luciferase Reporter Assay
-
Principle: This assay uses a cell line (e.g., DLD-1, a human colorectal adenocarcinoma line with a truncated APC gene) stably transfected with a TCF/LEF-responsive luciferase reporter construct (TOPFlash). Active Wnt signaling drives luciferase expression, which can be quantified via luminescence.
-
Cell Line: DLD-1 or SW480 cells.
-
Procedure:
-
Seed 10,000 DLD-1 cells per well in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, XAV939, and endo-IWR-1 for 24 hours.
-
After incubation, lyse the cells and add the luciferase substrate reagent (e.g., Bright-Glo™).
-
Measure luminescence using a plate reader.
-
(Optional) Perform a parallel cell viability assay (e.g., CellTiter-Glo®) to normalize for cytotoxicity.
-
-
Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the normalized reporter activity against the log concentration of the compound to determine the cellular IC50.
Phase 3: Western Blot for Target Engagement and Downstream Effects
Objective: To visually confirm that pathway inhibition is occurring through the expected mechanism: stabilization of Axin2 and degradation of β-catenin and its downstream targets.
Methodology: Immunoblotting
-
Procedure:
-
Seed DLD-1 cells in 6-well plates.
-
Treat cells with this compound and XAV939 at concentrations corresponding to their 1x, 5x, and 10x IC50 values from the TOPFlash assay for 24 hours.
-
Lyse the cells, quantify total protein using a BCA assay, and prepare samples for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Axin2, total β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Expected Outcome: A successful Tankyrase inhibitor should show a dose-dependent increase in Axin2 levels and a corresponding decrease in the levels of β-catenin, c-Myc, and Cyclin D1.
Summary of Efficacy Data and Interpretation
The data gathered from these experiments will allow for a direct and objective comparison of this compound against established inhibitors.
Table 2: Comparative Efficacy Profile (Hypothetical Data for Candidate Compound)
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | PARP1 IC50 (nM) | Wnt Reporter IC50 (nM) | Effect on Axin2 | Effect on β-catenin |
| This compound | TBD | TBD | >10,000 | TBD | ↑ | ↓ |
| XAV939 | ~5 | ~2 | >20,000 | ~50 | ↑↑ | ↓↓ |
| endo-IWR-1 | >10,000 | >10,000 | >20,000 | ~180 | ↑ | ↓ |
| Olaparib | ~1,000 | ~800 | ~5 | >10,000 | ↔ | ↔ |
TBD: To Be Determined. Arrows indicate expected change (↑ Increase, ↓ Decrease, ↔ No Change).
Interpretation: An ideal candidate profile for this compound would be potent, low-nanomolar IC50 values against TNKS1 and TNKS2, a cellular Wnt reporter IC50 consistent with its biochemical potency, and high selectivity (IC50 > 10,000 nM) against PARP1 to minimize off-target effects associated with broader PARP inhibition.
Conclusion and Future Directions
This guide outlines a rigorous, logical, and self-validating framework to evaluate the efficacy of a novel compound, this compound, as a potential Wnt/β-catenin pathway inhibitor. By benchmarking its performance against well-characterized inhibitors like XAV939 and endo-IWR-1, researchers can definitively determine its potency, mechanism of action, and cellular efficacy.
Positive results from this workflow would provide a strong rationale for advancing the compound to more complex studies, including:
-
Anti-proliferative assays across a panel of Wnt-addicted cancer cell lines.
-
In vivo xenograft studies in mouse models to assess tumor growth inhibition and tolerability.[15]
-
Pharmacokinetic and ADMET profiling to determine its drug-like properties.
The systematic approach detailed herein ensures that decisions on compound progression are based on robust, reproducible, and mechanistically-grounded data, which is paramount in the field of drug development.
References
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Benzoic acid - Wikipedia. Wikipedia. Accessed January 21, 2026. [Link]
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Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. MDPI. Accessed January 21, 2026. [Link]
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Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. PubMed. Accessed January 21, 2026. [Link]
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Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. ACS Publications. Accessed January 21, 2026. [Link]
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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 2-(1H-indol-5-yl)benzoic acid
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. A molecule's ability to interact with its intended biological target while minimally engaging with other proteins—a property known as selectivity—is paramount to ensuring a favorable safety profile. The compound 2-(1H-indol-5-yl)benzoic acid, an intriguing molecule featuring a versatile indole scaffold and a benzoic acid moiety, presents a pharmacological profile ripe for investigation. The indole ring is a privileged structure in medicinal chemistry, found in numerous agents targeting kinases, microtubules, and signaling pathways, while benzoic acid derivatives are known for their anti-inflammatory and antimicrobial properties.[1][2][3]
This guide provides a comprehensive, multi-tiered framework for the systematic evaluation of the cross-reactivity profile of this compound. We will proceed from high-throughput computational predictions to rigorous biochemical and cellular assays, culminating in whole-organism validation. This strategic progression is designed to build a deep understanding of the molecule's behavior, enabling researchers to make data-driven decisions and anticipate potential off-target effects. The methodologies described herein are grounded in established principles of drug discovery, emphasizing reproducibility and mechanistic clarity.
Section 1: In Silico Profiling and Target Nomination: A Predictive First Pass
Before committing to resource-intensive wet-lab experiments, a computational assessment provides an invaluable predictive baseline. By docking this compound against a library of known protein structures, we can generate initial hypotheses about its primary targets and most likely off-targets.
The selection of this virtual screening panel is a critical first step. Based on the structural motifs of our compound, we can infer potential target classes. A highly relevant starting point is Xanthine Oxidase (XO), given that structurally similar compounds like 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have demonstrated potent XO inhibitory activity.[4] Furthermore, the indole scaffold is a common feature in kinase inhibitors, and the benzoic acid component suggests a potential for interaction with enzymes like Cyclooxygenases (COX) or sirtuins.[5][6][7]
Logical Workflow for In Silico Screening
Caption: In Silico screening workflow.
Hypothetical Docking Score Comparison
The table below illustrates a potential outcome of such a screening, comparing the predicted binding affinity of our lead compound against known inhibitors for each target class. This data serves to prioritize subsequent experimental validation.
| Target Protein | Test Compound Docking Score (kcal/mol) | Control Compound | Control Docking Score (kcal/mol) | Rationale for Inclusion |
| Xanthine Oxidase (XO) | -9.8 | Febuxostat | -10.5 | Structural similarity to known XO inhibitors.[4] |
| CDK2 | -8.5 | Staurosporine | -9.2 | Indole is a common kinase inhibitor scaffold.[7] |
| EGFR Kinase | -8.1 | Erlotinib | -9.5 | Indole derivatives are known EGFR inhibitors.[7] |
| COX-2 | -7.9 | Celecoxib | -8.8 | Anti-inflammatory potential of benzoic acid.[6] |
| SIRT5 | -7.2 | SIRT5 Inhibitor 11 | -7.5 | Benzoic acid derivatives can target sirtuins.[5] |
Section 2: Biochemical Validation: Quantifying On-Target Potency and Off-Target Activity
With a prioritized list of potential targets from our in silico analysis, the next logical step is to quantify these interactions through biochemical assays. These assays directly measure the ability of this compound to inhibit the enzymatic activity of purified proteins, providing the first concrete evidence of its potency and selectivity.
Experimental Cascade for Biochemical Profiling
Caption: A strategic funnel for biochemical screening.
Protocol 2.1: Xanthine Oxidase (XO) Enzymatic Assay
Rationale: This assay directly tests the primary hypothesis generated from in silico analysis and literature precedents.[4] It measures the conversion of a substrate (e.g., xanthine) to uric acid, a reaction catalyzed by XO.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5). Prepare stock solutions of Xanthine Oxidase, xanthine substrate, and this compound in DMSO.
-
Assay Plate Setup: In a 96-well UV-transparent plate, add 2 µL of the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include wells for a positive control (e.g., Allopurinol) and a negative control (DMSO vehicle).
-
Enzyme Incubation: Add 98 µL of XO enzyme solution to each well and incubate for 15 minutes at 25°C to allow for compound binding.
-
Initiate Reaction: Add 100 µL of the xanthine substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 295 nm (corresponding to uric acid formation) every 30 seconds for 15-20 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Normalize the rates to the DMSO control and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2.2: Broad Kinase Selectivity Profiling
Rationale: Given the prevalence of the indole scaffold in kinase inhibitors, a broad panel screen is essential to proactively identify potential off-target interactions that could lead to toxicity or polypharmacology.[7][8] Using a competitive binding assay or a multi-kinase activity panel provides a comprehensive overview of the compound's behavior across the kinome.
Methodology (Example using a competitive binding assay format):
-
Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot™) that covers a large panel of human kinases (>400).
-
Compound Submission: Submit this compound at a fixed concentration, typically 1 µM or 10 µM, which is a standard for primary screening.
-
Assay Principle: The assay measures the ability of the test compound to displace a proprietary, tagged ligand from the ATP-binding site of each kinase in the panel. The amount of bound ligand is quantified (e.g., via qPCR or TR-FRET).
-
Data Analysis: Results are typically reported as Percent of Control (%Ctrl) or Percent Inhibition. A lower %Ctrl value indicates stronger binding and displacement of the probe. Hits are defined as kinases showing inhibition above a certain threshold (e.g., >75% inhibition).
-
Follow-up: For significant hits, determine the dissociation constant (Kd) or IC50 value in specific enzymatic assays to confirm and quantify the interaction.
Comparative Biochemical Activity Data (Hypothetical)
| Target | This compound IC50/Kd | Control Compound | Control IC50/Kd | Selectivity Ratio (Off-Target/On-Target) |
| Xanthine Oxidase | 25 nM | Allopurinol | 2.9 µM[4] | - |
| VEGFR2 | 850 nM | Sunitinib | 9 nM | 34x |
| CDK2 | 2.1 µM | Roscovitine | 450 nM | 84x |
| COX-2 | > 10 µM | Celecoxib | 40 nM | >400x |
| SIRT5 | > 20 µM | Suramin | 1 µM | >800x |
This hypothetical data suggests the compound is a potent XO inhibitor with moderate off-target activity against VEGFR2 and weaker activity against CDK2, demonstrating good selectivity against COX-2 and SIRT5.
Section 3: Cellular Target Engagement: Confirming Binding in a Physiological Milieu
Biochemical assays, while crucial, test interactions with isolated proteins. It is imperative to confirm that a compound can penetrate the cell membrane and bind to its intended target within the complex and crowded cellular environment.[9] Cellular target engagement assays provide this critical validation.
Cellular Thermal Shift Assay (CETSA®) Workflow
Caption: The workflow for a CETSA® experiment.
Protocol 3.1: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA® operates on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cells treated with the compound and measuring the amount of target protein that remains soluble, we can directly infer target engagement.[10]
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human liver cell line like HepG2, which expresses XO) to ~80% confluency. Treat cells with this compound (e.g., at 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis and Fractionation: Subject the heated cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to induce lysis. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Protein Quantification: Carefully collect the supernatant. Quantify the amount of the target protein (e.g., Xanthine Oxidase) in the soluble fraction using a standard protein quantification method like Western Blot or ELISA.
-
Data Analysis: For each temperature point, plot the amount of soluble target protein relative to the unheated control. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.
Comparative Cellular Activity
| Assay Type | Metric | This compound | Rationale |
| Cellular XO Activity | EC50 | 150 nM | Measures functional inhibition in cells. |
| CETSA® (XO Target) | ΔTm | +4.2 °C | Confirms direct physical binding to XO in cells. |
| Cell Viability (HepG2) | CC50 | > 50 µM | Assesses general cytotoxicity. |
This data would indicate that the compound engages its target in cells at a concentration consistent with its functional activity and is not broadly cytotoxic.
Section 4: In Vivo Assessment: Bridging the Gap to Preclinical Relevance
The final and most critical phase of selectivity profiling is to evaluate the compound's behavior in a living organism. In vivo models allow us to assess pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) simultaneously, providing the most accurate prediction of therapeutic window and potential on-target and off-target effects.[11][12]
Integrated In Vivo Study Design
Caption: Workflow for an integrated in vivo PK/PD study.
Protocol 4.1: Rodent Pharmacokinetic/Pharmacodynamic (PK/PD) Study
Rationale: This study aims to determine if administering this compound at exposures that engage the primary target (XO) leads to any adverse effects indicative of off-target activity. Measuring a target engagement biomarker (uric acid for XO) is key.
Methodology:
-
Animal Model: Use male C57BL/6 mice (n=3-5 per group/time point).
-
Dosing: Formulate the compound in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer a single dose via oral gavage (e.g., 10 mg/kg).
-
PK Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples into tubes containing an anticoagulant. Process the blood to plasma and store at -80°C.
-
PD Sampling: At the same time points, collect a parallel set of plasma samples for biomarker analysis.
-
Bioanalysis:
-
PK: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
PD: Measure the levels of uric acid in plasma using a commercially available colorimetric assay kit.
-
-
Data Analysis:
-
PK: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
-
PD: Plot the percentage change in uric acid levels from baseline over time.
-
PK/PD Modeling: Correlate the plasma concentration of the compound with the reduction in uric acid to establish an exposure-response relationship.
-
Conclusion
Characterizing the cross-reactivity of a new chemical entity like this compound is not a single experiment but a systematic campaign. By integrating predictive in silico modeling, quantitative biochemical assays, confirmatory cellular target engagement studies, and holistic in vivo PK/PD analysis, researchers can build a robust selectivity profile. This tiered approach, outlined in this guide, maximizes the probability of identifying potent, selective, and ultimately safer therapeutic candidates, de-risking the lengthy and expensive journey of drug development. The insights gained from this comprehensive evaluation are fundamental to translating a promising molecule into a clinical success.
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A Comparative Guide to 2-(1H-indol-5-yl)benzoic acid: Benchmarking Against Commercial Cyclooxygenase (COX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the novel compound "2-(1H-indol-5-yl)benzoic acid" against established commercial alternatives. The analysis is framed from the perspective of a Senior Application Scientist, focusing on validated experimental protocols and performance data to guide research and development decisions.
Introduction: The Rationale for a New COX Inhibitor
The indole and benzoic acid scaffolds are privileged structures in medicinal chemistry, known to form the core of many biologically active compounds.[1][2] Specifically, the indole moiety is a cornerstone of several potent anti-inflammatory agents.[3] This structural heritage suggests that novel derivatives, such as this compound, may interact with established therapeutic targets.
A primary target for such structures is the cyclooxygenase (COX) enzyme family. COX enzymes (also known as prostaglandin-endoperoxide synthases) are central to the inflammatory cascade, converting arachidonic acid into prostaglandins.[4][5] There are two main isoforms:
-
COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[6][7]
-
COX-2: An inducible enzyme whose expression increases significantly during inflammation, making it the primary source of prostaglandins that mediate pain and fever.[7][8]
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) relies on the inhibition of these enzymes.[4] However, the ideal NSAID would selectively inhibit COX-2 to reduce inflammation without affecting the protective functions of COX-1, thereby minimizing gastrointestinal side effects.[9][10]
Given the structural similarities of this compound to known non-selective and selective COX inhibitors (e.g., Indomethacin), this guide will benchmark its potential efficacy and selectivity against the following widely-used commercial compounds:
-
Indomethacin: A potent, non-selective COX inhibitor containing an indole core.[11][12]
-
Ibuprofen: A common, non-selective COX inhibitor.[15]
This comparison will be based on established in-vitro biochemical assays designed to determine the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2, providing a clear measure of potency and selectivity.
The Arachidonic Acid Pathway: Target for Inhibition
To understand the mechanism of action, it is crucial to visualize the biochemical pathway. Cell membrane phospholipids are converted to arachidonic acid by phospholipase A2. The COX enzymes then act on arachidonic acid to produce Prostaglandin H2 (PGH2), a key intermediate that is subsequently converted into various prostaglandins (PGE2, PGD2, etc.) and thromboxanes, which drive inflammation, pain, and platelet aggregation.[6][16]
Caption: Step-by-step workflow for screening COX inhibitors from preparation to data analysis.
Detailed Protocol: COX Inhibitor Screening Assay
This protocol is based on commercially available kits that measure the peroxidase activity of the COX enzymes. [17][18]The peroxidase component reduces a probe, leading to a colorimetric or fluorescent signal that is inversely proportional to COX inhibition.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0.
-
Heme: Reconstitute heme cofactor in the assay buffer as per the supplier's instructions. Heme is crucial for COX enzyme activity.
-
Enzymes: Use purified ovine COX-1 and human recombinant COX-2. [17]Dilute the enzymes to the working concentration in assay buffer immediately before use. Keep on ice.
-
Substrate: Prepare a working solution of Arachidonic Acid in an appropriate solvent like ethanol.
-
Test Compounds: Prepare a 10 mM stock solution of this compound and control inhibitors (Indomethacin, Celecoxib, Ibuprofen) in DMSO. Create a series of 10x final concentration dilutions in Assay Buffer.
2. Assay Procedure (96-well plate format):
-
Causality: This setup allows for simultaneous testing of multiple concentrations and controls, ensuring consistency. Each condition should be run in triplicate.
-
Blank (No Enzyme) Wells: Add 160 µL Assay Buffer, 10 µL Heme, and 10 µL DMSO.
-
100% Activity (No Inhibitor) Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL COX-1 or COX-2 enzyme, and 10 µL DMSO.
-
Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL COX-1 or COX-2 enzyme, and 10 µL of the diluted test compound.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C. This step is critical as some inhibitors, like Indomethacin, are time-dependent and require this period to bind effectively to the enzyme. [19][20]* Reaction Initiation: Add 10 µL of the Arachidonic Acid solution to all wells except the Blank.
-
Signal Development: Incubate for 2-5 minutes at 37°C. During this time, the uninhibited enzyme will process the substrate.
-
Measurement: Add 10 µL of a colorimetric or fluorescent probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and read the absorbance or fluorescence at the appropriate wavelength (e.g., 590 nm for TMPD). [17] 3. Data Analysis and Validation:
-
Calculate Percent Inhibition:
-
% Inhibition = [(Activity_Control - Activity_Inhibitor) / Activity_Control] * 100
-
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
IC50 Determination: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value from the dose-response curve.
-
Self-Validation: The inclusion of known inhibitors (Indomethacin, Celecoxib) serves as a positive control. The IC50 values obtained for these compounds must fall within the expected range of published data to validate the assay's performance.
Conclusion and Future Directions
This guide outlines a scientifically rigorous framework for benchmarking this compound against established commercial COX inhibitors. By adhering to the detailed biochemical protocols, researchers can generate reliable and comparable data on the compound's potency and selectivity for COX-1 and COX-2.
The resulting IC50 values will determine the compound's potential. A high potency for COX-2 coupled with a high selectivity index would classify this compound as a promising candidate for further development as a next-generation anti-inflammatory agent with a potentially improved safety profile. Subsequent studies would logically progress to cell-based assays to confirm activity in a physiological context, followed by in-vivo models to assess efficacy and pharmacokinetics.
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Safety Operating Guide
Proper Disposal of 2-(1H-indol-5-yl)benzoic Acid: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the safe and compliant disposal of 2-(1H-indol-5-yl)benzoic Acid. As a novel or specialized compound, its specific toxicological and environmental properties may not be fully characterized. Therefore, this guide is founded on the precautionary principle, treating the substance as hazardous waste to ensure the highest degree of safety for laboratory personnel and the environment. Adherence to these procedures is critical for regulatory compliance and responsible scientific practice.
Hazard Assessment and Core Safety Principles
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is mandatory. The hazard profile must be inferred from its constituent chemical moieties: an indole ring and a benzoic acid group.
-
Indole Derivatives : Indole and its derivatives can be reactive and may cause skin and eye irritation. Some indole compounds are known to be harmful if swallowed or inhaled.[1][2]
-
Benzoic Acid Derivatives : Benzoic acid is known to cause serious eye damage and skin irritation.[3][4][5] Prolonged or repeated exposure may also cause organ damage.[3][4]
Given these potential hazards, all waste containing this compound, including pure compound, contaminated labware, and solutions, must be managed as hazardous chemical waste.[1][6][7] Under regulations like the Resource Conservation and Recovery Act (RCRA), laboratory waste generators are responsible for the proper identification and management of hazardous materials from "cradle to grave."[6][7][8]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working within suitable engineering controls.
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of solutions or accidental aerosolization of solid powder, mitigating the risk of serious eye damage.[3][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact, which could lead to irritation.[1] |
| Body Protection | A standard laboratory coat, fully buttoned, with long sleeves. | Protects against incidental contact and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a certified chemical fume hood. | Minimizes the risk of inhaling airborne particles, especially when handling the solid compound.[1][2] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound requires a systematic workflow designed to prevent chemical reactions, protect personnel, and ensure regulatory compliance.
Caption: Disposal workflow for this compound waste.
Protocol Details:
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step to prevent dangerous chemical reactions.[7][9][10] Never mix incompatible waste streams.
-
Solid Waste : Collect any unused or waste this compound powder, along with contaminated consumables like weigh boats, gloves, and paper towels.
-
Liquid Waste : This stream includes solutions containing the compound. It is crucial to keep halogenated and non-halogenated solvent waste in separate containers unless otherwise directed by your institution's Environmental Health and Safety (EHS) office.[1] Aqueous waste should be kept separate from organic solvent waste.[9]
-
Sharps Waste : Any contaminated sharps, such as needles, syringes, or glass Pasteur pipettes, must be placed directly into a designated, puncture-resistant sharps container.[1][9]
Step 2: Containment and Labeling
All waste must be collected in appropriate containers that are in good condition, compatible with the chemical waste, and securely sealed when not in use.[7][11][12]
-
Select Container : Use containers provided by or approved by your EHS department. For liquid waste, High-Density Polyethylene (HDPE) carboys are often suitable. Ensure the container material is compatible with the solvents used. Do not use food-grade containers.[13]
-
Keep Closed : Waste containers must be kept tightly closed at all times, except when adding waste.[9][12][14] This minimizes the release of vapors and prevents spills.
-
Label Immediately : As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[10] The label must be filled out completely and accurately, including:
Step 3: Storage and Transfer
Hazardous waste must be stored safely in a designated location within the laboratory where it was generated.
-
Satellite Accumulation Area (SAA) : Store the sealed and labeled waste containers in a designated SAA.[11][15] This area must be under the control of laboratory personnel and should be located at or near the point of generation.[7]
-
Secondary Containment : Place liquid waste containers in a secondary containment bin or tray to contain any potential leaks.[14]
-
Arrange for Pickup : Do not allow hazardous waste to accumulate indefinitely. Contact your institution's EHS office to schedule a waste pickup in a timely manner, adhering to institutional and regulatory time limits.[8][15] Do not move hazardous waste through public hallways to other labs for consolidation.[10]
Spill Management Protocol
Even with careful handling, spills can occur. All laboratory personnel must be familiar with the appropriate response procedures.
-
Minor Spill (Contained within the fume hood and manageable by lab personnel):
-
Alert colleagues in the immediate area.
-
Ensure you are wearing appropriate PPE (lab coat, gloves, and safety goggles).
-
Contain the spill using a chemical spill kit (absorbent pads or granules).
-
For solid spills, carefully sweep or use a HEPA-filtered vacuum to collect the material.[16] Avoid raising dust.[17]
-
For liquid spills, cover with absorbent material, working from the outside in.
-
Place all contaminated cleanup materials into a sealable bag or container, label it as hazardous waste, and dispose of it according to the procedures outlined above.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Major Spill (Outside of a containment area, poses a fire or inhalation hazard, or is beyond the capacity of lab personnel to handle safely):
-
Evacuate the immediate area immediately.
-
Alert others to evacuate and close the laboratory doors.
-
If there is a fire or medical emergency, call 911 (or your institution's emergency number).[9][14]
-
Contact your institution's EHS or emergency response team and provide them with the chemical name and location of the spill.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Prohibited Disposal Practices
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
Sink Disposal : Do not discard this compound or its solutions down the drain.[9][14][16] This can contaminate waterways and is a violation of environmental regulations.
-
General Trash : Do not dispose of this chemical or any contaminated labware in the regular trash.[9][14]
-
Evaporation : Allowing volatile chemical waste to evaporate in a fume hood is not a permissible disposal method.[14]
By adhering to this comprehensive disposal plan, researchers, scientists, and drug development professionals can manage this compound waste safely and responsibly, upholding the principles of scientific integrity and environmental stewardship.
References
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NIH Waste Disposal Guide . National Institutes of Health.
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Chemical Waste . National Institutes of Health, Office of Research Facilities.
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Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals . BenchChem.
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A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective . PubMed Central, National Library of Medicine.
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Sustainable Recycling of Benzoic Acid Production Waste . ResearchGate.
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Safety Data Sheet - Benzoic acid . Carl ROTH.
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Hazardous Waste Disposal Guidelines . Purdue University.
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Selective oxidative upgrade of waste polystyrene plastics by nitric acid to produce benzoic acid . Royal Society of Chemistry.
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Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering.
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Benzoic Acid Safety Data Sheet (SDS) . Flinn Scientific.
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Safeguarding Your Research: A Comprehensive Guide to Handling 2-(1H-indol-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and scientific advancement, the safety of laboratory personnel is paramount. This guide provides essential, in-depth information on the safe handling of 2-(1H-indol-5-yl)benzoic Acid, a compound of interest in drug development. By providing a framework of procedural guidance, this document aims to be the preferred resource for ensuring a safe and efficient laboratory environment. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling analogous chemical structures.
Anticipated Hazard Profile
-
Indole Moiety: Indole and its derivatives are known to be potentially harmful if ingested or absorbed through the skin and can cause significant eye irritation.[1]
-
Benzoic Acid Moiety: Benzoic acid is a known irritant to the skin and can cause serious eye damage.[2][3][4][5] Prolonged or repeated inhalation of benzoic acid dust may lead to organ damage, particularly to the lungs.[3] It is also classified as harmful to aquatic life.
Therefore, it is prudent to handle this compound with a high degree of caution, assuming it possesses a combination of these hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendation | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | To prevent the inhalation of fine dust particles, which can cause respiratory tract irritation and potential long-term organ damage.[3][6] |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[1][6][7][8] | To protect against dust particles and potential splashes that can cause serious eye damage.[2][3][4][5] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double gloving is recommended for enhanced protection.[1][6][7] | To prevent skin contact, as indole and benzoic acid derivatives can be absorbed through the skin and cause irritation.[1][2][3][4] |
| Body Protection | A polyethylene-coated polypropylene laboratory coat or gown.[6] | To provide a barrier against accidental spills and contamination of personal clothing. Standard cloth lab coats are not recommended due to their absorbent nature.[9] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects. |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring the integrity of your research. The following step-by-step guide provides a framework for the safe handling of this compound from receipt to disposal.
Workflow for Safe Handling of this compound
Caption: A streamlined process for the responsible disposal of chemical waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Use designated, leak-proof containers for both solid and liquid waste. Ensure containers are clearly labeled with the chemical name and associated hazards.
-
Regulatory Compliance: Never dispose of this compound by pouring it down the drain. [7][10]All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS office for specific guidance on hazardous waste disposal procedures.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First Aid and Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. [3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [3] |
| Spill | Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. [7]Clean the spill area with an appropriate solvent and then wash with soap and water. |
By adhering to these comprehensive safety and handling guidelines, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
-
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid. Benchchem. 6
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Personal protective equipment for handling 3-Allyl-1H-indole. Benchchem. 1
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SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
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SDS of Benzoic Acid: Important Data and Information Collected. 10
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Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. US. 7
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SAFETY DATA SHEET. 2
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SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. 3
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Safety Data Sheet Benzoic acid. Redox. 4
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SAFETY DATA SHEET. 5
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BENZOIC ACID E 210 PH. EUR. USP FCC JP.
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Personal protective equipment in your pharmacy. (2019-10-30). 9
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06). 8
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Benzoic Acid Safety Data Sheet (SDS). Flinn Scientific. 12
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
